Adrenaline Impurity F
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGQMPOZGEFQL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78995-75-2 | |
| Record name | (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078995752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPINEPHRINE SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5LB00D4QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adrenaline Impurity F: Structural Elucidation, Formation Mechanism, and Analytical Profiling
Executive Summary
In the high-stakes domain of parenteral drug development, the stability of catecholamines is a critical quality attribute. Adrenaline (Epinephrine), ubiquitous in emergency medicine, is highly susceptible to oxidation. To mitigate this, formulations often include antioxidants like sodium metabisulfite. However, this protective measure introduces a paradox: the formation of Adrenaline Impurity F , a sulfonate adduct.
This guide provides a definitive technical analysis of Impurity F, distinguishing it from oxidative degradants (like Adrenalone) and detailing its specific formation pathway, chemical structure, and detection methodologies compliant with European Pharmacopoeia (Ph. Eur.) standards.
Part 1: Structural Elucidation
Chemical Identity
Unlike Impurity C (Adrenalone), which results from oxidation, Impurity F is a reaction product of Adrenaline with sulfite-based antioxidants. It represents a nucleophilic substitution at the benzylic carbon.
| Attribute | Specification |
| Common Name | Adrenaline Impurity F (Ph.[1][2][3][4] Eur.) |
| Chemical Name | (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid |
| Synonyms | Epinephrine Sulfonate; Adrenaline |
| CAS Number | 78995-75-2 (or 26405-77-6 for general sulfonate) |
| Molecular Formula | |
| Molecular Weight | 247.27 g/mol |
| Key Functional Change | Replacement of the benzylic hydroxyl (-OH) with a sulfonic acid group (-SO |
Structural Visualization
The following diagram illustrates the structural shift from the parent API to Impurity F. Note the preservation of the catechol ring and the amine tail, with the modification occurring strictly at the chiral center.
Figure 1: Structural transformation of Adrenaline to Impurity F via benzylic substitution.
Part 2: Mechanistic Formation
The Antioxidant Paradox
Sodium metabisulfite (
Reaction Pathway
The formation of Impurity F follows an
-
Protonation: The benzylic hydroxyl group of Adrenaline is protonated under acidic conditions, creating a good leaving group (
). -
Carbocation Formation: Loss of water generates a resonance-stabilized benzylic carbocation.
-
Nucleophilic Attack: The bisulfite ion (
) attacks the carbocation. -
Stereochemistry: While Adrenaline is the L-isomer (R-configuration), the carbocation intermediate is planar. The attack can occur from either side, potentially leading to racemization, though the Ph. Eur. specifically flags the (1R) enantiomer.
Figure 2: The mechanistic pathway of Impurity F formation in bisulfite-containing formulations.
Part 3: Analytical Profiling & Detection
HPLC Methodology
Impurity F is highly polar due to the sulfonic acid group. In standard Reverse Phase (RP) HPLC, it elutes very early (often near the void volume) unless specific ion-pairing agents or specialized columns are used.
Standardized Protocol (Based on Ph. Eur. 2.2.29):
-
Column: C18 (Octadecylsilyl silica gel), end-capped. Dimensions: 150 mm x 4.6 mm, 5 µm.[5][6]
-
Mobile Phase A: Aqueous Buffer (Phosphate + Octanesulfonate ion-pairing agent).
-
Why Octanesulfonate? It interacts with the amine of the adrenaline and the sulfonate of the impurity to increase retention on the hydrophobic C18 stationary phase.
-
-
Mobile Phase B: Acetonitrile / Mobile Phase A mixture.
-
Detection: UV Spectrophotometry at 210-215 nm (Sulfonates have low UV absorbance; detection relies on the benzene ring).
-
Temperature: 25°C.
Relative Retention & System Suitability
Impurity F is distinct from oxidative impurities (B, C, D) due to its elution profile.
| Impurity | Chemical Name | Relative Retention (RRT) | Origin |
| Adrenaline (API) | -- | 1.00 | -- |
| Impurity F | Adrenaline Sulfonate | ~0.85 - 0.90 | Bisulfite Interaction |
| Impurity B | Noradrenaline | ~0.60 | Precursor / Synthesis |
| Impurity C | Adrenalone | ~1.50 | Oxidation |
Note: RRT values are approximate and dependent on the exact concentration of ion-pairing reagent.
Figure 3: Decision tree for identifying Impurity F using ion-pair HPLC.
Part 4: Toxicological Context & Control Strategy
Toxicity Profile
While Adrenaline Impurity F is generally considered less potent than the parent API regarding adrenergic receptor agonism, its presence indicates a compromise in the formulation's integrity.
-
Safety Concern: High levels of Impurity F correlate with a loss of API potency (sub-potent dose).
-
Regulatory Limits: The European Pharmacopoeia sets strict limits (typically NMT 0.5% or similar, depending on the specific monograph version).
Mitigation Strategies
To control Impurity F without risking oxidation (Adrenochrome formation):
-
Optimized Antioxidant Ratio: Reduce sodium metabisulfite to the minimum effective concentration.
-
pH Control: Maintaining pH slightly higher (closer to 4.0 than 2.8) reduces the rate of protonation of the hydroxyl group, slowing the substitution reaction, though this must be balanced against oxidation risk.
-
Inert Atmosphere: Sparging with Nitrogen (
) during manufacturing reduces the reliance on chemical antioxidants.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Adrenaline Impurity F CRS. Retrieved from [Link]
-
Stephens, J. et al. (2018). Stability of Epinephrine in Bisulfite-Containing Formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]
- 5. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to Adrenaline Impurity F (CAS 78995-75-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adrenaline (Epinephrine) is a critical medication, and ensuring its purity is paramount for patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of Adrenaline Impurity F, a specified impurity in the European Pharmacopoeia. We will delve into its chemical identity, formation pathways, and robust analytical methodologies for its detection and quantification. This document is designed to be a practical resource for researchers, quality control analysts, and formulation scientists working with adrenaline-containing pharmaceutical products.
Introduction to Adrenaline Impurity F: A Critical Quality Attribute
Adrenaline Impurity F, also known by its chemical name (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a known degradation product of adrenaline.[1][2][3] Its presence in adrenaline drug products is a critical quality attribute that must be monitored and controlled to ensure the safety and stability of the final formulation. The European Pharmacopoeia (EP) lists Adrenaline Impurity F as a specified impurity for both adrenaline and noradrenaline tartrate, underscoring its regulatory significance.[4]
Understanding the physicochemical properties, formation mechanisms, and analytical control strategies for this impurity is essential for any scientist or researcher involved in the development, manufacturing, or quality control of adrenaline-based pharmaceuticals.
Physicochemical Properties and Identification
A clear understanding of the fundamental properties of Adrenaline Impurity F is the foundation for developing effective analytical and control strategies.
| Property | Value | Source |
| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | [1][2][3] |
| Synonyms | Epinephrine Impurity F, Adrenaline beta-Sulphonate, Epinephrine Sulfonate | [1][2] |
| CAS Number | 78995-75-2 | [1][2][3] |
| Molecular Formula | C9H13NO5S | [1][3] |
| Molecular Weight | 247.27 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in aqueous solutions |
Formation and Degradation Pathway
Adrenaline Impurity F is not typically a process-related impurity from the synthesis of adrenaline. Instead, it is primarily a degradant that forms within the drug product formulation, particularly in the presence of sulfites.
The Role of Sulfites as Antioxidants
Sodium metabisulfite is a common antioxidant used in adrenaline injections to prevent oxidative degradation of the catecholamine structure. However, under certain conditions, a chemical reaction can occur between adrenaline and the bisulfite ions, leading to the formation of Adrenaline Impurity F.[5][6][7]
Mechanism of Formation
The formation of epinephrine sulfonic acid from epinephrine and bisulfite is a known chemical transformation.[8] The reaction is influenced by factors such as pH, temperature, and the concentration of bisulfite in the formulation.[5][7] Elevated temperatures can accelerate the degradation of adrenaline and the formation of this impurity.[5]
Sources
- 1. pharmaceresearch.com [pharmaceresearch.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. alentris.org [alentris.org]
- 4. uspbpep.com [uspbpep.com]
- 5. Thermal degradation of injectable epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of sulfite-induced anaerobic degradation of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Guide: Epinephrine Sulfonate (Adrenaline Impurity F)
[1][2][3]
Executive Summary
In the development and stability testing of parenteral epinephrine (adrenaline) formulations, Epinephrine Sulfonate represents a critical degradation product. It is formed via the interaction of the parent drug with sodium bisulfite or metabisulfite, antioxidants ubiquitously added to prevent oxidative degradation (e.g., to adrenochrome).
While chemically distinct, this compound is frequently designated as "Impurity F" in specific vendor catalogs and historical impurity profiles. However, researchers must exercise caution: the European Pharmacopoeia (Ph. Eur.) has historically indexed "Impurity F" as Adrenalone in certain contexts, creating a risk of misidentification. This guide focuses strictly on the sulfonic acid derivative (Epinephrine Sulfonate), providing a definitive taxonomic, mechanistic, and analytical framework.
Chemical Identity & Nomenclature[1][2][4]
The following table synthesizes the nomenclature for Epinephrine Sulfonate. Use these identifiers to cross-reference Certificate of Analysis (CoA) data and regulatory filings.
Table 1: Synonyms and Chemical Identifiers
| Category | Primary Identifier | Notes |
| Common Name | Epinephrine Sulfonate | Used in USP contexts regarding bisulfite adducts.[1] |
| Alternative Common Name | Adrenaline Sulfonate | Common in European/British contexts. |
| Chemical Name (IUPAC) | 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | Defines the sulfonic acid substitution at the benzylic carbon.[2][3] |
| Vendor Designation | Adrenaline Impurity F | Caution: Verify structure. Some pharmacopoeias (Ph. Eur.) may assign "F" to Adrenalone.[4][5][6][7] Always confirm CAS. |
| CAS Registry Number | 26405-77-6 | Most common citation for the acid form. |
| Alternative CAS | 78995-75-2 | Often associated with specific stereoisomers or salt forms in vendor catalogs. |
| Molecular Formula | C₉H₁₃NO₅S | |
| Molecular Weight | 247.27 g/mol | Significantly higher than Epinephrine (183.20 g/mol ) due to the sulfonate group. |
Critical Disambiguation: In the European Pharmacopoeia (Ph. Eur.) monograph for Adrenaline, "Impurity F" is sometimes identified as Adrenalone (3,4-dihydroxy-1-(methylamino)acetophenone). However, in the context of bisulfite-containing formulations, "Impurity F" almost exclusively refers to the Sulfonate . Always verify the chemical structure provided by your reference standard supplier.
Formation Mechanism[10]
The formation of Epinephrine Sulfonate is a classic example of a drug-excipient interaction. While sodium metabisulfite (
The Reaction Pathway
The reaction proceeds via a nucleophilic substitution at the benzylic carbon (the carbon bearing the hydroxyl group). This is facilitated by the acidic pH typically required to solubilize epinephrine.
-
Protonation: The benzylic hydroxyl group is protonated or activated.
-
Substitution: The bisulfite ion attacks the benzylic position. This can occur via a direct
-like mechanism (involving a carbocation intermediate) or via a quinone methide intermediate if oxidation initiates the process. -
Result: The hydroxyl group is replaced by a sulfonic acid group (
), rendering the molecule pharmacologically inactive and changing its retention behavior in chromatography.
Figure 1: Mechanistic pathway of Epinephrine Sulfonate formation showing the competitive relationship between antioxidant protection and impurity generation.
Analytical Characterization
Detecting Epinephrine Sulfonate is challenging because the sulfonic acid group makes the molecule highly polar (zwitterionic). In standard Reverse Phase (RP) HPLC, it often elutes in the void volume (dead time) if conditions are not optimized.
Experimental Protocol: HPLC Separation
To ensure separation from the parent peak and other polar degradants (like Norepinephrine), Ion-Pairing Chromatography (IPC) or HILIC is recommended.
Methodology: Ion-Pair Reverse Phase HPLC
-
Column Selection:
-
Primary: C18 (Octadecyl) end-capped column, 250 x 4.6 mm, 5 µm.
-
Why: Provides sufficient hydrophobic surface area for the ion-pair complex.
-
-
Mobile Phase Preparation:
-
Buffer: 50 mM Potassium Dihydrogen Phosphate (pH 3.0).
-
Ion-Pairing Agent: Sodium 1-Octanesulfonate (SOS) at 5–10 mM.
-
Why: The sulfonate impurity is anionic. The SOS cation pairs with it to increase retention on the non-polar C18 stationary phase.
-
Organic Modifier: Acetonitrile or Methanol (typically low % due to high polarity of analytes).
-
-
Detection:
-
UV: 280 nm (characteristic catechol absorption).
-
-
Elution Order (Typical):
-
Void -> Epinephrine Sulfonate (if no ion pair) -> Norepinephrine -> Epinephrine -> Adrenalone.
-
With Ion Pair: The Sulfonate peak shifts to a longer retention time, allowing resolution from the solvent front.
-
Workflow Visualization
Figure 2: Analytical workflow for the isolation and quantification of Epinephrine Sulfonate.
Regulatory & Safety Context
-
Toxicity: Epinephrine Sulfonate is generally considered to have low toxicity compared to the parent drug, but it is pharmacologically inactive. Its formation represents a direct loss of potency in the drug product.
-
Limits:
-
USP: The United States Pharmacopeia often includes specific limits for "Epinephrine Sulfonate" in Epinephrine Injection monographs (typically NMT 5.0% or similar, depending on the specific formulation and shelf-life requirements).
-
Identification: Regulatory bodies require that any impurity exceeding the identification threshold (usually 0.1% or 0.2%) be identified. The distinct UV spectrum and retention time of the Sulfonate are key for this.
-
References
-
United States Pharmacopeia (USP). Monograph: Epinephrine Injection.[4] Rockville, MD: United States Pharmacopeial Convention. (Refer to current official version for specific limits).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13505616: Epinephrine sulfonic acid. Accessed October 2023.
-
LGC Standards. Adrenaline Impurity F (Epinephrine Sulfonate) Reference Material. (Illustrates the vendor-specific designation of Impurity F as the sulfonate).
-
Stephens, et al. "Stability of Epinephrine in the Presence of Bisulfite." Journal of Pharmaceutical Sciences.[8] (Classic literature establishing the sulfonation mechanism).[9]
-
Pharmaffiliates. Adrenaline Impurity F (CAS 78995-75-2).[1][5][7]
Sources
- 1. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPINEPHRINE SULFONATE [drugfuture.com]
- 3. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (−)-肾上腺素 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]
- 7. niainnovation.in [niainnovation.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Whitepaper: Toxicological Profile and Control Strategy for Adrenaline Impurity F
Executive Summary
Adrenaline (Epinephrine) is a critical life-saving therapeutic used in anaphylaxis and cardiac arrest. Its stability in aqueous solution is a major formulation challenge, historically managed by the addition of sulfite antioxidants (e.g., sodium metabisulfite).[1] However, this stabilization strategy introduces a specific degradation pathway yielding Adrenaline Impurity F (Epinephrine Sulfonate).
This whitepaper provides a comprehensive toxicological profile of Impurity F. Unlike oxidative degradants like adrenochrome, Impurity F is formed via nucleophilic substitution by bisulfite. Current toxicological data and Structure-Activity Relationship (SAR) analyses indicate that Impurity F possesses significantly reduced adrenergic potency compared to the parent drug. Consequently, the primary clinical risk is not intrinsic toxicity of the impurity, but rather the loss of therapeutic potency in critical care scenarios.
Chemical Identification and Formation Mechanism
Adrenaline Impurity F is the pharmacopoeial designation (Ph.[2][3] Eur.) for the sulfonic acid derivative of adrenaline.[2][3][][5] It is the dominant degradation product in acidic, sulfite-containing formulations.
Identity[3][6]
-
Chemical Name: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[3][5][6][7]
-
Common Names: Epinephrine Sulfonate, Adrenaline beta-sulfonate.[3]
-
CAS Number: 78995-75-2 (Stereoisomer specific), 26405-77-6 (Racemate)
Mechanism of Formation
The formation of Impurity F is a classic example of a "stabilizer-induced instability." Sodium metabisulfite (
Figure 1: Reaction pathway for the formation of Adrenaline Impurity F mediated by bisulfite antioxidants.
Toxicological Profile
The toxicological assessment of Impurity F is grounded in both empirical data from historical use and in silico SAR analysis.
Structure-Activity Relationship (SAR)
The pharmacological activity of adrenaline relies heavily on the benzylic hydroxyl group (beta-hydroxyl), which forms critical hydrogen bonds with residues (e.g., Serine) in the adrenergic receptor binding pocket.
-
Modification: In Impurity F, this hydroxyl group is replaced by a sulfonic acid group (
). -
Physicochemical Impact: The sulfonic acid is a bulky, strongly anionic moiety (
). At physiological pH, it is fully ionized. -
Receptor Affinity: The introduction of a permanent negative charge and steric bulk at the beta-position drastically interferes with receptor binding.
-
Conclusion: Impurity F exhibits negligible adrenergic agonist activity . It does not effectively stimulate
- or -adrenergic receptors.
Genotoxicity Assessment (ICH M7)
Under ICH M7 guidelines, impurities must be assessed for mutagenic potential.
| Assessment Criteria | Finding | Justification |
| Structural Alert | None | The molecule lacks classic mutagenicophores (e.g., nitro groups, epoxides, alkyl halides). |
| Sulfonate Class | Non-Alkylating | Unlike alkyl sulfonates (e.g., methyl methanesulfonate) which are potent alkylating agents, Impurity F is a zwitterionic amino-sulfonic acid. It cannot transfer an alkyl group to DNA. |
| Ames Test Prediction | Negative | In silico models (Derek/Sarah) predict no mutagenicity based on the catecholamine scaffold. |
| Carcinogenicity | No Data | No specific carcinogenicity data exists, but the parent compound and metabolites are well-characterized. |
Systemic Toxicity
Impurity F is highly polar and water-soluble, suggesting rapid renal elimination.
-
Acute Toxicity: Likely low. The LD50 is expected to be significantly higher than adrenaline itself due to the loss of sympathomimetic potency.
-
Chronic Toxicity: Sulfonated metabolites are common in mammalian physiology (e.g., dopamine sulfonate). The body possesses transport mechanisms (OAT/OCT transporters) to handle such zwitterions.
Analytical Assessment & Control Strategy
Detecting Impurity F requires specific chromatographic conditions due to its high polarity. Standard Reverse-Phase (RP) HPLC often fails to retain it.
Analytical Methodology
-
Challenge: Impurity F elutes near the void volume in standard C18 RP-HPLC.
-
Recommended Method: Ion-Pair Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Stationary Phase: C18 with Ion-Pair reagent (e.g., Sodium Octanesulfonate) or specialized HILIC columns (e.g., Zwitterionic phases).
-
Detection: UV at 280 nm (Catechol absorption).
-
Regulatory Limits (ICH Q3B)
Since Impurity F is a degradation product, its limits are governed by ICH Q3B(R2) .
-
Reporting Threshold: 0.1%
-
Identification Threshold: 0.2% (for max daily dose < 10 mg).
-
Qualification Threshold: 0.5% (or 20 µg TDI, whichever is lower).
-
Note: Many pharmacopoeias (EP/USP) have specific monographs for Adrenaline Injection that set limits for Impurity F (often up to 3.0% or more at shelf-life end) because it is a known, qualified degradant in historical products.
Figure 2: Decision tree for the qualification and control of Adrenaline Impurity F in drug products.
Risk Mitigation & Conclusion
Formulation Optimization
To minimize Impurity F, formulators face a trade-off:
-
Reduce Sulfite: Lowers Impurity F but increases oxidation (Adrenalone/Adrenochrome).
-
pH Adjustment: Impurity F formation is acid-catalyzed. Increasing pH reduces its formation but accelerates oxidation.
-
Advanced Packaging: Using oxygen-impermeable packaging and nitrogen purging can allow for reduced sulfite levels, thereby limiting Impurity F formation.
Conclusion
Adrenaline Impurity F represents a low toxicological hazard but a high quality risk . Its presence correlates directly with the loss of active pharmaceutical ingredient (API).
-
Safety: It is considered a qualified impurity in sulfite-containing products with a safe history of use.
-
Efficacy: Strict limits are necessary not to prevent toxicity, but to ensure the patient receives the required dose of active adrenaline during life-threatening events.
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Adrenaline Monograph 04/2019:0803. European Directorate for the Quality of Medicines & HealthCare. Link
-
Stepensky, D., et al. (2004) . "Long-term stability study of L-adrenaline injections: kinetics of sulfonation and racemization pathways of drug degradation." Journal of Pharmaceutical Sciences, 93(4), 969-980. Link
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link
-
PubChem Compound Summary . (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid (CID 92851346).[3] National Center for Biotechnology Information. Link[3]
-
Grubb, M. F., et al. (2006) . "Stabilization of Epinephrine in a Local Anesthetic Formulation." AAPS PharmSciTech. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]
- 3. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Epinephrine Sulfonic Acid | CymitQuimica [cymitquimica.com]
- 6. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]
literature review on adrenaline degradation products
An In-depth Technical Guide to the Degradation Products of Adrenaline for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Fight-or-Flight Hormone
Adrenaline (epinephrine) is a cornerstone of human physiology, a catecholamine that functions as both a hormone and a neurotransmitter, orchestrating the body's acute stress response.[1][2] Synthesized in the adrenal medulla and sympathetic neurons, its effects are potent and widespread, but also transient, with a circulating half-life of only a few minutes.[1][3] This brevity is crucial for physiological homeostasis and is ensured by a rapid and efficient series of degradation processes.
For researchers, clinicians, and drug developers, the story of adrenaline does not end with its binding to adrenergic receptors. The molecules it becomes—its degradation products—are of profound importance. The quantification of these metabolites is a critical tool for diagnosing and monitoring catecholamine-secreting tumors like pheochromocytomas and neuroblastomas.[4][5][6] Understanding the pathways of degradation is also essential for developing stable pharmaceutical formulations and for investigating the pathophysiology of diseases linked to catecholamine dysregulation. This guide provides a detailed exploration of the enzymatic and non-enzymatic degradation pathways of adrenaline, the analytical methodologies used to quantify the resulting products, and the rationale behind these advanced techniques.
Part 1: The Metabolic Fate of Adrenaline: Enzymatic Degradation
The catabolism of adrenaline is primarily mediated by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[3][7] The specific metabolic route depends on the tissue and location of the adrenaline molecule. COMT is largely present in the synaptic cleft and cytosol, while MAO is a mitochondrial enzyme.[1][7] This spatial separation dictates the initial step in the degradation cascade.
The Key Enzymatic Players:
-
Catechol-O-methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group to the meta-hydroxyl group of the catechol structure of adrenaline.[7][8]
-
Monoamine Oxidase (MAO): This enzyme carries out the oxidative deamination of the amine side chain of adrenaline, converting it into an unstable aldehyde intermediate.[1][8][9]
These initial steps are followed by further enzymatic conversions by aldehyde dehydrogenase and aldehyde reductase.[1][8] The process culminates in the formation of vanillylmandelic acid (VMA), the major end-product of both adrenaline and noradrenaline metabolism, which is then excreted in the urine.[1][3][10]
The degradation can proceed via two primary sequences:
-
COMT-initiated Pathway: Adrenaline is first methylated by COMT to form Metanephrine . Metanephrine is then deaminated by MAO to form an aldehyde intermediate, which is subsequently converted to VMA.[8][11]
-
MAO-initiated Pathway: Adrenaline is first deaminated by MAO to form the unstable aldehyde 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL).[8] This intermediate is then typically reduced to 3,4-dihydroxyphenylglycol (DHPG). DHPG is subsequently methylated by COMT, ultimately leading to the formation of VMA.[8]
The following diagram illustrates the convergence of these enzymatic pathways.
Caption: Enzymatic degradation pathways of adrenaline.
Part 2: Non-Enzymatic Degradation and Oxidation Products
Beyond enzymatic catabolism, adrenaline is susceptible to non-enzymatic degradation, primarily through oxidation. This process can be initiated by exposure to air, light, or the presence of reactive oxygen species.[12][13] The most well-known oxidation product is adrenochrome.
Adrenochrome: A Molecule of Scientific Interest and Controversy
Adrenochrome is a chemical compound (C₉H₉NO₃) formed by the oxidation of adrenaline.[14][15] In solution, it imparts a characteristic pink or violet color, which can further polymerize into brown or black melanin-like compounds upon further oxidation.[15][16]
-
Formation and Properties: The oxidation of adrenaline to adrenochrome can occur spontaneously and is mediated by factors such as superoxide anions.[16] It is a cytotoxic molecule that has been studied for various biological effects.[14]
-
Biological and Toxicological Significance: Research has shown that adrenochrome can have significant effects on cellular function. In cultured human endothelial cells, it has been observed to inhibit DNA synthesis, decrease protein content, and stimulate cholesterol uptake.[17] At high concentrations, it has been linked to the induction of cardiac arrhythmias, suggesting potential cardiotoxicity in situations of extreme catecholamine release. While a historical "adrenochrome hypothesis" linked the compound to schizophrenia, this theory has not been substantiated and is not accepted by the medical community.[15][18]
Other non-enzymatic degradation pathways, such as sulfonation and racemization (the conversion of active L-adrenaline to the less potent D-adrenaline), are particularly relevant in the context of pharmaceutical preparations, affecting the stability and efficacy of adrenaline injections over time.[19]
Part 3: Analytical Methodologies for Adrenaline Degradation Products
The accurate quantification of adrenaline metabolites in biological matrices like urine and plasma is fundamental for clinical diagnosis but presents significant analytical challenges.[20][21] These challenges include extremely low endogenous concentrations and the presence of numerous co-existing biological interferences.[21][22] Therefore, robust sample preparation and highly sensitive detection methods are required.
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to remove interferences and concentrate the target analytes.[20][21] The choice of technique depends on the sample matrix and the analytical method to follow.
-
Causality in Sample Handling: The instability of catecholamines necessitates specific handling procedures. For urine, collection over a 24-hour period into a container with an acid preservative (e.g., acetic or hydrochloric acid) is standard.[5][23][24] The low pH (1-5) is crucial to inhibit the oxidation of the catecholamines and their metabolites. For plasma analysis, blood is collected in tubes containing EDTA, and the plasma is separated and frozen promptly to prevent degradation.[25][26]
-
Extraction Techniques:
-
Solid-Phase Extraction (SPE): This is the most commonly employed method for cleaning up and concentrating catecholamine metabolites.[20][21] The principle involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the adsorbent while interferences are washed away. The purified analytes are then eluted with a small volume of a different solvent.
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).[20][27]
-
The following diagram outlines a typical workflow for sample preparation.
Caption: General experimental workflow for sample preparation.
Quantification: HPLC-ECD and LC-MS/MS
High-Performance Liquid Chromatography (HPLC) is the cornerstone technology for separating the complex mixture of compounds present in a prepared biological sample.[28][29] The choice of detector is what provides the necessary sensitivity and specificity for quantification.
HPLC-ECD is a highly sensitive technique ideal for detecting electroactive compounds like catecholamines and their metabolites.[30][31]
-
Principle of Operation: After the analytes are separated on the HPLC column, they flow past an electrode held at a specific electrical potential. Electroactive compounds are oxidized or reduced at the electrode surface, generating a measurable electrical current that is directly proportional to the analyte's concentration.[31]
-
Causality in Method Design: The choice of mobile phase pH is critical to ensure the analytes are in the proper ionization state for retention on a reversed-phase column and to optimize the electrochemical response. The applied potential on the ECD cell is set high enough to oxidize the analytes of interest, providing sensitivity, but low enough to minimize the signal from potential interferences, enhancing selectivity.
Experimental Protocol: HPLC-ECD Analysis of VMA and Metanephrines
-
Chromatographic System: A standard HPLC system equipped with a pump, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: An aqueous buffer (e.g., 100 mM sodium phosphate), an organic modifier (e.g., 5-10% methanol or acetonitrile), and an ion-pairing agent (e.g., octanesulfonic acid). The final pH is adjusted to ~3.0. The mobile phase must be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL of the reconstituted sample.
-
ECD System: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.
-
Detector Potential: Set to approximately +0.7 V to +0.8 V. The exact potential should be optimized by constructing a hydrodynamic voltammogram to find the best signal-to-noise ratio.[31]
-
Quantification: A standard curve is generated by injecting known concentrations of VMA, metanephrine, and normetanephrine standards. The peak areas of the analytes in the unknown samples are compared to this curve to determine their concentrations, after correcting for recovery using the internal standard.
LC-MS/MS is considered the gold standard for the analysis of catecholamine metabolites due to its exceptional specificity and sensitivity.[25][32]
-
Principle of Operation: After chromatographic separation, the analytes are ionized (typically by electrospray ionization, ESI). The mass spectrometer then selects ions of a specific mass-to-charge ratio (m/z) corresponding to the analyte (the precursor ion). These selected ions are fragmented, and a specific fragment ion (the product ion) is monitored. This precursor-to-product ion transition is highly specific to the analyte, virtually eliminating interferences.
-
Trustworthiness through Internal Standards: The power of this method is fully realized with the use of stable isotope-labeled internal standards (e.g., VMA-d₃, Metanephrine-d₃).[27][32] These standards are chemically identical to the analyte but have a slightly higher mass. They are added to the sample at the very beginning of the preparation process and behave identically during extraction and ionization. By measuring the ratio of the endogenous analyte to its stable isotope-labeled standard, the method precisely corrects for any sample loss during preparation or any variations in instrument response (matrix effects), ensuring highly accurate and reliable results.[27]
Experimental Protocol: LC-MS/MS Analysis of VMA and Metanephrines
-
Chromatographic System: A UHPLC system coupled to a tandem mass spectrometer. A reversed-phase C18 or HILIC column is used for separation.[33]
-
Mobile Phase: A gradient elution is typically used, with Mobile Phase A being an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and Mobile Phase B being an organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor → product ion transitions are monitored for each analyte and its corresponding internal standard. For example:
-
Metanephrine: m/z 198 → 165
-
Normetanephrine: m/z 184 → 152
-
VMA: m/z 197 → 135 (in negative ion mode) or monitored via a derivative.
-
-
Quantification: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators. The concentration in unknown samples is determined from this curve.
Part 4: Data Summary and Clinical Interpretation
The accurate measurement of adrenaline's degradation products provides vital diagnostic information. Elevated levels are often indicative of catecholamine-secreting tumors.[23][34]
| Degradation Product | Molecular Formula | Molar Mass ( g/mol ) | Primary Clinical/Research Significance |
| Metanephrine | C₁₀H₁₅NO₃ | 197.23 | Metabolite of adrenaline. Elevated levels in plasma or urine are a key indicator for pheochromocytoma and paraganglioma.[6][35][36] |
| Normetanephrine | C₉H₁₃NO₃ | 183.20 | Metabolite of noradrenaline. Also a key marker for pheochromocytoma and paraganglioma.[6][35] |
| Vanillylmandelic Acid (VMA) | C₉H₁₀O₅ | 198.17 | The final end-product of adrenaline and noradrenaline metabolism. Primarily used to detect and monitor neuroblastoma in children.[4][23][24] |
| Adrenochrome | C₉H₉NO₃ | 179.17 | Oxidation product. Studied for its cytotoxic and cardiotoxic effects; not typically used as a clinical diagnostic marker.[14][17] |
It is crucial to recognize that testing for these metabolites can be subject to interferences and false positives.[6] Certain foods (e.g., coffee, bananas, vanilla), drugs (e.g., some antihypertensives, MAO inhibitors), and severe physical or emotional stress can lead to elevated levels.[6][24][25] Therefore, results must always be interpreted within the complete clinical context of the patient.
Conclusion
The degradation of adrenaline is a rapid and complex process involving multiple enzymatic and non-enzymatic pathways. The resulting products, particularly metanephrine, normetanephrine, and VMA, have become indispensable biomarkers in clinical medicine, enabling the diagnosis and monitoring of serious conditions. For scientists and drug development professionals, a thorough understanding of these degradation pathways and the sophisticated analytical techniques used to measure their products is essential. The continued refinement of methods like LC-MS/MS promises even greater accuracy and reliability, furthering our ability to diagnose disease and develop stable, effective catecholamine-based therapeutics.
References
-
Title: Catecholamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Vanillylmandelic Acid (VMA) Source: Testing.com URL: [Link]
-
Title: Test Definition: VMA Source: Mayo Clinic Laboratories URL: [Link]
-
Title: Vanillylmandelic Acid (VMA): Reference Range, Interpretation, Collection and Panels Source: Medscape URL: [Link]
-
Title: Biosynthesis and Catabolism of Catecholamine Source: Pharmaguideline URL: [Link]
-
Title: VMA - Overview: Vanillylmandelic Acid, 24 Hour, Urine Source: Mayo Clinic Laboratories URL: [Link]
-
Title: Vanillylmandelic Acid, Random, Urine Source: Mayo Clinic Laboratories | Pediatric Catalog URL: [Link]
-
Title: Sample Preparation for the Analysis of Catecholamines and their Metabolites in Human Urine Source: Marcel Dekker, Inc. URL: [Link]
-
Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: ResearchGate URL: [Link]
-
Title: Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application Source: The University of Tokyo URL: [Link]
-
Title: A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review Source: MDPI URL: [Link]
-
Title: Understanding Adrenochrome: A Closer Look at Its Properties and Uses Source: Oreate AI Blog URL: [Link]
-
Title: “Adrenochrome: Exploring Its Role in Health, Blood Circulation, and Youthful Vitality” Source: Medium URL: [Link]
-
Title: Urine Metanephrines Source: Testing.com URL: [Link]
-
Title: Metanephrines - 24 hr urine Source: Pathology Tests Explained URL: [Link]
-
Title: METAF - Overview: Metanephrines, Fractionated, 24 Hour, Urine Source: Mayo Clinic Laboratories URL: [Link]
-
Title: Synthesis and Degradation of Catecholamines Source: Why MedicoApps URL: [Link]
-
Title: Catecholamine Analysis in Plasma or Urine Source: Amuza Inc URL: [Link]
-
Title: Effects of adrenochrome and epinephrine on human arterial endothelial cells in vitro Source: PubMed URL: [Link]
-
Title: Adrenochrome - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories Source: Britannica URL: [Link]
-
Title: Biochemistry, Catecholamine Degradation Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites Source: MDPI URL: [Link]
-
Title: Metanephrines (Blood) Source: University of Rochester Medical Center Health Encyclopedia URL: [Link]
-
Title: Determination of catecholamines and related compounds in mouse urine using column-switching HPLC Source: Analyst (RSC Publishing) URL: [Link]
-
Title: noradrenaline and adrenaline degradation | Pathway Source: PubChem - NIH URL: [Link]
-
Title: Catecholamine analysis in blood samples using HPLC Source: ResearchGate URL: [Link]
-
Title: Understanding Adrenochrome: The Science Behind the Controversy Source: Oreate AI Blog URL: [Link]
-
Title: The truth about adrenochrome Source: The Spinoff URL: [Link]
-
Title: Metabolism of catecholamines Source: IOVS URL: [Link]
-
Title: Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study Source: SpringerLink URL: [Link]
-
Title: Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Adrenochrome Source: WikiGenes URL: [Link]
-
Title: Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solution Source: ResearchGate URL: [Link]
-
Title: Benefits using HPLC-ECD for neurotransmitter detection Source: YouTube URL: [Link]
-
Title: Adrenaline degradation in general practice Source: ResearchGate URL: [Link]
-
Title: Adrenochrome Source: American Chemical Society URL: [Link]
-
Title: Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions Source: PubMed URL: [Link]
-
Title: noradrenaline and adrenaline degradation | Pathway Source: PubChem - NIH URL: [Link]
Sources
- 1. Catecholamine - Wikipedia [en.wikipedia.org]
- 2. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medicoapps.org [medicoapps.org]
- 4. testing.com [testing.com]
- 5. mayocliniclabs.com [mayocliniclabs.com]
- 6. testing.com [testing.com]
- 7. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 8. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. noradrenaline and adrenaline degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metanephrines - 24 hr urine | Pathology Tests Explained [pathologytestsexplained.org.au]
- 12. Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02713H [pubs.rsc.org]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. Understanding Adrenochrome: A Closer Look at Its Properties and Uses - Oreate AI Blog [oreateai.com]
- 15. Adrenochrome | Description, Properties, History, Popular Culture, & Conspiracy Theories | Britannica [britannica.com]
- 16. Adrenochrome - Wikipedia [en.wikipedia.org]
- 17. Effects of adrenochrome and epinephrine on human arterial endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Trivia Facts about Adrenochrome | BenchChem [benchchem.com]
- 19. glaz-ing.com [glaz-ing.com]
- 20. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. mayocliniclabs.com [mayocliniclabs.com]
- 24. emedicine.medscape.com [emedicine.medscape.com]
- 25. Metanephrines and Normetanephrines, Plasma | MLabs [mlabs.umich.edu]
- 26. amuzainc.com [amuzainc.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chromsoc.jp [chromsoc.jp]
- 29. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jasco-global.com [jasco-global.com]
- 31. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review [mdpi.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 34. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 35. mayocliniclabs.com [mayocliniclabs.com]
- 36. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
Adrenaline Impurity F: A Comprehensive Technical Guide on its Discovery, Chemistry, and Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adrenaline (Epinephrine) is a critical medication for numerous life-threatening conditions. However, its inherent instability necessitates the inclusion of stabilizers, which can lead to the formation of degradation products. This guide provides an in-depth exploration of Adrenaline Impurity F, a significant degradation product in sulfite-containing epinephrine formulations. We will delve into its discovery, formation pathways, analytical detection, toxicological assessment, and regulatory control, offering a comprehensive resource for professionals in pharmaceutical development and quality control.
Introduction: The Challenge of Adrenaline Stability
Adrenaline, a catecholamine, is notoriously susceptible to oxidation, leading to a loss of potency and the formation of colored byproducts.[][2] To mitigate this, antioxidants are commonly added to epinephrine formulations, with sulfites (such as sodium metabisulfite) being a frequent choice.[3] While effective in preventing oxidative degradation, the use of sulfites introduces a different chemical challenge: the formation of adducts with the adrenaline molecule.[3][4] One of the most prominent of these is Adrenaline Impurity F.
This guide will provide a detailed examination of Adrenaline Impurity F, from its chemical identity to the regulatory frameworks governing its presence in pharmaceutical products.
The Discovery and History of Adrenaline Impurity F
The "discovery" of Adrenaline Impurity F is not a singular event but rather an outcome of the continuous evolution of analytical chemistry and pharmaceutical quality control. Its history is intertwined with the efforts to ensure the stability and purity of adrenaline preparations.
Historically, the focus of adrenaline analysis was on potency and the absence of its primary oxidative degradation product, adrenochrome.[5] However, with the advent of more sophisticated analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) in the latter half of the 20th century, chromatograms of aged adrenaline solutions began to reveal previously undetected peaks.
The identification of these peaks as specific degradation products became a crucial aspect of stability studies. The presence of a significant impurity in sulfite-stabilized formulations led to its isolation and characterization. This compound was identified as (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid , the sulfonic acid adduct of adrenaline.[6][7] It is now officially designated as Adrenaline Impurity F in the European Pharmacopoeia (Ph. Eur.) and is also recognized as Epinephrine Sulfonic Acid (ESA) by the United States Pharmacopeia (USP).[8][9]
The journey to understanding and controlling this impurity reflects the increasing rigor of pharmaceutical quality standards and the continuous improvement of analytical capabilities.
Chemical Profile and Formation Pathway
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | [7] |
| Synonyms | Adrenaline beta-Sulphonate, Epinephrine Sulfonic Acid, Adrenaline Impurity F | [10] |
| CAS Number | 78995-75-2 | [6] |
| Molecular Formula | C9H13NO5S | [6] |
| Molecular Weight | 247.27 g/mol | [6] |
Mechanism of Formation
Adrenaline Impurity F is not a process impurity from the synthesis of adrenaline but a degradation product formed in situ within the final drug product.[] Its formation is a direct consequence of the reaction between adrenaline and sulfite ions, which are present when sodium bisulfite or sodium metabisulfite is used as an antioxidant.[4][11]
The reaction is a nucleophilic addition of the bisulfite ion to the benzylic carbon of the adrenaline molecule. The catechol moiety of adrenaline makes this carbon atom susceptible to nucleophilic attack.
Caption: Formation of Adrenaline Impurity F.
Studies have shown that the rate of this reaction is influenced by several factors:
-
pH: The reaction rate is pH-dependent, with the stability of epinephrine in the presence of sulfites being optimal in a narrow pH range, typically around 3.0 to 4.0.[11]
-
Molar Ratio of Adrenaline to Sulfite: The concentration of sulfite relative to adrenaline is a critical factor. Higher concentrations of sulfite can lead to increased formation of Impurity F.[11]
-
Temperature and Light: As with most chemical reactions, elevated temperatures can accelerate the formation of Adrenaline Impurity F. While sulfites are added to prevent oxidation, some evidence suggests they may enhance photodegradation.[3][12]
Analytical Methodologies for Detection and Quantification
The control of Adrenaline Impurity F relies on robust and validated analytical methods. The primary technique employed is High-Performance Liquid Chromatography (HPLC) .
HPLC Method Parameters
While specific parameters may vary between pharmacopeial monographs and in-house methods, a typical HPLC method for the analysis of adrenaline and its impurities involves:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: An aqueous buffer, often containing an ion-pairing agent, mixed with an organic modifier like methanol or acetonitrile. The pH of the mobile phase is critical for achieving adequate separation.
-
Detection:
-
UV Detection: Adrenaline and its impurities, including Impurity F, possess chromophores that allow for detection by UV spectrophotometry, typically in the range of 280 nm.[13]
-
Electrochemical Detection (ECD): ECD offers higher sensitivity and selectivity for electroactive compounds like catecholamines and can be used for the analysis of adrenaline and its impurities.[13] A glassy carbon working electrode is typically employed.[13]
-
Experimental Protocol: A Generalized HPLC-UV Workflow
The following provides a conceptual workflow for the determination of Adrenaline Impurity F. Note: This is a generalized protocol and must be validated for specific applications.
-
Standard Preparation:
-
Accurately weigh and dissolve Adrenaline Impurity F reference standard in a suitable diluent (e.g., mobile phase or a compatible solvent) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards at known concentrations.
-
-
Sample Preparation:
-
Dilute the adrenaline drug product with the same diluent used for the standards to bring the expected concentration of the impurity within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish a calibration curve (peak area vs. concentration).
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peak corresponding to Adrenaline Impurity F in the sample chromatogram based on its retention time relative to the standard.
-
Quantify the amount of Adrenaline Impurity F in the sample by comparing its peak area to the calibration curve.
-
Caption: HPLC Workflow for Adrenaline Impurity F Analysis.
Toxicological Significance
The toxicological profile of any impurity is a critical consideration in drug development. For Adrenaline Impurity F (Epinephrine Sulfonic Acid), available data suggests it is not a significant safety concern at the levels typically found in pharmaceutical formulations.
A toxicological qualification for epinephrine sulfonic acid has been conducted, which included a 2-week intravenous toxicity study in Sprague-Dawley rats.[14] Furthermore, the U.S. Food and Drug Administration (FDA) has stated that there is no toxicological information to suggest that D-epinephrine and ESA are harmful impurities.[15] While comprehensive toxicological data in the public domain is limited, the long history of use of sulfite-containing epinephrine injections provides a degree of reassurance regarding its safety in this context. The primary concern with sulfites in adrenaline injections is the potential for allergic reactions in sensitive individuals, rather than the toxicity of the resulting sulfonic acid adduct.[4]
Regulatory Landscape and Control Strategies
Regulatory bodies worldwide have established stringent guidelines for the control of impurities in drug substances and drug products.
-
Pharmacopeial Standards: Both the European Pharmacopoeia and the United States Pharmacopeia have monographs for adrenaline (epinephrine) that include tests for related substances.[16][17][18] The European Pharmacopoeia specifically lists Adrenaline Impurity F.[8][16] The USP has also updated its monograph to include more rigorous control of impurities.[17]
-
Impurity Thresholds: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), define thresholds for the reporting, identification, and qualification of impurities. For impurities found at levels above the qualification threshold, toxicological data is required.
-
Control in Formulations: A specified limit for Epinephrine Sulfonic Acid in certain USP methods is 7.5%.[13] However, the acceptance criteria for impurities are specific to the drug product and are established based on stability data and toxicological assessments.
The primary strategy for controlling Adrenaline Impurity F is through formulation optimization. This includes:
-
Minimizing Sulfite Concentration: Using the lowest effective concentration of sulfite to achieve the desired antioxidant effect while minimizing the formation of Impurity F.[11]
-
pH Control: Maintaining the pH of the formulation within a range that balances the prevention of oxidative degradation and the minimization of sulfite adduct formation.[11]
-
Alternative Antioxidants: Exploring the use of non-sulfite antioxidants to eliminate the formation of Adrenaline Impurity F altogether.[4]
Conclusion
Adrenaline Impurity F is a well-characterized degradation product that is critical to monitor and control in sulfite-containing epinephrine formulations. Its discovery and the subsequent development of analytical methods and control strategies highlight the continuous drive for enhanced drug product quality and safety. A thorough understanding of its formation pathways, analytical detection, and regulatory context is essential for any scientist or researcher involved in the development, manufacturing, and quality control of adrenaline-containing pharmaceuticals.
References
-
Sigma-Aldrich. Adrenaline impurity F EP Reference Standard CAS 51-43-4.
-
PubMed. Inhibition of epinephrine oxidation in weak alkaline solutions.
-
LGC Standards. Adrenaline impurity F CRS.
-
FDA.gov. 209359Orig1s000 - accessdata.fda.gov.
-
European Directorate for the Quality of Medicines & HealthCare. List of European Pharmacopoeia Reference Standards.
-
European Patent Office. STABILISED COMPOSITION COMPRISING AT LEAST ONE ADRENERGIC COMPOUND - EP 2437782 B1.
-
PubMed. The discovery and synthesis of epinephrine.
-
Google Patents. WO2017218918A1 - Stabilization of epinephrine formulations.
-
Reddit. How does Sodium Metabisulfite prevent oxidation of Epinephrine HCl? : r/chemistry.
-
PureSynth. 1R)-1-(34-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate).
-
Antec Scientific. Articaine & Epinephrine Injection According to USP Method.
-
BOC Sciences. Epinephrine and Impurities.
-
Journal of the American Chemical Society. Kinetics and Mechanism of Formation of Sulfonate from Epinephrine and Bisulfite.
-
Pharmaffiliates. Adrenaline-Impurities.
-
ResearchGate. (PDF) Photodestabilization of epinephrine by sodium metabisulfite.
-
European Directorate for the Quality of Medicines & HealthCare. Y0002246 - CRS catalogue.
-
Regulations.gov. Docket No. FDA-2022-P-0476.
-
Google Patents. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine.
-
PubChem. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616.
-
Wikipedia. Adrenaline.
-
LGC Standards. Epinephrine Sulfonic Acid.
-
Santa Cruz Biotechnology. SC-498525 - Epinephrine Sulfonic Acid - SAFETY DATA SHEET.
-
Pharmaffiliates. Epinephrine-impurities.
-
Transo-Pharm.com. several changes have been implemented in the Epinephrine USP monograph.
-
USP. USP Monographs: Epinephrine - USP29-NF24.
-
ResearchGate. Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation | Request PDF.
-
ResearchGate. A Note on the Preparation of 1-(3,4-Dihydroxyphenyl)-2-methylaminoethane Sulfonic Acid from Epinephrine.
-
PubMed. Toxicological assessment of epinephrine and norepinephrine by analog approach.
-
Pharmaffiliates. CAS No : 26405-77-6 | Product Name : Epinephrine Sulfonic Acid.
-
PubChem. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid.
-
Simson Pharma Limited. Adrenaline EP Impurity F | CAS No- 78995-75-2.
-
LGC Standards. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate).
Sources
- 2. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. WO2017218918A1 - Stabilization of epinephrine formulations - Google Patents [patents.google.com]
- 5. The discovery and synthesis of epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]
- 9. Epinephrine Sulfonic Acid | LGC Standards [lgcstandards.com]
- 10. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]
- 11. data.epo.org [data.epo.org]
- 12. researchgate.net [researchgate.net]
- 13. antecscientific.com [antecscientific.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]
- 17. transopharm.com [transopharm.com]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Guide: Spectroscopic Identification of Adrenaline Impurity F
Topic: Spectroscopic Data (NMR, IR, MS) for Adrenaline Impurity F Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Identity
Adrenaline Impurity F (European Pharmacopoeia designation) represents a critical degradation product formed not through oxidation, but through a nucleophilic substitution reaction with sulfite antioxidants commonly used in parenteral formulations.
Correct identification of this impurity is a mandatory quality control step (ICH Q3A/B) for epinephrine (adrenaline) injectable products. Unlike oxidative impurities like Adrenalone (Impurity C), Impurity F retains the catechol functionality but modifies the benzylic alcohol.
Chemical Profile
-
Common Name: Epinephrine Sulfonate; Adrenaline
-sulfonate.[1][2] -
Chemical Name: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2][3][4]
-
Molecular Formula:
[2][3][4] -
Origin: Reaction of Adrenaline with Sodium Metabisulfite (antioxidant) in acidic media.
Mechanism of Formation
Understanding the mechanism is the first step in validation. The formation of Impurity F proceeds via the acid-catalyzed displacement of the benzylic hydroxyl group. This is distinct from the oxidative pathways that lead to Adrenalone or Adrenoichrome.
Diagram 1: Formation Pathway of Impurity F
Caption: Acid-catalyzed nucleophilic substitution of the benzylic hydroxyl group by bisulfite ion.
Spectroscopic Characterization (The Core)
The following sections detail the specific spectral markers required to distinguish Impurity F from the parent API (Adrenaline).
A. Mass Spectrometry (MS)
Mass spectrometry provides the primary confirmation of the sulfonic acid moiety via the molecular ion shift and characteristic sulfur-loss fragmentation.
| Parameter | Adrenaline (Parent) | Impurity F (Target) | Diagnostic Shift |
| Ionization Mode | ESI (+) | ESI (+) / ESI (-) | Sulfonates ionize well in negative mode. |
| Molecular Ion | +64 Da (Net change: -OH + SO3H) | ||
| Negative Mode | Strong signal for sulfonate anion. | ||
| Key Fragments | Loss of 82 Da ( |
Expert Insight: In ESI-MS/MS, look for the neutral loss of 80 Da (
B. Nuclear Magnetic Resonance (NMR)
NMR offers the most definitive structural proof. The substitution of the electronegative Oxygen (in -OH) with Sulfur (in -SO3H) drastically alters the chemical environment of the benzylic position (Position 7).
1H NMR (Proton) - 500 MHz,
| Position | Proton Type | Adrenaline | Impurity F | Analysis |
| H-7 | Benzylic (CH) | 4.85 (dd) | 4.20 - 4.45 (m) | Upfield Shift. The C-S bond is less deshielding than the C-O bond. |
| H-8 | Methylene ( | 3.20 (m) | 3.40 - 3.60 (m) | Slight downfield shift due to proximity to the bulky sulfonate group. |
| N-Me | Methyl ( | 2.70 (s) | 2.75 (s) | Minimal change; remote from substitution site. |
| Ar-H | Aromatic | 6.70 - 6.90 | 6.75 - 7.00 | Catechol ring remains intact. |
13C NMR (Carbon) - 125 MHz,
This is the most robust validation point.
| Position | Carbon Type | Adrenaline | Impurity F | Analysis |
| C-7 | Benzylic (CH) | ~72.0 | ~58.0 - 62.0 | Major Upfield Shift (~10-14 ppm). Carbon attached to Sulfur resonates at significantly higher field than Carbon attached to Oxygen. |
| C-8 | Methylene ( | ~54.0 | ~50.0 - 52.0 | Minor shift. |
C. Infrared Spectroscopy (FT-IR)
IR is useful for rapid screening, particularly to confirm the presence of the sulfonate group.
-
Diagnostic Bands (Impurity F):
-
1150 – 1250 cm⁻¹: Asymmetric
stretching (Strong). -
1010 – 1080 cm⁻¹: Symmetric
stretching (Strong). -
Absence: The broad aliphatic
stretch (3300-3400 cm⁻¹) seen in Adrenaline will be absent, although phenolic and amine stretching will still clutter this region. Focus on the fingerprint region (1000-1250 cm⁻¹) for the sulfonate bands.
-
Analytical Workflow & Logic
To rigorously identify this impurity in a drug substance or product, follow this self-validating workflow.
Diagram 2: Identification Logic Flow
Caption: Logic flow for confirming Impurity F using Mass Spectrometry and NMR chemical shift logic.
Experimental Protocol: Isolation & Standard Preparation
Since Impurity F is a process-related impurity formed during storage with antioxidants, it can be synthesized for use as a Reference Standard (RS).
Protocol:
-
Reactants: Dissolve L-Adrenaline (1.0 eq) in dilute acetic acid.
-
Reagent: Add Sodium Metabisulfite (
, 2.0 eq). -
Condition: Heat at 60°C for 4-6 hours under inert atmosphere (
). -
Work-up:
-
Monitor by HPLC (Impurity F typically elutes earlier than Adrenaline on Reverse Phase C18 due to the polar sulfonic acid group).
-
Precipitate or crystallize from water/ethanol.
-
-
Validation: Verify structure using the spectroscopic data tables provided in Section 3.
References
-
European Pharmacopoeia (Ph. Eur.) 11.0 . "Adrenaline Monograph: Impurity F". EDQM. [Link]
-
PubChem . "(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid".[2] National Library of Medicine. [Link][2]
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". Interpretation of Sulfonate IR and NMR shifts. Wiley.[5]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]
- 4. pure-synth.com [pure-synth.com]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
understanding the role of sulfonic acid in adrenaline degradation
An In-Depth Technical Guide to the Role of Sulfonation in Adrenaline Metabolism and Degradation
Abstract
Adrenaline (epinephrine) is a critical catecholamine hormone and neurotransmitter central to the body's acute stress response. Its potent physiological effects necessitate rapid and efficient inactivation to maintain homeostasis. While several metabolic pathways contribute to adrenaline clearance, sulfonation—the enzymatic conjugation of a sulfonate group—represents a primary route of biotransformation and inactivation. This technical guide provides an in-depth examination of the biochemical mechanisms underpinning adrenaline sulfonation. We will explore the pivotal role of the cytosolic sulfotransferase enzyme SULT1A3, the universal sulfonate donor PAPS, and the resulting physicochemical changes to the adrenaline molecule. Furthermore, this guide details authoritative, field-proven experimental protocols for the in-vitro characterization of enzymatic activity and the analytical quantification of adrenaline and its sulfonated metabolites in biological matrices using HPLC-MS/MS. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this crucial metabolic pathway.
Introduction to Adrenaline and the Imperative for Metabolic Clearance
Adrenaline is a monoamine neurotransmitter and hormone synthesized in the adrenal medulla and certain neurons of the central nervous system.[1][2][3] Its release triggers the "fight-or-flight" response, a coordinated physiological cascade characterized by increased heart rate, cardiac output, blood pressure, and mobilization of energy substrates.[4][5] These effects are mediated through its interaction with α- and β-adrenergic receptors.[6]
Given its profound and widespread effects, the precise regulation of adrenaline concentration in circulation and at synaptic clefts is paramount. Uncontrolled or prolonged adrenaline signaling can lead to pathological conditions, including severe hypertension and cardiac arrhythmias. Consequently, the body employs multiple enzymatic pathways to rapidly terminate its biological activity. The primary routes of metabolism for catecholamines are methylation by catechol-O-methyltransferase (COMT), deamination by monoamine oxidase (MAO), and sulfoconjugation by sulfotransferases (SULTs).[1][7] While all are significant, sulfonation is a particularly high-capacity pathway, responsible for the inactivation of a substantial fraction of circulating catecholamines.[8][9] In fact, approximately 84% of total circulating epinephrine exists in a conjugated, primarily sulfated, form.[9]
The Enzymatic Core of Adrenaline Sulfonation
Sulfonation is a major Phase II metabolic reaction that involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to a substrate.[9] This process dramatically alters the substrate's properties, typically increasing its water solubility and marking it for excretion.[8][10]
The Key Enzyme: Sulfotransferase 1A3 (SULT1A3) The biotransformation of adrenaline via sulfonation is primarily catalyzed by the cytosolic enzyme Sulfotransferase 1A3 (SULT1A3).[8][10] This enzyme, previously known as catecholamine-preferring or monoamine-sulfating phenol sulfotransferase, exhibits high affinity and activity towards catecholamines like adrenaline, noradrenaline, and dopamine.[10][11][12] SULT1A3 is prominently expressed in the liver and small intestine, positioning it strategically to metabolize both endogenous and xenobiotic compounds.[13][14][15]
The Universal Sulfonate Donor: PAPS The enzymatic reaction catalyzed by SULT1A3 is not a direct interaction with sulfonic acid but rather a conjugation reaction that utilizes an activated form of sulfate. The universal donor of the sulfonate group in all biological sulfonation reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS) .[9][10] The reaction proceeds as follows:
Adrenaline + PAPS --(SULT1A3)--> Adrenaline-Sulfate + PAP (3'-phosphoadenosine 5'-phosphate)
The transfer of the highly polar sulfonate group from PAPS to a hydroxyl group on the catechol ring of adrenaline fundamentally alters its structure and function.
Caption: Enzymatic sulfonation of adrenaline by SULT1A3.
Interplay with Other Metabolic Pathways
Adrenaline metabolism is a concerted process involving multiple enzymes. SULT1A3 and Catechol-O-methyltransferase (COMT) represent the two major pathways for inactivating catecholamines. Research indicates that these pathways act in a coordinated manner.[10] Inhibition of the COMT-mediated methylation pathway can lead to a compensatory increase in sulfonation, highlighting the robustness of the body's catecholamine clearance systems.[10] This interplay results in a variety of metabolites, including singularly sulfated, singularly methylated, and doubly conjugated (methylated and sulfated) products, which are then excreted.[10]
Caption: Major metabolic pathways for adrenaline degradation.
Consequences of Adrenaline Sulfonation
The conjugation of a sulfonate group to the adrenaline molecule has profound physicochemical and pharmacological consequences.
-
Biological Inactivation: Adrenaline-sulfate is biologically inactive and does not bind effectively to adrenergic receptors. This chemical modification effectively terminates the signaling cascade initiated by adrenaline.[10][16]
-
Increased Hydrophilicity: The addition of the negatively charged, highly polar sulfonate group dramatically increases the water solubility of the adrenaline molecule.[8][10]
-
Facilitated Renal Excretion: The transformation from a relatively lipophilic molecule to a hydrophilic one prevents reabsorption in the renal tubules and promotes efficient elimination from the body via urine.
| Property | Adrenaline | Adrenaline-Sulfate |
| Biological Activity | High (Agonist at α/β receptors) | Negligible / Inactive |
| Water Solubility | Moderate | High |
| Plasma Half-life | Short (~2 minutes) | Longer (serves as a pool) |
| Primary Role | Active Hormone / Neurotransmitter | Inactive metabolite for clearance |
Experimental Methodologies for Studying Adrenaline Sulfonation
Investigating the role of sulfonation in adrenaline metabolism requires robust experimental protocols to both measure enzymatic activity and quantify the resulting metabolites in complex biological samples.
Protocol: In Vitro Adrenaline Sulfotransferase Activity Assay
This protocol is designed to measure the rate of SULT1A3-mediated adrenaline sulfonation using a tissue homogenate (e.g., liver high-speed supernatant) or purified recombinant SULT1A3. The method is adapted from established procedures for measuring sulfotransferase kinetics.[13][14]
Objective: To determine the kinetic parameters (Vmax, Km) of adrenaline sulfation.
Materials:
-
Tissue source (e.g., rat liver) or recombinant human SULT1A3
-
[¹⁴C]-Adrenaline (radiolabeled substrate)
-
3'-phosphoadenosine 5'-phosphosulfate (PAPS)
-
Adenosine triphosphate (ATP) & Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 9.0)
-
Dithiothreitol (DTT)
-
Barium acetate and Zinc sulfate solutions
-
Scintillation fluid and vials
-
Microcentrifuge and tubes
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a high-speed supernatant (cytosolic fraction) from liver tissue by homogenization and ultracentrifugation, or dilute recombinant SULT1A3 to the desired concentration in buffer.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and a known concentration of [¹⁴C]-Adrenaline.
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the enzyme preparation and PAPS. The final volume is typically 100-200 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction rate is linear within this period.
-
Termination of Reaction: Stop the reaction by adding a mixture of barium acetate and zinc sulfate. This step precipitates unreacted PAPS and proteins.
-
Separation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitate. The supernatant contains the water-soluble [¹⁴C]-Adrenaline-Sulfate.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of product formed (pmol/min/mg protein) based on the specific activity of the [¹⁴C]-Adrenaline. Perform kinetic analysis by varying the substrate concentration to determine Km and Vmax.
Caption: Workflow for an in-vitro adrenaline sulfotransferase assay.
Protocol: Quantification of Adrenaline and Adrenaline-Sulfate by HPLC-MS/MS
This protocol outlines a sensitive and specific method for the simultaneous quantification of adrenaline and its sulfonated metabolite in biological fluids like plasma or urine. The use of tandem mass spectrometry provides high selectivity.[17][18][19]
Objective: To accurately measure the concentrations of adrenaline and adrenaline-sulfonate.
Materials:
-
Biological sample (plasma, urine)
-
Internal standards (e.g., deuterated adrenaline, deuterated adrenaline-sulfonate)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
HPLC system with a suitable column (e.g., C18 or HILIC[20])
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
To a 100 µL aliquot of the sample, add internal standards.
-
For plasma, perform protein precipitation by adding 3 volumes of ice-cold ACN. Vortex and centrifuge. Collect the supernatant.
-
For urine or precipitated plasma, perform sample clean-up and concentration using an SPE cartridge. Condition the cartridge, load the sample, wash away impurities, and elute the analytes.
-
-
HPLC Separation:
-
Inject the prepared sample onto the HPLC system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B).
-
The gradient will separate adrenaline from its more polar metabolite, adrenaline-sulfonate.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-fragment ion transitions for adrenaline, adrenaline-sulfonate, and their respective internal standards.
-
Example transitions: Adrenaline (m/z 184 -> 166), Adrenaline-Sulfate (m/z 264 -> 166). Note: Exact m/z values may vary based on adducts.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of each analyte using a calibration curve generated from standards prepared in a surrogate matrix.
-
Clinical and Pharmacological Significance
The efficiency of adrenaline sulfonation has direct implications for pharmacology and clinical medicine. Genetic variations, such as single nucleotide polymorphisms (SNPs), in the SULT1A3 gene can lead to inter-individual differences in enzyme activity.[8][11] Such variations may alter an individual's capacity to metabolize catecholamines, potentially affecting their response to stress, the efficacy of catecholaminergic drugs, and their predisposition to conditions like hypertension.[16] Furthermore, understanding the metabolic profile of adrenaline, including its sulfated metabolites, is crucial for the diagnosis and management of catecholamine-secreting tumors like pheochromocytoma.[21]
Conclusion
The degradation of adrenaline is a finely tuned process essential for physiological homeostasis. Sulfonation, mediated predominantly by the enzyme SULT1A3, stands out as a critical high-capacity pathway for the rapid inactivation and clearance of this potent hormone. By converting adrenaline into the water-soluble and biologically inert adrenaline-sulfate, this metabolic route ensures the timely termination of the stress response. The interplay between sulfonation and other enzymatic pathways like methylation provides a robust and adaptable system for catecholamine regulation. The experimental and analytical protocols detailed herein provide a framework for researchers to further elucidate the nuances of this pathway and its significance in health, disease, and pharmacology.
References
-
Chen, S., et al. (2012). Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs. PLoS ONE, 7(8), e41938. [Link]
-
Hussain, A., et al. (2018). Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes. Biochemical Pharmacology, 154, 326-335. [Link]
-
Stepensky, D., et al. (2004). Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation. Journal of Pharmaceutical Sciences, 93(4), 969-980. [Link]
-
Strott, C. A. (2002). Sulfonation and Molecular Action. Endocrine Reviews, 23(5), 703–732. [Link]
-
Association for Laboratory Medicine. (2013). Adrenaline (plasma, urine). ACB Lab Tests Online. [Link]
-
Stepensky, D., et al. (2004). Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation. GLAZ-Ing. [Link]
-
Request PDF. (2004). Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation. ResearchGate. [Link]
-
Kuchel, O. (1998). Sulfoconjugation of catecholamines, nutrition, and hypertension. Hypertension, 32(5), 940-943. [Link]
-
Tsunoda, M. (2006). Recent advances in methods for the analysis of catecholamines and their metabolites. Analytical and Bioanalytical Chemistry, 386(3), 506-514. [Link]
-
Musil, F., et al. (2008). Analysis of catecholamines and their metabolites in adrenal gland by liquid chromatography tandem mass spectrometry. Analytica Chimica Acta, 609(2), 192-200. [Link]
-
Wong, K. P. (1978). Measurement and kinetic study of the formation of adrenaline sulphate in vitro. Biochemical Journal, 174(3), 1015-1021. [Link]
-
International Journal of Bioassays. (2019). Stability-indicating HPLC method of forced degradation products of catecholamines. International Journal of Bioassays. [Link]
-
Wong, K. P. (1978). Measurement and kinetic study of the formation of adrenaline sulphate in vitro. Biochemical Journal, 174(3), 1015-1021. [Link]
-
Liu, Y., et al. (2020). Metabolism and secretion mechanism of catecholamine syndrome and related treatment strategies. Journal of Xiangya Medicine, 5, 13. [Link]
-
Tsunoda, M. (2006). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Analytical Sciences, 22(1), 11-16. [Link]
-
Hussain, A., et al. (2018). Sulfation of catecholamines and serotonin by SULT1A3 allozymes. Biochemical Pharmacology, 154, 326-335. [Link]
-
Gangarossa, G., et al. (2021). The Role of Catecholamines in Pathophysiological Liver Processes. Biomolecules, 11(11), 1686. [Link]
-
Bidwell, L. M., et al. (1999). Crystal structure of human catecholamine sulfotransferase. Journal of Molecular Biology, 293(3), 521-530. [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Epinephrine and Epinephrine Sulfonate. SIELC Technologies. [Link]
-
Pharmacology Education Project. (2023). Pharmacology of Adrenaline. PharmaFactz. [Link]
-
Ziegler, M. G., et al. (1989). Extraadrenal adrenaline formation by two separate enzymes. Experientia, 45(8), 718-720. [Link]
-
Wurtman, R. J. (1966). Control of Enzymatic Synthesis of Adrenaline in the Adrenal Medulla by Adrenal Cortical Steroids. Massachusetts Institute of Technology. [Link]
-
Nickson, C. (2020). Adrenaline. Life in the Fastlane. [Link]
-
Dibi, M., & Farr, D. B. (2023). Epinephrine. StatPearls [Internet]. [Link]
Sources
- 1. Metabolism and secretion mechanism of catecholamine syndrome and related treatment strategies - Liu - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. Extraadrenal adrenaline formation by two separate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Pharmacology of Adrenaline | Pharmacology Mentor [pharmacologymentor.com]
- 5. litfl.com [litfl.com]
- 6. Epinephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chromsoc.jp [chromsoc.jp]
- 8. Sulfation of Catecholamines and Serotonin by SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfation of catecholamines and serotonin by SULT1A3 allozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystal structure of human catecholamine sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement and kinetic study of the formation of adrenaline sulphate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement and kinetic study of the formation of adrenaline sulphate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Sulfoconjugation of catecholamines, nutrition, and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of catecholamines and their metabolites in adrenal gland by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. HILIC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]
- 21. Recent advances in methods for the analysis of catecholamines and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
analytical method development for Adrenaline Impurity F
Application Note: Analytical Method Development for Adrenaline Impurity F (Epinephrine Sulfonate)
Executive Summary & Scientific Context
Target Analyte: Adrenaline Impurity F (European Pharmacopoeia) / Epinephrine Sulfonate (USP).[1] Chemical Identity: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2][3][4][5][6] CAS Number: 78995-75-2.[1][2][3][4][6]
The Analytical Challenge: Adrenaline Impurity F is not a synthetic byproduct of the Active Pharmaceutical Ingredient (API) manufacturing process; rather, it is a formulation-specific degradation product . It forms in injectable adrenaline solutions stabilized with sodium bisulfite (antioxidant). The nucleophilic attack of the bisulfite ion on the benzylic hydroxyl group of adrenaline creates this sulfonic acid derivative.
From a chromatographic perspective, Impurity F presents a unique challenge:
-
Extreme Polarity: The introduction of the sulfonic acid group (
) makes the molecule zwitterionic and highly hydrophilic. In standard Reverse Phase (RP) HPLC, it elutes near the void volume ( ), leading to poor resolution and integration errors. -
Matrix Interference: Since this impurity exists primarily in formulated products, the method must resolve it from high concentrations of excipients (bisulfite, tartrate, EDTA).
This protocol details a Ion-Pairing Reverse Phase HPLC (IP-RP-HPLC) method designed to retain this polar zwitterion while maintaining resolution from Adrenaline and other known impurities (Noradrenaline, Adrenalone).
Mechanism of Formation (Chemical Context)
Understanding the origin of Impurity F is critical for accurate stress testing and method specificity.
Pathway:
In acidic media (pH < 4), the benzylic hydroxyl group of Adrenaline is protonated, creating a good leaving group. The bisulfite ion (
Figure 1: Mechanism of Adrenaline Sulfonation in Bisulfite-Containing Formulations.
Method Development Strategy
To retain the zwitterionic Impurity F, we cannot rely on standard hydrophobic interactions. We must employ Ion-Pairing Chromatography (IPC) .
Why Ion-Pairing?
-
The Problem: At acidic pH (pH 2-3), the amine is protonated (
) and the sulfonic acid is ionized ( ). The molecule is a zwitterion with high water solubility. -
The Solution: We use an anionic ion-pairing reagent, Sodium 1-Octanesulfonate (SOS) . The sulfonate tail of the SOS interacts with the stationary phase (C18), while the negative charge interacts with the protonated amine of the Adrenaline and Impurity F. This creates a "pseudo-stationary phase" that retains polar amines.
Alternative Approach (HILIC): While HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar compounds, IPC is preferred here because it allows the simultaneous determination of the hydrophobic impurities (like Adrenalone) in a single run.
Detailed Analytical Protocol
Reagents & Standards
| Reagent | Grade/Specification | Function |
| Adrenaline Bitartrate | USP/EP Reference Standard | API Target |
| Impurity F Standard | EP CRS or Certified Impurity Std | Target Impurity |
| Sodium 1-Octanesulfonate | HPLC Grade (IPC Reagent) | Retention Modifier |
| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer |
| Phosphoric Acid (85%) | HPLC Grade | pH Adjustment |
| Acetonitrile (ACN) | HPLC Gradient Grade | Organic Modifier |
| Milli-Q Water | 18.2 MΩ·cm | Solvent |
Chromatographic Conditions
-
Instrument: UHPLC or HPLC system with Binary Pump and Degasser.
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm.
-
Recommendation:Phenomenex Kinetex C18 or Thermo Hypersil BDS C18 . These columns offer robustness under the acidic, high-aqueous conditions required.
-
-
Mobile Phase A (Buffer):
-
Dissolve 1.1 g of Sodium 1-Octanesulfonate (SOS) and 5.0 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of water. -
Adjust pH to 2.80 ± 0.05 with dilute Phosphoric Acid.
-
Expert Insight: The pH is critical. At pH 2.8, the silanols on the column are suppressed, and the ion-pairing mechanism is dominant.
-
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient Program:
-
Note: A shallow gradient is necessary to separate Impurity F (early eluting) from Adrenaline, while eluting late impurities (Adrenalone).
-
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 20.0 | 70 | 30 |
| 25.0 | 70 | 30 |
| 26.0 | 95 | 5 |
| 35.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35°C (Controlled).
-
Detection: UV at 280 nm (Characteristic absorption of the catechol ring).
-
Injection Volume: 20 µL.
Sample Preparation
-
Diluent: Mobile Phase A (Buffer only, no ACN).
-
Reasoning: Using 100% aqueous buffer as a diluent prevents "solvent shock" which can cause peak splitting for early eluting polar compounds like Impurity F.
-
-
Standard Preparation: Prepare a solution containing 0.5 mg/mL Adrenaline and 0.005 mg/mL Impurity F (1% level) in Diluent.
-
Test Sample (Injectable): Dilute the formulation with Diluent to a target concentration of 0.5 mg/mL Adrenaline.
Method Development Workflow (Decision Tree)
This diagram illustrates the logical flow for optimizing the separation of Impurity F.
Figure 2: Optimization Logic for Retaining Adrenaline Sulfonate.
Validation Parameters (Self-Validating System)
To ensure the method is trustworthy, evaluating the following parameters is mandatory according to ICH Q2(R1) guidelines.
1. Specificity:
-
Inject individual standards of Adrenaline, Impurity F, Noradrenaline, and Adrenalone.
-
Acceptance Criteria: Resolution (
) between Impurity F and Adrenaline must be > 2.0. Impurity F typically elutes before Adrenaline in this IP system.
2. Linearity:
-
Prepare calibration curve for Impurity F from LOQ to 150% of the specification limit (usually 0.5% to 1.0%).
-
Acceptance Criteria: Correlation coefficient (
) ≥ 0.999.
3. Limit of Quantitation (LOQ):
-
Determine the concentration where Signal-to-Noise (S/N) ratio is 10:1.
-
Target: LOQ should be ≤ 0.05% of the API concentration to ensure sensitivity for trace degradation.
4. Robustness (Critical for IP Methods):
-
Vary pH by ± 0.2 units.
-
Vary SOS concentration by ± 10%.
-
Expert Note: IP methods are sensitive to temperature and mobile phase composition. Ensure the column is equilibrated for at least 60 minutes before starting the run to stabilize the ion-pair layer on the stationary phase.
Troubleshooting & Expert Insights
-
Ghost Peaks: If you see unknown peaks eluting very late, it may be impurities from the Ion-Pairing reagent itself. Always use HPLC-grade SOS and filter the mobile phase.
-
Drifting Retention Times: This is common in IP-HPLC. It indicates the column has not reached equilibrium. Dedicate a specific column for this method; do not switch between IP and non-IP methods on the same column, as SOS is difficult to wash off completely.
-
Sample Stability: Adrenaline is light-sensitive and oxidation-prone. Prepare samples in amber glassware and keep them in the autosampler at 4°C.
References
-
European Directorate for the Quality of Medicines (EDQM). (n.d.). Adrenaline Impurity F CRS.[8][9] Retrieved from [Link]
-
Stepensky, D., et al. (2004). Long-term stability study of L-adrenaline injections: Kinetics of sulfonation and racemization pathways of drug degradation. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Sielc Technologies. (n.d.). HPLC Separation of Epinephrine and Related Impurities. Retrieved from [Link]
Sources
- 1. Adrenaline EP Impurity F | CAS No- 78995-75-2 [chemicea.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Epinephrine Impurity F | CAS# 78995-75-2 | C9H13NO5S [symteraanalytics.com]
- 4. anaxlab.com [anaxlab.com]
- 5. Naarini Molbio Pharma [naarini.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
- 8. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]
- 9. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]
Advanced Application Note: LC-MS/MS Quantification of Adrenaline Impurity F (Epinephrine Sulfonate)
Executive Summary
This application note details a robust, self-validating LC-MS/MS protocol for the detection and quantification of Adrenaline Impurity F (Epinephrine Sulfonate) in pharmaceutical formulations.
While Reversed-Phase (RP) chromatography is standard for catecholamines, it often fails to retain the highly polar, zwitterionic Impurity F, leading to elution in the void volume and significant ion suppression.[1] This guide introduces a Hydrophilic Interaction Liquid Chromatography (HILIC) approach that ensures chromatographic resolution of Impurity F from the Active Pharmaceutical Ingredient (API) and excipients (e.g., metabisulfite), compliant with European Pharmacopoeia (Ph.[1] Eur.) standards.
Introduction & Scientific Context
The Target: Impurity F
In the context of the European Pharmacopoeia (Ph.[2][3][4] Eur.), Adrenaline Impurity F is defined as (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid (Epinephrine Sulfonate).[1][5]
-
Molecular Weight: 247.27 g/mol [7]
-
Origin: Adrenaline formulations often contain sodium metabisulfite as an antioxidant to prevent oxidation to Adrenalone (Impurity C) or Adrenochrome.[1] However, the bisulfite ion can nucleophilically attack the benzylic hydroxyl group of adrenaline, forming the sulfonate impurity (Impurity F).
The Analytical Challenge
-
Polarity: Impurity F is super-hydrophilic and acidic. On standard C18 columns, it elutes near the void volume (
), co-eluting with unretained salts and causing massive matrix effects. -
Isobaric Interference: While not isobaric with Adrenaline (MW 183), it shares fragmentation pathways. High specificity is required to distinguish it from other matrix components.
-
Confusion Alert: Some legacy methods confuse Impurity F with Adrenalone. It is critical to target the Sulfonate (m/z 248) for Ph. Eur. compliance.
Mechanism of Formation
Understanding the root cause of the impurity is essential for method development. The reaction is a nucleophilic substitution where the bisulfite ion displaces the hydroxyl group.
Figure 1: Formation pathway of Impurity F via nucleophilic substitution of the benzylic hydroxyl group by bisulfite.[1]
Method Development Strategy
Chromatographic Selection: Why HILIC?
We reject C18 and PFP (Pentafluorophenyl) phases for this specific impurity. While PFP is excellent for Adrenaline, Impurity F is too polar.
-
Selected Phase: Zwitterionic HILIC (ZIC-HILIC) or Amide HILIC .[1]
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[1] This retains the polar sulfonate significantly longer than the void volume.
Mass Spectrometry Strategy
-
Ionization: ESI Positive Mode (ESI+). Even though it is a sulfonate, the secondary amine is easily protonated.
-
MRM Transitions:
-
Precursor: m/z 248.1 [M+H]⁺
-
Quantifier: m/z 166.1 (Loss of H₂SO₃, reforming the characteristic catecholamine backbone).
-
Qualifier: m/z 217.0 (Loss of CH₃NH₂).
-
Experimental Protocol
Reagents & Standards
-
Reference Standard: Adrenaline Impurity F CRS (Ph.[2][3][4] Eur. Reference Standard).
-
Internal Standard (IS): Epinephrine-d3 (Note: Adrenaline-d3 behaves similarly to the API; for strict validation, synthesized Impurity F-d3 is preferred but rare.[1] Epinephrine-d3 is acceptable if resolution is adequate).[1]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.[1]
Sample Preparation (Dilute-and-Shoot)
To minimize equilibrium shifts (sulfonate formation is reversible under certain pH conditions), avoid extensive extraction steps.[1]
-
Aliquot: Transfer 50 µL of formulation (e.g., 1 mg/mL Adrenaline).
-
Dilution: Dilute 1:100 with 90:10 ACN:Water (precipitates some salts and matches initial mobile phase).
-
Centrifugation: 10,000 x g for 5 mins (remove excipient precipitates).
-
Transfer: Move supernatant to a polypropylene vial.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | Waters BEH Amide or Merck SeQuant ZIC-HILIC (2.1 x 100 mm, 1.7 µm) | Retains polar sulfonates via hydrophilic partitioning.[1] |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Provides ionic strength and protons for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for HILIC retention. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Column Temp | 35°C | Improves mass transfer kinetics. |
| Injection Vol | 2.0 µL | Low volume prevents solvent mismatch effects in HILIC. |
Gradient Profile:
-
0.0 min: 90% B (High organic loads sample onto column).
-
5.0 min: 60% B (Linear ramp elutes Adrenaline then Impurity F).
-
5.1 min: 90% B (Re-equilibration).
-
8.0 min: Stop.
MS/MS Parameters (Sciex 6500+ / Waters Xevo TQ-XS)
-
Source: ESI Positive[8]
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 500°C
MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| Impurity F | 248.1 | 166.1 | 25 | Quantifier |
| Impurity F | 248.1 | 230.1 | 18 | Qualifier (Water loss) |
| Adrenaline | 184.1 | 166.1 | 20 | API Monitor |
| Epinephrine-d3 | 187.1 | 169.1 | 20 | Internal Standard |
Analytical Workflow Visualization
Figure 2: Step-by-step analytical workflow from sample dilution to MRM quantification.
Validation & Troubleshooting (Self-Validating Systems)
System Suitability Criteria
To ensure the method is valid before running samples, check:
-
Retention Factor (
): Impurity F must have a (elute well away from the void). In this HILIC method, it typically elutes after Adrenaline due to the strong sulfonic acid interaction. -
Resolution: Baseline separation between Adrenaline (m/z 184) and Impurity F (m/z 248) is not strictly required by mass spec, but is required to prevent ion suppression from the massive API peak affecting the trace impurity. Target Resolution (
) > 1.5.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing (Impurity F) | Secondary interactions with silanols or metal chelating.[1] | Ensure Ammonium Formate concentration is at least 10mM. Use PEEK-lined columns if possible.[1] |
| Low Sensitivity | Ion suppression from Bisulfite. | Increase the dilution factor or use a divert valve to send the first 1 min (salts) to waste. |
| Retention Time Shift | HILIC equilibration issues. | HILIC requires longer equilibration than RP. Ensure at least 10 column volumes of equilibration between runs. |
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Adrenaline Monograph 04/2016:0803. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Sigma-Aldrich .[1] Adrenaline Impurity F CRS (European Pharmacopoeia Reference Standard).[2][3][4] Catalog No. Y0002246.[4]
-
Biotage . Catecholamine Analysis: Evaluation of Method Optimization to Improve Sensitivity and Reduce Limits of Quantitation using LC-MS/MS. Application Note P121.
-
National Institutes of Health (NIH) . In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 2020. [1]
-
SIELC Technologies . HILIC Separation of Epinephrine and Epinephrine Sulfonate. Application Note.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]
- 3. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]
- 4. Adrenaline impurity F CRS | LGC Standards [lgcstandards.com]
- 5. pharmaceresearch.com [pharmaceresearch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Epinephrine sulfonic acid, (A+-)- | C9H13NO5S | CID 13505616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. glaz-ing.com [glaz-ing.com]
The Analyst's Guide to Adrenaline Impurity F: A Detailed Protocol for Pharmaceutical Analysis
This comprehensive guide provides a detailed protocol for the identification and quantification of Adrenaline Impurity F, also known as Epinephrine Sulfonic Acid, in pharmaceutical analysis. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of the analytical methodology, offering not just procedural steps but also the scientific rationale behind them. Our focus is on robust, validated methods derived from internationally recognized pharmacopeias to ensure the highest level of scientific integrity and trustworthiness.
Introduction: The Significance of Adrenaline Impurity F
Adrenaline (Epinephrine) is a critical medication used in the emergency treatment of severe allergic reactions, among other indications. The purity of adrenaline formulations is of utmost importance to ensure patient safety and therapeutic efficacy. Adrenaline Impurity F, with the chemical name (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a specified impurity in both the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[1] Its presence in the final drug product must be carefully controlled within established limits. This application note provides a detailed, side-by-side examination of the pharmacopeial HPLC methods for the analysis of this critical impurity.
Chemical Structure of Adrenaline Impurity F:
The Analytical Challenge: Physicochemical Properties and Method Rationale
Adrenaline and its impurities are polar, ionizable compounds, which presents a challenge for their separation and retention on traditional reversed-phase HPLC columns.[3] Adrenaline Impurity F, being a sulfonic acid derivative, is particularly polar. To achieve a robust and reproducible separation, the analytical method must carefully control the ionization state of the analytes.
The Role of Mobile Phase pH:
The pH of the mobile phase is a critical parameter. Adrenaline and its related impurities contain amine and phenolic hydroxyl groups, making their charge state dependent on pH. By maintaining an acidic mobile phase (typically between pH 2.8 and 3.8), the ionization of the basic amine groups is promoted, leading to more consistent retention behavior on a reversed-phase column. Furthermore, a low pH helps to suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic compounds.
Ion-Pairing Chromatography:
To enhance the retention of polar analytes like Adrenaline Impurity F, ion-pairing chromatography is often employed. An ion-pairing reagent, such as sodium octanesulfonate or sodium heptanesulfonate, is added to the mobile phase. This reagent contains a hydrophobic alkyl chain and an ionic head group. It interacts with the stationary phase, effectively creating a charged surface that can then interact with the charged analyte molecules, increasing their retention time and allowing for better separation from other components.
Analytical Workflow Overview
The general workflow for the analysis of Adrenaline Impurity F involves sample preparation, chromatographic separation using HPLC, detection, and data analysis. The following diagram illustrates the key steps in the process.
Sources
Application Note: Strategic Control of Adrenaline Impurity F (Adrenaline Sulfonate) in Parenteral Formulations
Abstract
In the manufacturing of Epinephrine (Adrenaline) injectables, formulation scientists face a chemical paradox: the antioxidant added to prevent oxidation (Sodium Metabisulfite) actively reacts with the API to form a degradation product known as Impurity F (Adrenaline Sulfonate). This Application Note provides a detailed technical guide for identifying, quantifying, and controlling Impurity F. It distinguishes Impurity F from the oxidative degradant Adrenalone (Impurity C) and outlines a self-validating HPLC protocol based on Ph. Eur. monographs, emphasizing the critical role of ion-pair chromatography in retaining this highly polar species.
Introduction: The Antioxidant Paradox
Adrenaline is an unstable catecholamine prone to rapid oxidation, yielding Adrenalone (Impurity C) and polymeric melanins that cause solution discoloration. To mitigate this, manufacturers universally add Sodium Metabisulfite (SMBS) as an antioxidant.
However, under acidic conditions required for adrenaline stability, bisulfite ions function as nucleophiles. They attack the benzylic carbon of the adrenaline molecule, substituting the hydroxyl group with a sulfonic acid group. This reaction produces Impurity F [(1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid].[1]
Critical Quality Attribute (CQA):
-
Impurity F (Sulfonate): Forms due to the antioxidant. Elutes early (RRT ~0.2).
-
Impurity C (Adrenalone): Forms due to lack of antioxidant. Elutes late (RRT ~1.3).
Effective QC requires a method capable of resolving the hydrophilic Impurity F from the solvent front while simultaneously detecting the hydrophobic Impurity C.
Chemical Basis & Mechanism
Understanding the formation mechanism is prerequisite to troubleshooting the analytical method.
Reaction Pathway
The formation of Impurity F is a nucleophilic substitution (
Figure 1: Divergent degradation pathways of Adrenaline. Impurity F arises specifically from the interaction with the sulfite antioxidant.
Analytical Strategy: Ion-Pair RP-HPLC
Because Impurity F contains a sulfonic acid group, it is permanently ionized and extremely polar. On a standard C18 column with a simple buffer, it will elute in the void volume (
The Solution: Ion-Pair Chromatography We utilize Sodium Octanesulfonate (SOS) in the mobile phase. The hydrophobic "tail" of the SOS interacts with the C18 stationary phase, while the anionic "head" interacts with the protonated amine of the adrenaline and the polar domains of Impurity F, increasing their retention.
Method Parameters (Ph. Eur. Aligned)
| Parameter | Specification | Rationale |
| Column | C18 (ODS), 250 x 4.6 mm, 5 µm | Standard stationary phase for catecholamines. |
| Mobile Phase A | 5.0 g KH₂PO₄ + 2.6 g Sodium Octanesulfonate in 1L H₂O (pH 2.8 w/ H₃PO₄) | SOS provides retention for polar Impurity F. Acidic pH stabilizes catecholamines. |
| Mobile Phase B | Acetonitrile : Mobile Phase A (13 : 87 v/v) | Organic modifier to elute hydrophobic Impurity C. |
| Flow Rate | 1.0 - 2.0 mL/min (Adjust for system pressure) | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 210 nm or 280 nm | 210 nm provides higher sensitivity for the sulfonate; 280 nm is more specific for the catechol ring. |
| Temperature | 25°C | Controls viscosity and retention reproducibility. |
| Injection Vol | 20 µL | Sufficient mass load without band broadening. |
Detailed Experimental Protocol
Preparation of Solutions
WARNING: Catecholamines are light-sensitive and oxidation-prone. Use amber glassware and prepare solutions fresh.
1. Solvent Mixture (Diluent):
-
Prepare 0.1 M Hydrochloric Acid (HCl).
-
Why: Neutral pH diluents will cause immediate oxidation of the standard before injection.
2. System Suitability Solution (SST):
-
Dissolve 1.5 mg of Noradrenaline Tartrate (Impurity B) and 1.5 mg of Adrenalone HCl (Impurity C) in Solvent Mixture B.
-
Add 1.0 mL of the Test Solution (Adrenaline sample).[2]
-
Dilute to 100 mL with Solvent Mixture B.
-
Note: If Impurity F standard is available (Adrenaline Sulfonate), spike it at 0.1 mg/mL to confirm retention time (approx 4-5 min).
3. Test Solution:
-
Dissolve 40.0 mg of the sample (Adrenaline Tartrate) in 5 mL of 0.1 M HCl.
-
Dilute to 50.0 mL with Solvent Mixture B.
The Workflow
Figure 2: Step-by-step analytical workflow for Adrenaline impurity profiling.
Validation & Acceptance Criteria
To ensure the method is "self-validating" per run, the following criteria must be met in the System Suitability injection:
| Parameter | Acceptance Limit | Troubleshooting |
| Resolution (Rs) | > 3.0 between Impurity B (Noradrenaline) and Adrenaline | If < 3.0, decrease % Acetonitrile or increase SOS concentration. |
| Symmetry Factor | 0.8 – 1.5 for Adrenaline peak | If tailing occurs, ensure Mobile Phase pH is exactly 2.8. |
| RRT Verification | Impurity F ≈ 0.2 Impurity B ≈ 0.8 Adrenaline = 1.0 Impurity C ≈ 1.3 | If Impurity F elutes in void (RRT < 0.1), the ion-pairing is failing. Check SOS source. |
Calculation of Impurity F
Impurity F is quantified using the External Standard Method or by Diluted Standard (0.5% limit) comparison.
(WhereNote: Pharmacopoeial limits for Impurity F are typically NMT 0.5% (varies by specific monograph).
Troubleshooting "Ghost" Peaks
-
The "Void" Trap: Impurity F elutes very early (approx 2-4 minutes). Analysts often mistake it for the solvent front or nitrate peaks.
-
Verification: Inject a blank (diluent only). If the peak at 2.5 min disappears, it was likely Impurity F in the sample.
-
-
Co-elution: If Adrenaline and Noradrenaline (Impurity B)[2] co-elute, the pH is likely too high. Lowering pH from 3.0 to 2.8 significantly increases resolution in SOS systems.
References
-
European Pharmacopoeia (Ph.[2][3][4] Eur.) . (2023). Monograph 2303: Adrenaline Tartrate. European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Stepensky, D., et al. (2004). Stability and degradation of adrenaline in injection solutions. Journal of Pharmaceutical Sciences. (Discusses the kinetics of sulfonate formation).
-
United States Pharmacopeia (USP) . (2023). Epinephrine Injection Monograph. USP-NF.
-
ICH Expert Working Group . (2006). ICH Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.
-
Gao, X., et al. (2015). Mechanism of Epinephrine Reaction with Sodium Metabisulfite. Chemical Research in Toxicology. (Definitive source on the nucleophilic attack mechanism).
Sources
using European Pharmacopoeia reference standard for Adrenaline Impurity F
Application Note: Strategic Utilization of European Pharmacopoeia (Ph. Eur.) Reference Standard for Adrenaline Impurity F
Executive Summary
This technical guide details the protocol for utilizing the Adrenaline Impurity F European Pharmacopoeia (Ph. Eur.) Chemical Reference Substance (CRS).[1] Impurity F, chemically identified as Adrenalone (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone), is the primary oxidative degradation product of adrenaline (epinephrine). Its presence is a critical quality attribute (CQA) indicating exposure to oxygen or improper storage.
This note moves beyond standard monograph text to explain the mechanistic reasons behind the protocol, ensuring robust separation and accurate quantification using Ion-Pair Reversed-Phase HPLC.
The Chemistry of Degradation (The "Why")
Adrenaline is a catecholamine susceptible to rapid oxidation. The conversion to Impurity F involves the oxidation of the secondary alcohol group on the benzylic carbon to a ketone. This structural change significantly alters the polarity and pharmacological potency of the molecule.
Figure 1: Adrenaline Oxidation Pathway Visualization of the structural transformation from Adrenaline to Impurity F.
Caption: Oxidation of the benzylic alcohol in Adrenaline yields Adrenalone (Impurity F), altering polarity.[2]
Material Science: Handling the Reference Standard
The Adrenaline Impurity F CRS is a lyophilized or crystalline powder supplied by the EDQM. Proper handling is non-negotiable for assay validity.
The "Golden Rule" of CRS
Do NOT dry the Reference Standard. Ph. Eur. reference standards are established on an "as is" basis. The assigned content (if quantitative) or identity (if qualitative) accounts for inherent volatiles and moisture. Drying the standard will alter the mass balance and invalidate the certified value.
Storage and Stability[3]
-
Storage: +5°C ± 3°C (Refrigerated).
-
Protection: The vial must be kept in the dark. Adrenalone is photosensitive.
-
Reconstitution: Once dissolved in the acidic mobile phase, the solution is stable for approximately 24 hours if kept at 4°C. At neutral pH, degradation accelerates exponentially.
Analytical Strategy: Ion-Pair HPLC
Separating Adrenaline (a polar base) from its degradation products requires specific chromatographic conditions. The Ph. Eur. method (Monograph 0049) typically employs Ion-Pair Chromatography .
The Mechanism
-
Stationary Phase: C18 (Octadecylsilyl silica gel).
-
Mobile Phase Additive: Sodium Octanesulfonate (SOS).
-
Logic: The sulfonate group of SOS pairs with the protonated amine of Adrenaline/Adrenalone. This forms a neutral "ion pair" that is sufficiently hydrophobic to retain on the C18 column. Without SOS, these polar compounds would elute in the void volume.
Experimental Protocol
Table 1: Chromatographic Conditions
| Parameter | Specification | Mechanistic Note |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard ODS phase. End-capping is preferred to reduce tailing. |
| Mobile Phase | Buffer / Acetonitrile / Methanol | Organic modifiers adjust selectivity. |
| Buffer Composition | KH₂PO₄ + Sodium Octanesulfonate (SOS) | SOS is the critical ion-pairing agent. pH is usually acidic (~2.8). |
| Flow Rate | 1.0 - 1.5 mL/min | Adjust based on column backpressure. |
| Detection | UV @ 210-215 nm or 280 nm | 280 nm is specific to the catechol ring; 210 nm is more sensitive but noisier. |
| Temperature | 25°C - 30°C | Temperature control is vital; ion-pairing is temperature-sensitive. |
Step-by-Step Workflow
Figure 2: Analytical Workflow for Impurity F Determination Logical flow from preparation to system suitability decision.
Caption: Workflow emphasizing the equilibration and resolution check required for ion-pair chromatography.
Solution Preparation
-
Solvent Mixture: 0.01 M Hydrochloric Acid (HCl) is typically used to dissolve the standard. The acidity prevents immediate oxidation of the catechol group.
-
Reference Solution (d): Dissolve the contents of the Adrenaline Impurity F CRS vial in the solvent mixture to achieve the concentration dictated by the monograph (often a dilute solution to mimic the impurity limit, e.g., 0.1%).
System Suitability (The "Go/No-Go" Decision)
The critical parameter is the Resolution (Rs) between Impurity F and Adrenaline (or Impurity B/Noradrenaline depending on the specific mix).
-
Requirement: Typically, Rs > 3.0 is required between the relevant peaks.[1]
-
Identification: Impurity F (Adrenalone) usually elutes before Adrenaline in this ion-pair system due to the ketone group reducing the basicity/hydrophobicity interaction relative to the alcohol.
-
Note: Always verify Relative Retention Time (RRT) using the specific CRS mixture.
-
Troubleshooting & Optimization (Expert Insights)
Issue 1: Drifting Retention Times
-
Cause: Ion-pairing reagents (SOS) take a long time to equilibrate with the stationary phase.
-
Solution: Equilibrate the column for at least 60 minutes (or 20 column volumes) before the first injection. Do not switch off the flow for short breaks.
Issue 2: "Ghost" Peak F
-
Cause: If Impurity F appears in your blank or fresh standard where it shouldn't, your sample preparation might be too alkaline or exposed to light.
-
Solution: Ensure the diluent is acidic (0.1 M HCl or similar). Use amber glassware. Inject immediately after preparation.
Issue 3: Poor Resolution
-
Cause: pH of the mobile phase is critical. A shift of 0.1 pH units can drastically change the ionization of the amine, altering the ion-pairing efficiency.
-
Solution: Use a calibrated pH meter. Adjust pH after adding the salt but before adding organic solvents if the protocol permits, or strictly follow the monograph order of addition.
References
-
European Pharmacopoeia (Ph.[1][3] Eur.) . Monograph 0049: Adrenaline. Strasbourg: Council of Europe.
-
European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 5.12: Reference Standards. Strasbourg: Council of Europe.
-
PubChem . Adrenalone (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich . Adrenaline Impurity F EP Reference Standard Product Information. (Note: Representative link for technical specs).
Sources
Adrenaline Impurity F in method validation as per ICH guidelines
Application Note: AN-2026-ADR-F Topic: Validation of High-Performance Liquid Chromatography (HPLC) Method for Adrenaline Impurity F (Adrenaline-β-Sulfonate) in Injectable Formulations per ICH Q2(R2).
Executive Summary
Objective: To provide a robust, validated analytical protocol for the quantitation of Adrenaline Impurity F (CAS: 78995-75-2), a critical process-related impurity formed in bisulfite-stabilized epinephrine formulations. Scope: This protocol aligns with ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q3B(R2) (Impurities in New Drug Products). Audience: QC Analysts, Method Development Scientists, and Regulatory Affairs Specialists.
Scientific Background & Mechanistic Insight
The Identity of Impurity F
Unlike oxidative degradants like Adrenalone (Impurity B) or Adrenochrome, Impurity F (European Pharmacopoeia) is a chemical adduct: (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid .
Formation Mechanism (The "Bisulfite Paradox")
Adrenaline injections are routinely stabilized with antioxidants like sodium metabisulfite (
Why this matters: While bisulfite protects potency, it actively generates Impurity F, which can reach super-potent levels if not monitored.
Figure 1: Formation Pathway of Impurity F
Caption: The dual role of Bisulfite: Inhibiting oxidation (Red) while driving Sulfonate formation (Green).[1]
Analytical Method Protocol
This method utilizes Ion-Pair Reverse Phase Chromatography to retain the highly polar Impurity F and resolve it from the parent catecholamine.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.) | High surface area for retention of polar analytes. |
| Mobile Phase A | 50 mM Potassium Dihydrogen Phosphate + 1.0 g/L Sodium 1-Octanesulfonate (SOS), pH 2.8 (adjust with H3PO4) | SOS acts as an ion-pairing agent to retain the protonated amine of Adrenaline/Impurity F. Acidic pH suppresses silanol activity. |
| Mobile Phase B | Acetonitrile : Mobile Phase A (50:50 v/v) | Organic modifier for elution. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 280 nm | Max absorption for catechol ring; minimizes baseline drift from SOS. |
| Injection Vol | 20 µL | Sufficient sensitivity for trace impurities. |
| Temp | 25°C | Ambient control for retention reproducibility. |
Gradient Program
-
0-5 min: 100% Mobile Phase A (Isocratic hold for polar impurities)
-
5-20 min: 0%
30% Mobile Phase B (Linear gradient) -
20-25 min: 30%
0% Mobile Phase B (Re-equilibration)
Validation Strategy (per ICH Q2(R2))
The validation is structured to demonstrate the method is "Fit for Purpose" for quantitative impurity testing.
Figure 2: ICH Q2(R2) Validation Workflow
Caption: Step-wise validation flow ensuring data integrity from Specificity through Robustness.
Specificity (Selectivity)
-
Protocol: Inject (1) Blank, (2) Placebo (excipients + bisulfite), (3) Adrenaline Standard, (4) Impurity F Standard.
-
Requirement: No interference at the retention time (RT) of Impurity F. Resolution (
) between Adrenaline and Impurity F must be . -
Forced Degradation: Subject Adrenaline sample to 0.1M HCl/Heat (60°C) for 2 hours to generate Impurity F in-situ and confirm peak purity using Diode Array Detector (DAD).
Linearity & Range
-
Protocol: Prepare a stock solution of Impurity F. Dilute to 6 concentration levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the specification limit (typically 0.5% or 1.0%).
-
Acceptance Criteria:
-
Correlation Coefficient (
) . -
Y-intercept bias
of 100% response.
-
Limit of Quantitation (LOQ) & Detection (LOD)
-
Method: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
3:1 -
LOQ: S/N
10:1
-
-
Verification: Inject 6 replicates at LOQ concentration. %RSD of area must be
.
Accuracy (Recovery)
-
Protocol: Spike Adrenaline drug product (placebo) with Impurity F at three levels:
-
Level 1: 50% of Specification (3 replicates)
-
Level 2: 100% of Specification (3 replicates)
-
Level 3: 150% of Specification (3 replicates)
-
-
Calculation:
-
Acceptance Criteria: Mean recovery 90.0% – 110.0%.
Precision
-
Repeatability: 6 injections of Impurity F at 100% specification level. (%RSD
).[2] -
Intermediate Precision: Different analyst, different day, different column lot. (Overall %RSD
).
Summary of Validation Acceptance Criteria
| Validation Characteristic | Parameter | Acceptance Criteria |
| System Suitability | Resolution ( | |
| Tailing Factor ( | ||
| Linearity | ||
| Accuracy | % Recovery | |
| Precision | Repeatability (%RSD) | |
| Sensitivity | LOQ Precision (%RSD) |
Troubleshooting & Expert Tips
-
Ghost Peaks: If you see "ghost" peaks in the gradient, check the quality of the Sodium 1-Octanesulfonate. Low-grade SOS often contains UV-absorbing impurities. Use HPLC-grade reagents only.
-
Retention Drift: Ion-pair chromatography is sensitive to temperature and equilibration time. Ensure the column is equilibrated for at least 60 minutes before starting the sequence.
-
pH Criticality: The separation of Adrenaline (pKa ~8.7) and the Sulfonate (highly acidic) is pH-dependent. Maintain Mobile Phase A pH at
strictly.
References
-
European Pharmacopoeia (Ph. Eur.) . (2024).[2][3] Monograph 0049: Adrenaline. EDQM.
-
International Council for Harmonisation (ICH) . (2023).[4] ICH Q2(R2): Validation of Analytical Procedures.
- Stephens, J. (2020). Mechanisms of Adrenaline Degradation in Sulphite-Stabilized Solutions. Journal of Pharmaceutical Sciences.
-
Sigma-Aldrich . (2024). Adrenaline Impurity F Reference Standard Data Sheet.
-
LGC Standards . (2024). Adrenaline Impurity F Chemical Structure and Identity.
Sources
Troubleshooting & Optimization
troubleshooting peak tailing in Adrenaline Impurity F HPLC analysis
Technical Support Center: Adrenaline Impurity F HPLC Analysis
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing during the analysis of Adrenaline Impurity F. As a zwitterionic molecule with both acidic (sulfonic acid, catechol) and basic (secondary amine) functional groups, Adrenaline Impurity F presents unique chromatographic challenges. This guide provides in-depth, field-proven insights to diagnose and resolve these issues effectively.
Section 1: Foundational FAQs - Understanding Peak Tailing in HPLC
This section addresses the fundamental principles of peak tailing, a common issue in liquid chromatography.
Q1: What is peak tailing and how is it measured?
A: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[3][4] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). While a perfectly symmetrical Gaussian peak has a Tf or As of 1.0, values greater than 1.2 are generally considered tailing, though some assays may accept values up to 1.5 or 2.0.[5][6]
Q2: What are the most common causes of peak tailing in reversed-phase HPLC?
A: Peak tailing is a multifactorial issue, but the causes can be broadly categorized:[3][7][8]
-
Secondary Chemical Interactions: The most frequent cause is unwanted interactions between the analyte and the stationary phase.[9] For basic compounds, this often involves ionic interactions with negatively charged residual silanol groups (Si-O⁻) on the silica-based column packing.[1][5][10]
-
Mobile Phase Effects: An improperly optimized mobile phase pH, especially one close to the analyte's pKa, can cause a mixed population of ionized and non-ionized species, leading to peak distortion.[11][12] Insufficient buffer capacity can also contribute to this problem.[13]
-
Column & System Hardware Issues: Physical problems such as a column void (a settled packing bed at the inlet), a partially blocked inlet frit, or excessive extra-column volume (from overly long or wide tubing) can cause all peaks in a chromatogram to tail.[3][13][14]
-
Sample Overload & Solvent Effects: Injecting too much sample (mass overload) or dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion, including tailing.[2][3][13]
Section 2: Troubleshooting Guide for Adrenaline Impurity F
This section provides a targeted, question-and-answer guide to resolve peak tailing specifically for Adrenaline Impurity F.
Q1: My peak for Adrenaline Impurity F is tailing. Where do I start?
A: A systematic approach is crucial. Before making any changes, confirm that the issue is repeatable. If it is, begin by diagnosing the most probable and easily addressed causes first. The flowchart below outlines a logical troubleshooting workflow. Start with the mobile phase and column chemistry, as these are the most common culprits for a specific compound's peak tailing, before moving to system-wide issues.
Q2: How does the chemical nature of Adrenaline Impurity F contribute to peak tailing?
A: Adrenaline Impurity F, or (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a zwitterionic molecule containing a strongly acidic sulfonic acid group and a basic secondary amine group.[15][16]
-
Basic Amine Group: The secondary amine is the primary cause of tailing. At acidic to neutral pH, this group is protonated (carries a positive charge). This positive charge can interact strongly with deprotonated (negatively charged) residual silanol groups on the surface of silica-based HPLC columns.[5][9][10] This secondary retention mechanism is a major contributor to peak tailing.
-
Acidic Sulfonic Acid Group: The sulfonic acid group is strongly acidic and will be deprotonated (negatively charged) over a very wide pH range.
-
Catechol Group: The two hydroxyl groups on the phenyl ring are weakly acidic and can also interact with active sites on the column.
This combination of functional groups makes mobile phase pH a critical parameter for achieving good peak shape.
Q3: How can I optimize my mobile phase pH and buffer to improve peak shape?
A: Mobile phase optimization is the most powerful tool for improving the peak shape of ionizable compounds.[17] The goal is to ensure the analyte is in a single, stable ionic state and to suppress unwanted silanol interactions.
1. Adjust Mobile Phase pH: For basic analytes like Adrenaline Impurity F, lowering the pH is highly effective.[9]
-
Mechanism: At a low pH (e.g., pH 2.5-3.0), the acidic silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge.[1][5] This eliminates the primary site for secondary ionic interactions with the protonated amine of your analyte, dramatically improving peak symmetry.[9][18]
-
Caution: Standard silica columns should not be used below pH 2 as this can cause hydrolysis of the bonded phase.[19] Use a column specifically designed for low-pH stability.
2. Use an Appropriate Buffer:
-
Buffering Capacity: Ensure your buffer concentration is sufficient to control the mobile phase pH and resist changes upon sample injection. A concentration of 20-50 mM is typically recommended.[9][13]
-
Buffer Type: For low pH applications compatible with mass spectrometry, formic acid (0.1%) is common. For UV detection, phosphate buffers are excellent for controlling pH in the 2-3 range.
3. Consider Mobile Phase Additives:
-
Sacrificial Base: A more traditional approach involves adding a small, charged amine like triethylamine (TEA) to the mobile phase. TEA preferentially interacts with the active silanol sites, "shielding" them from the analyte.[1]
-
Ion-Pairing Agents: Some USP methods for adrenaline utilize ion-pairing agents like 1-octanesulfonic acid to improve retention and peak shape.[20][21]
| Parameter | Recommendation for Adrenaline Impurity F | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Protonates surface silanols to minimize secondary interactions with the analyte's amine group.[5][9] |
| Buffer System | Phosphate or Formate | Provides strong buffering capacity in the target low pH range. |
| Buffer Concentration | 20 - 50 mM | Ensures stable pH and reproducible chromatography.[9] |
| Alternative Additive | 0.05 - 0.1% TFA | Trifluoroacetic acid (TFA) acts as both a pH modifier and an ion-pairing agent, effectively neutralizing silanols and improving peak shape for basic compounds.[22] |
Q4: Could my column be the problem? What column chemistries are recommended?
A: Yes, the column is a critical factor. Not all C18 columns are created equal. Older columns (Type A silica) have a higher concentration of acidic, unreacted silanol groups and are more prone to causing peak tailing with basic compounds.[1]
1. Column Choice:
-
High-Purity, End-Capped Columns: Modern columns are made with high-purity silica (Type B) and feature advanced end-capping. End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, making the surface more inert.[5][9]
-
Embedded Polar Group (EPG) Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This design shields the analyte from residual silanols, often providing excellent peak shape for basic compounds even at neutral pH.[23]
-
Hybrid Particle Columns: Columns based on hybrid silica/polymer particles offer improved pH stability and reduced silanol activity, making them a robust choice for challenging separations.[1][19]
| Column Technology | Suitability for Adrenaline Impurity F | Key Advantage |
| Modern, High-Purity End-Capped C18 | Good | Significantly reduced silanol activity compared to older columns. A good starting point.[3] |
| Embedded Polar Group (EPG) | Excellent | Superior peak shape for basic compounds due to silanol shielding.[23] |
| Hybrid Particle (e.g., BEH, XBridge) | Excellent | Offers a wide usable pH range (often 1-12) and high chemical stability, allowing for optimization at both low and high pH.[19] |
| Polymer-Based or Zirconia Columns | Consider for extreme cases | Eliminate silanol interactions entirely as they do not use a silica support.[1] |
2. Column Contamination & Damage:
-
Contamination: Strongly retained impurities from previous samples can accumulate at the head of the column, creating new active sites that cause peak tailing.[13] Using a guard column and ensuring proper sample clean-up can prevent this.[11]
-
Physical Damage: A void at the column inlet or a blocked frit can cause physical distortion of the flow path, leading to tailing for all peaks.[2][13] This can sometimes be resolved by back-flushing the column (if permitted by the manufacturer).
Q5: What if mobile phase and column optimization don't work? What else could be the cause?
A: If you've optimized the chemistry and are still seeing tailing, it's time to investigate instrumental and sample-related factors.
-
Sample Overload: The column has a finite capacity. Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[2][13]
-
Troubleshooting: Perform a dilution series (e.g., dilute your sample 10-fold and 100-fold). If the peak shape improves significantly, you are likely overloading the column.
-
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), it can cause peak distortion.[3][14]
-
Troubleshooting: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
-
-
Extra-Column Effects: The volume of the system tubing and connections between the injector, column, and detector can contribute to peak broadening and tailing.[13][14]
-
Troubleshooting: Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm for analytical HPLC/UHPLC). Check all fittings to ensure they are properly seated and there is no dead volume.
-
Section 3: Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Baseline Experiment: Prepare your mobile phase according to your current method (e.g., 10 mM Ammonium Acetate, pH 5.0) and run your standard to document the initial peak tailing factor.
-
Prepare Low pH Buffer: Prepare a 50 mM potassium phosphate monobasic solution. Adjust the pH to 2.5 using phosphoric acid.
-
Prepare Low pH Mobile Phase: Mix the pH 2.5 aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio. Filter the final mobile phase.
-
Equilibrate System: Flush the HPLC system thoroughly with the new mobile phase for at least 15-20 column volumes. Ensure the system backpressure is stable.
-
Analyze Sample: Inject your Adrenaline Impurity F standard and analyze the peak shape.
-
Evaluate: Compare the tailing factor from the low-pH run to your baseline experiment. Significant improvement is expected.
Protocol 2: General Column Cleaning and Regeneration
This protocol is for a standard reversed-phase silica column. Always consult the manufacturer's specific care and use instructions.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Flush Buffer: Wash the column with 20 column volumes of HPLC-grade water to remove any buffer salts.
-
Strong Solvent Flush: Flush the column in the reverse direction (if permitted by the manufacturer) with a series of strong solvents. A typical sequence is:
-
20 column volumes of Methanol
-
20 column volumes of Acetonitrile
-
20 column volumes of Isopropanol
-
20 column volumes of Hexane (optional, for very non-polar contaminants)
-
If Hexane was used, flush again with 20 column volumes of Isopropanol.
-
-
Re-equilibrate: Turn the column back to the forward direction. Flush with your mobile phase (without buffer) and then with the full mobile phase until the pressure and baseline are stable.
-
Test Performance: Reconnect the detector and inject a standard to check if peak shape has improved.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Alwsci. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]
-
Restek Corporation. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
-
SIELC. (n.d.). USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column. Retrieved from [Link]
-
Chromatography Forum. (2008). Which column for basic analytes. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Retrieved from [Link]
-
AIT. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
YouTube. (2025). HPLC PEAK TAILING | 5 MOST COMMON CAUSES. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]
-
ResearchGate. (2026). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. Retrieved from [Link]
-
Transo-Pharm. (2021). several changes have been implemented in the Epinephrine USP monograph. Retrieved from [Link]
-
Antec Scientific. (n.d.). Articaine & Epinephrine Injection According to USP Method. Retrieved from [Link]
-
Pharmace Research Laboratory. (n.d.). Adrenaline EP Impurity F. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromacademy.com [chromacademy.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. antecscientific.com [antecscientific.com]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Restek - Videoartikel [de.restek.com]
- 11. chromtech.com [chromtech.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. support.waters.com [support.waters.com]
- 15. pharmaceresearch.com [pharmaceresearch.com]
- 16. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 19. waters.com [waters.com]
- 20. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 21. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. Which column for basic analytes - Chromatography Forum [chromforum.org]
Technical Support Center: Adrenaline & Impurity F Resolution Guide
🔬 Operational Brief: The Separation Challenge
Welcome to the Resolution Rescue Center. You are likely here because your Adrenaline (Epinephrine) purity method is failing system suitability. Specifically, the resolution (
Know Your Analytes
To fix the separation, you must understand the molecular war happening in your column.
| Analyte | Chemical Identity (EP) | Key Functional Groups | pKa / Behavior |
| Adrenaline | (R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanol | Catechol, Secondary Amine | Basic ( |
| Impurity F | (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | Catechol, Secondary Amine, Sulfonic Acid | Zwitterionic/Acidic. The sulfonic group ( |
The Core Conflict: Adrenaline is a base; Impurity F is a sulfonated derivative. In standard Reversed-Phase (RP) chromatography, Impurity F is significantly more polar than Adrenaline and tends to elute very early (often near the void volume), causing co-elution with solvent fronts or other early eluters like Impurity A (Noradrenaline).
🛠 Module 1: The Gold Standard Protocol (Ion-Pair RP-HPLC)[1][2]
Most researchers use a C18 column with Ion-Pair Chromatography (IPC) . This is the industry standard because standard C18 cannot retain polar catecholamines sufficiently.
The Mechanism
We use an anionic ion-pairing agent (e.g., Sodium Octanesulfonate - SOS).
-
Adrenaline (+): Forms a neutral, hydrophobic complex with SOS (-). Retention Increases.
-
Impurity F (+/-): The sulfonate group (-) competes with SOS. It is already hydrophilic. Retention remains low.
Optimized Method Parameters
If you are experiencing low resolution, reset your system to these baseline conditions before troubleshooting.
-
Column: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm). Note: Phenyl-Hexyl phases offer superior selectivity for aromatic impurities.
-
Mobile Phase A: Buffer solution (pH 2.1 - 2.8) containing Sodium Octanesulfonate (SOS) or Sodium Octyl Sulfate.
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]
-
Temperature: 25°C - 30°C (Strict control required).
⚙️ Module 2: Troubleshooting & FAQs
Q1: "My Adrenaline and Impurity F peaks are co-eluting. How do I pull them apart?"
Diagnosis: You likely have insufficient retention of Adrenaline, causing it to rush out and merge with the early-eluting Impurity F.
The Fix:
-
Increase Ion-Pair Concentration: Increase SOS from 5 mM to 10 mM or 15 mM.
-
Why? More SOS molecules saturate the stationary phase, creating more "traps" for the Adrenaline cation. This shifts Adrenaline to the right (higher
), away from Impurity F.
-
-
Lower the Organic Modifier: Reduce ACN by 2-5%.
-
Why? This increases the hydrophobic interaction of the Adrenaline-SOS complex with the C18 chains.
-
Q2: "Impurity F is eluting in the void volume (t0). Is this acceptable?"
Diagnosis: No. Peaks at
The Fix:
-
Switch to "Aq" Type Columns: Use a C18 column compatible with 100% water (e.g., Atlantis T3 or similar). These withstand phase collapse and retain polar species better.
-
Change the Ion-Pair Chain Length: Switch from Octanesulfonate (C8) to Decanesulfonate (C10) or Dodecanesulfonate (C12) .
-
Why? Longer alkyl chains on the ion-pair reagent create a more hydrophobic surface on the column, potentially forcing the sulfonated Impurity F to retain slightly longer via its aromatic ring.
-
Q3: "I see severe tailing on the Adrenaline peak, ruining resolution."
Diagnosis: "Silanol sting." At pH > 3, residual silanols on the silica support deprotonate (
The Fix:
-
Drop the pH: Ensure Mobile Phase A is at pH 2.1 - 2.5 .
-
Why? This suppresses silanol ionization (
state), eliminating the secondary interaction.
-
-
Add a Sacrificial Base: Add 5-10 mM Triethylamine (TEA) to the buffer.
-
Why? TEA saturates the active silanol sites so Adrenaline doesn't stick to them.
-
📊 Module 3: Decision Logic & Visualization[1][2]
Use this logic flow to diagnose your specific resolution failure.
Figure 1: Troubleshooting decision tree for Adrenaline/Impurity F separation issues.
🧪 Module 4: The Alternative (HILIC)
If RP-IPC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern alternative specifically suited for Impurity F (Sulfonate).
-
Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Order of Elution: In HILIC, Impurity F (more polar) elutes LAST , and Adrenaline elutes EARLIER. This reversal of selectivity often solves the resolution problem instantly.
-
Recommended Column: Zwitterionic HILIC or Bare Silica.
📚 References
-
European Directorate for the Quality of Medicines (EDQM). Adrenaline Impurity F (Adrenaline beta-sulfonate) Reference Standard. Retrieved from
-
LGC Standards. (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic Acid (Adrenaline beta-Sulphonate). Retrieved from
-
Merck Millipore. HPLC Application Note: USP method - Adrenaline and Noradrenaline. Retrieved from [6]
-
SIELC Technologies. HILIC Separation of Epinephrine and Epinephrine Sulfonate. Retrieved from
Sources
- 1. chromtech.com [chromtech.com]
- 2. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
- 3. Epinephrine | SIELC Technologies [sielc.com]
- 4. HILIC Separation of Epinephrine and Epinephrine Sulfonate | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Neurotransmitters and Related Drugs | SIELC Technologies [sielc.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Stability & Control of Adrenaline Impurity F
Here is the comprehensive technical support guide for addressing stability issues of Adrenaline Impurity F.
Topic: Addressing Stability Issues of Adrenaline Impurity F (Adrenaline-
Technical Overview & Disambiguation
Status: CRITICAL CLARIFICATION REQUIRED
Before troubleshooting, it is imperative to correctly identify the molecule. In the context of the European Pharmacopoeia (EP) , Adrenaline Impurity F is NOT the oxidation product Adrenalone (which is Impurity C).
-
Identity: Adrenaline Impurity F is (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid (also known as Epinephrine Sulfonic Acid or ESA).[1]
-
Origin: It is a chemical adduct formed by the reaction of Adrenaline with Sulfite/Bisulfite antioxidants (e.g., Sodium Metabisulfite) commonly used in formulations to prevent oxidation.
-
The Stability Paradox: The very agent added to stabilize Adrenaline against oxidation (turning pink/brown) is the direct cause of Impurity F formation.
Chemical Identification Table
| Common Name | EP Impurity Code | Chemical Structure | Primary Cause |
| Adrenaline- | Impurity F | Sulfonic acid adduct | Reaction with Bisulfite (Antioxidant) |
| Adrenalone | Impurity C | Ketone (Oxidized alcohol) | Oxidation (High pH, Air, Light) |
| Adrenochrome | N/A (Degradant) | Indole derivative | Advanced Oxidation (Pink Color) |
| Noradrenaline | Impurity B | Demethylated precursor | Biosynthetic impurity |
The Stability Matrix: Mechanism of Formation
Understanding the kinetics is the only way to control Impurity F. The formation follows a specific mechanism driven by pH and sulfite concentration.
The "Sulfite Trap" Mechanism
Adrenaline degrades via two divergent pathways depending on the formulation environment. You are often trading one degradation product for another.
-
Oxidation Pathway (High pH > 4.0):
-
Without antioxidant, the catechol group oxidizes to o-quinone, cyclizes to Adrenochrome (Pink), and polymerizes to Melanin (Brown).
-
-
Sulfonation Pathway (Low pH < 4.0):
-
In the presence of Bisulfite (
), the benzylic hydroxyl group is substituted by a sulfonate group via an mechanism involving a carbocation intermediate. This forms Impurity F .
-
Diagram: The Divergent Degradation Pathways
Figure 1: The divergent degradation pathways of Adrenaline. Low pH and Bisulfite favor Impurity F (Red path), while high pH and Oxygen favor Adrenochrome (Yellow path).
Troubleshooting Guide (FAQ)
This section addresses specific issues observed during stability testing and HPLC analysis.
Issue 1: "My Impurity F levels are exceeding the limit (e.g., >15%) in stability samples."
Root Cause: The formulation likely has a low pH (< 3.5) and a high molar excess of Sodium Metabisulfite.[2] Corrective Action:
-
pH Adjustment: The rate of sulfonation is highly pH-dependent. Increasing the pH from 3.0 to 3.5-3.8 can significantly slow down the
reaction (Stepensky et al., 2004). Warning: Going above pH 4.0 risks oxidation. -
Sulfite Reduction: Calculate the molar ratio of Metabisulfite to Adrenaline. If it is > 0.5 (molar), try reducing it.
-
Headspace Control: If you reduce sulfite, you must rigorously replace headspace air with Nitrogen or Argon to prevent the "Pink" oxidation issue.
Issue 2: "I cannot separate Impurity F from Adrenaline in my HPLC method."
Root Cause: Impurity F is a sulfonic acid (highly polar, anionic). On standard C18 columns, it elutes very early (near the void volume), often co-eluting with the solvent front or Adrenaline if the method isn't optimized for polar retention. Corrective Action:
-
Ion-Pairing Chromatography: Use an ion-pairing agent like Sodium Octanesulfonate (SOS) or Heptanesulfonate in the mobile phase. This interacts with the amine of Adrenaline and the sulfonate of Impurity F to increase retention and resolution.
-
Column Choice: Switch to a column capable of retaining polar compounds (e.g., Pentafluorophenyl (PFP) or a dedicated "Polar C18" phase).
-
Mobile Phase: Ensure your aqueous buffer is acidic (pH ~2.5-3.0) to suppress ionization of silanols, but remember Impurity F is a strong acid (
< 1) and will remain ionized.
Issue 3: "The Impurity F Reference Standard is unstable in solution."
Root Cause: While more stable than Adrenaline against oxidation, Impurity F can hydrolyze back to Adrenaline or degrade further under extreme pH. Corrective Action:
-
Solvent: Dissolve the standard in 0.01 M HCl . Avoid pure water (pH can drift) or alkaline buffers.
-
Storage: Store stock solutions at -20°C.
-
Usage: Use amber glassware. Although Impurity F is less photosensitive than Adrenochrome, light protection is Good Laboratory Practice (GLP) for all catecholamines.
Experimental Protocols
Protocol A: Preparation of Stable Impurity F Stock Solution
Use this protocol to prepare a calibration standard for HPLC.
Materials:
-
Adrenaline Impurity F CRS (EP Reference Standard).
-
Solvent: 0.1 M Hydrochloric Acid (degassed).
-
Vessel: Amber volumetric flask (Class A).
Procedure:
-
Weighing: Accurately weigh 5.0 mg of Impurity F CRS.
-
Dissolution: Transfer to a 50 mL amber flask. Add 30 mL of 0.1 M HCl .
-
Note: The acidic environment stabilizes the molecule and mimics the conditions of the drug substance.
-
-
Sonication: Sonicate for 2 minutes to ensure complete dissolution.
-
Make up: Dilute to volume with 0.1 M HCl.
-
Storage: Aliquot into HPLC vials and freeze at -20°C immediately. Stable for 30 days frozen.
Protocol B: "Sulfite Stress Test" (Method Validation)
Use this to confirm your HPLC method can separate Impurity F from Adrenaline.
-
Prepare Sample: Dissolve 10 mg Adrenaline Bitartrate in 10 mL of water.
-
Add Stressor: Add 10 mg Sodium Metabisulfite.
-
Acidify: Adjust pH to 2.5 using 1 M HCl.
-
Incubate: Heat at 60°C for 4 hours.
-
Analyze: Inject this sample. You should see a significant decrease in the Adrenaline peak and the emergence/growth of the Impurity F peak (approx RRT 0.8 - 0.9 depending on method).
-
Verification: Compare the retention time with the standard prepared in Protocol A.
Summary of Stability Factors
| Parameter | Effect on Impurity F (Sulfonate) | Effect on Oxidation (Pink Color) | Recommended Range |
| pH | Low pH (<3) accelerates formation ( | High pH (>4) accelerates oxidation. | 3.2 – 3.6 (Sweet Spot) |
| Sulfite Conc. | Linear increase in formation rate. | Inhibits oxidation (Protective). | Minimize (use |
| Temperature | Arrhenius acceleration (significant). | Arrhenius acceleration. | 2-8°C (Refrigerated) |
| Light | Minimal direct effect on sulfonation. | Accelerates oxidation strongly.[3] | Protect from light |
References
- European Pharmacopoeia (Ph. Eur.). Adrenaline Monograph 04/2019:2303. EDQM.
-
Stepensky, D., et al. (2004). "Long-term stability study of L-adrenaline injections: kinetics of sulfonation and racemization pathways of drug degradation."[4] Journal of Pharmaceutical Sciences, 93(4), 969-980.[4] Link
-
Brustugun, J., et al. (2004). "Photostability of epinephrine—the influence of bisulfite and degradation products."[5] AAPS PharmSciTech, 5, 1-7. Link
-
Hjorth, T. (2013). "Stabilised composition comprising at least one adrenergic compound." European Patent EP2437782B1. Link
Sources
Adrenaline (Epinephrine) Impurity Analysis: A Technical Support Center
Welcome to the technical support center for adrenaline (epinephrine) impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of identifying and quantifying impurities in adrenaline formulations. Adrenaline's inherent instability presents unique analytical challenges. This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.
Part 1: Troubleshooting Guide
This section addresses specific, hands-on issues that can arise during the chromatographic analysis of adrenaline and its impurities.
Q1: Why is my adrenaline peak exhibiting significant tailing?
Peak tailing is the most common chromatographic problem encountered when analyzing basic compounds like adrenaline. It compromises resolution and can lead to inaccurate quantification, especially for impurities eluting on the tail of the main peak.
Primary Cause: Secondary Interactions with Residual Silanols
Adrenaline contains a secondary amine group, which is basic. In typical reversed-phase HPLC, the stationary phase is silica-based (e.g., C18 or C8). The manufacturing process of this silica can leave behind unreacted, acidic silanol groups (Si-OH) on the surface.[1] At mid-range pH values, these silanols are ionized (Si-O⁻) and can interact strongly with the protonated, positively charged adrenaline molecule. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for adrenaline peak tailing.
Solutions:
-
Operate at Low pH: By adjusting the mobile phase pH to a range of 2.5-3.0, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[1][2][3] This is the most effective and common solution.
-
Use a Highly Deactivated Column: Modern HPLC columns are often manufactured using high-purity silica with minimal metal content and are subjected to exhaustive "end-capping," a process that chemically derivatizes most of the residual silanols.[1] Using such a column, sometimes marketed as "base-deactivated," is highly recommended.
-
Check for Mass Overload: Injecting too much analyte onto the column can saturate the primary retention mechanism, leading to peak distortion that often manifests as tailing.[4] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, mass overload was a contributing factor.
Q2: How can I improve the separation between adrenaline and its related impurities, like norepinephrine?
Co-elution of impurities with the main adrenaline peak can lead to inaccurate assay results and failure to meet regulatory requirements. Achieving baseline separation is critical.
Primary Cause: Insufficient chromatographic selectivity between adrenaline and structurally similar compounds.
Solutions:
-
Employ Ion-Pairing Chromatography: This is a classic and effective technique for separating catecholamines. An ion-pairing reagent, such as sodium 1-heptanesulfonate or sodium 1-octanesulfonate, is added to the acidic mobile phase.[5][6] The anionic sulfonate headgroup pairs with the cationic adrenaline and norepinephrine molecules, forming a neutral complex. This complex has enhanced retention on a reversed-phase column (e.g., C8 or C18), and subtle structural differences between the analytes often lead to improved resolution.
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your aqueous buffer to organic modifier (e.g., methanol or acetonitrile).[7] A lower percentage of organic solvent will generally increase the retention time of all compounds, which may provide more time for separation to occur.
-
Evaluate Alternative Stationary Phases: While C18 is a workhorse, other column chemistries can offer different selectivity. A Biphenyl or Pentafluorophenyl (PFP) phase, for instance, provides pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic and catechol-containing compounds.[3][8]
Q3: My results are inconsistent, and I suspect sample degradation. How can I ensure the stability of adrenaline during analysis?
Adrenaline is highly susceptible to oxidation, which can occur both during sample storage and while sitting in the autosampler, leading to poor reproducibility and an underestimation of the true concentration.[8][]
Primary Cause: Oxidation of the catechol moiety.
Solutions:
-
Control Sample pH: Adrenaline is most stable in acidic conditions (pH 2.5-4.5).[10][11] Ensure your sample diluent is an acidic buffer.
-
Use an Antioxidant: Many official methods, including those in the U.S. Pharmacopeia (USP), specify the use of an antioxidant like sodium metabisulfite in the sample diluent to prevent oxidative degradation.[5][12]
-
Protect from Light and Oxygen: Prepare samples fresh and store them in amber vials to protect them from light.[] Minimizing headspace in the vial can reduce exposure to atmospheric oxygen.
-
Utilize a Cooled Autosampler: If available, set your autosampler temperature to a low value (e.g., 4°C) to slow down the degradation of samples waiting in the injection queue.
Q4: I am struggling to detect impurities at the required low levels (e.g., <0.1%). How can I improve method sensitivity?
Regulatory bodies require the detection and quantification of impurities at very low levels.[13] Standard UV detection may not be sufficient for all impurities.
Primary Cause: Low concentration of impurities or poor detector response.
Solutions:
-
Use Electrochemical Detection (EC): For catecholamines, EC is an inherently more sensitive and selective technique than UV detection.[5][14] It works by measuring the current generated when the analyte is oxidized or reduced at an electrode surface, a process for which adrenaline and its related compounds are ideally suited.[12]
-
Employ Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of sensitivity and specificity.[] It allows for the confident identification of impurities based on their mass-to-charge ratio and fragmentation patterns, as well as their quantification at trace levels.
-
Optimize UV Detection: If you must use UV, ensure you are monitoring at the wavelength of maximum absorbance for adrenaline, which is typically around 280 nm.[7]
-
Increase Injection Volume: Carefully increasing the injection volume can increase the signal for low-level impurities.[5] However, be cautious, as this can also lead to band broadening and potential overload of the main adrenaline peak.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the major degradation pathways for adrenaline?
Understanding how adrenaline degrades is fundamental to developing a robust, stability-indicating analytical method. The primary pathways are:
-
Oxidation: The catechol ring of adrenaline is easily oxidized, especially in neutral or alkaline solutions and in the presence of light, oxygen, or metal ions.[8][11] This process forms a series of colored intermediates, starting with the pink-colored adrenochrome.[15][16] Further oxidation and polymerization lead to brown or black melanin-like compounds.[16]
-
Racemization: Adrenaline is a chiral molecule, and its potent biological activity resides almost exclusively in the L-(-)-enantiomer (R-isomer).[6][8] During storage, particularly at elevated temperatures, the L-isomer can convert to the biologically inactive D-(+)-enantiomer (S-isomer).[8][17] This process, known as racemization, results in a loss of potency. The D-(+)-enantiomer is therefore considered a critical impurity.
-
Sulfonation: In formulations containing sulfites (often added as antioxidants), adrenaline can react to form epinephrine sulfonic acid.[12][14][17] This is a common impurity that must be monitored.
Caption: Major degradation pathways of adrenaline.
Q2: Why is a "stability-indicating" method essential for adrenaline analysis?
A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and formulation excipients.[3][18]
Given adrenaline's propensity to degrade via multiple pathways, it is not enough to simply measure the main peak.[17] A non-specific method might fail to separate a degradation product from the parent drug, leading to an overestimation of the drug's true potency. A validated stability-indicating method ensures that any decrease in the adrenaline peak area is a true reflection of its degradation and simultaneously allows for the quantification of the impurities being formed.[14][18] This is a strict requirement from regulatory agencies like the FDA and is crucial for determining the shelf-life and proper storage conditions for the drug product.[13]
Q3: What types of impurities, other than degradants, should I be aware of?
Impurities in a drug product can originate from various sources beyond degradation.[] It's important to consider:
-
Process-Related Impurities: These can be residual starting materials, intermediates, or by-products from the chemical synthesis of adrenaline.[] An example is adrenalone, a potential precursor.[12][14]
-
Related Substances: Norepinephrine is structurally very similar to adrenaline and can be present as an impurity from the manufacturing process.
-
Chiral Impurities: As discussed, the D-(+)-enantiomer is a critical impurity resulting from racemization of the active L-(-)-enantiomer.[6]
-
Inorganic Impurities: These can include heavy metals introduced from raw materials or manufacturing equipment.[]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final drug substance.[]
Part 3: Experimental Protocol Example
The following is an example of a stability-indicating HPLC-UV method for the analysis of adrenaline and its impurities, based on principles outlined in pharmacopeias and scientific literature.[3][5][6][7]
Objective: To quantify adrenaline and separate it from key impurities like norepinephrine and adrenaline sulfonic acid.
Table 1: Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC Column | Reversed-Phase C8, 250 mm x 4.6 mm, 5 µm | A C8 phase provides slightly less hydrophobic retention than C18, which can be optimal for polar catecholamines.[5] |
| Mobile Phase | 50 mM Sodium Phosphate buffer with 2.5 mM Sodium 1-Heptanesulfonate, adjusted to pH 3.0 with Phosphoric Acid; mixed with Methanol (e.g., 85:15 v/v) | The acidic pH minimizes silanol interactions. The ion-pairing agent enhances retention and selectivity.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 280 nm | Provides good sensitivity for the catechol ring structure.[7] |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 20 µL | A typical volume; can be adjusted to meet sensitivity needs. |
| Sample Diluent | 0.5 mg/mL Potassium Metabisulfite in 0.01 N HCl | The acidic solution ensures stability, and the metabisulfite acts as an antioxidant.[5] |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Dissolve the required amount of sodium phosphate and sodium 1-heptanesulfonate in HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.1 using phosphoric acid.
-
Filter the aqueous buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with methanol in the specified ratio (e.g., 850 mL buffer with 150 mL methanol for a 85:15 mix).
-
Degas the final mobile phase before use.
-
-
Standard Preparation:
-
Accurately weigh and dissolve USP Epinephrine Bitartrate Reference Standard (RS) in the Sample Diluent to obtain a known concentration (e.g., 20 µg/mL of adrenaline).
-
Prepare separate standards for known impurities (e.g., Norepinephrine RS, Adrenalone RS) in the same manner to determine their retention times.
-
-
Sample Preparation:
-
Dilute the adrenaline drug product with the Sample Diluent to achieve a final concentration within the linear range of the method (e.g., similar to the standard concentration).
-
-
System Suitability:
-
Before running samples, inject a system suitability solution (which may contain both adrenaline and a key impurity like norepinephrine).
-
Verify that the system meets pre-defined criteria as per USP guidelines, such as:
-
-
Analysis and Calculation:
-
Inject the standard, blank (diluent), and sample solutions.
-
Identify the adrenaline peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of adrenaline in the sample by comparing its peak area to the peak area of the standard.
-
Identify impurities by their relative retention times (RRT) compared to the main adrenaline peak and quantify them, typically against the adrenaline standard assuming a response factor of 1.0 unless otherwise determined.
-
References
-
Articaine & Epinephrine Injection According to USP Method. Antec Scientific. [Link]
-
HPLC Separation of Epinephrine and Related Impurities. SIELC Technologies. [Link]
-
A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation. ResearchGate. [Link]
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. National Center for Biotechnology Information (PMC). [Link]
-
Analysis of USP Epinephrine Injections for Potency, Impurities, Degradation Products, and D-Enantiomer by Liquid Chromatography, Using Ultraviolet and Electrochemical Detectors. PubMed. [Link]
-
Adrenochrome. American Chemical Society. [Link]
-
The oxidation of adrenaline to adrenochrome by polymorphonuclear leucocytes. ResearchGate. [Link]
-
Analysis of USP Epinephrine Injections for Potency, Impurities, Degradation Products, and rf-Enantiomer by Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]
- Epinephrine compositions and containers.
-
Adrenochrome. Wikipedia. [Link]
-
The role of adrenochrome in stimulating the oxidation of catecholamines. PubMed. [Link]
-
Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors. Semantic Scholar. [Link]
-
Adrenochrome. Britannica. [Link]
-
noradrenaline and adrenaline degradation. PubChem. [Link]
-
Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization Pathways of Drug Degradation. ResearchGate. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Epinephrine Official Monographs USP 41. Regulations.gov. [Link]
-
Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. ScienceDirect. [Link]
-
Stability of Epinephrine at Standard Concentrations. National Center for Biotechnology Information (PMC). [Link]
-
What is the ultimate end product of epinephrine (adrenaline) and norepinephrine metabolism? Dr.Oracle. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Development and Validation of Stability Indicating HPLC Method for Determination of Adrenaline Tartrate. ResearchGate. [Link]
-
Kinetics and Degradation Mechanism of Adrenaline Derivative CpQ in Diluted Aqueous Solutions. ACS Publications. [Link]
-
Stability of Epinephrine at Standard Concentrations. The Canadian Journal of Hospital Pharmacy. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. jksus.org [jksus.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. antecscientific.com [antecscientific.com]
- 6. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CA3093725C - Epinephrine compositions and containers - Google Patents [patents.google.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. usp.org [usp.org]
- 14. Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. Adrenochrome - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
enhancing the sensitivity of Adrenaline Impurity F detection
Technical Support Center: High-Sensitivity Detection of Adrenaline Impurity F
Topic: Enhancing the Sensitivity of Adrenaline Impurity F (Adrenalone) Detection Role: Senior Application Scientist Status: Active Support Session
Introduction: The Sensitivity Paradox
Welcome to the Technical Support Center. You are likely here because standard Pharmacopoeial methods (EP/USP) for Adrenaline (Epinephrine) are insufficient for your current sensitivity requirements.
The Core Challenge: Adrenaline Impurity F is Adrenalone (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone). It differs from Adrenaline only by the oxidation of the
-
Co-elution: It often hides under the tail of the massive Adrenaline peak in standard C18 chromatography.
-
Detection Limits: Standard UV detection (typically at 280 nm) struggles to quantify Adrenalone below 0.05% levels due to matrix noise and lack of specific chromophores distinguishable from the parent drug.
To enhance sensitivity, we must move from general separation to selective enrichment and detection.
Module 1: Chromatographic Resolution (The Foundation)
If you cannot separate it, you cannot quantify it accurately. Standard C18 columns often fail here because both compounds are highly polar and basic.
The Solution: Pentafluorophenyl (PFP) Stationary Phases
Switching to a PFP (fluoro-phenyl) column is the single most effective chromatographic change for catecholamines. The fluorine atoms create a strong
Recommended Protocol:
-
Column: 2.1 x 100 mm, 1.9 µm PFP (e.g., Raptor FluoroPhenyl or similar).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Why this works: The acidic pH keeps the amine protonated (improving peak shape), while the PFP phase separates the ketone (Adrenalone) from the hydroxyl (Adrenaline) more effectively than C18.
Module 2: Detection Modalities (The Sensitivity Boost)
To achieve high sensitivity (trace analysis < 0.01%), you must abandon UV for Mass Spectrometry (LC-MS/MS).
LC-MS/MS Optimization Strategy
Adrenalone (MW 181.19) forms a stable
Critical Workflow:
-
Source Optimization: Catecholamines are sensitive to heat. Use lower desolvation temperatures (350°C) to prevent in-source fragmentation.
-
MRM Transitions: You must monitor specific transitions to distinguish Impurity F from the parent drug (Adrenaline, m/z 184).
Table 1: Recommended MS/MS Settings for Adrenalone (Impurity F)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Amine group protonates easily. |
| Precursor Ion | 182.1 m/z | |
| Quantifier Transition | 182.1 | Loss of Water ( |
| Qualifier Transition | 182.1 | Loss of Methylamine ( |
| Cone Voltage | 20-30 V | Optimize to maximize precursor transmission. |
| Collision Energy | 15-25 eV | Optimize for maximum product ion intensity. |
Module 3: Visualization of Logic
The following diagram outlines the decision process for method development when sensitivity is the bottleneck.
Caption: Decision tree for upgrading analytical capability from standard UV methods to high-sensitivity LC-MS/MS protocols.
Module 4: Troubleshooting & FAQs
Q1: I am seeing a "ghost peak" at the Adrenalone retention time in my blank. What is happening? A: This is likely carryover . Adrenalone and Adrenaline are sticky due to the catechol moiety.
-
Fix: Change your needle wash solvent. A mixture of Methanol:Water:Formic Acid (50:49:1) is usually effective. Avoid pure acetonitrile as a wash, as catecholamines have poor solubility in 100% organic solvent, leading to precipitation in the needle.
Q2: My Adrenalone peak is tailing severely, ruining sensitivity. A: Tailing is caused by the interaction of the secondary amine with residual silanols on the column silica.
-
Fix: Ensure your mobile phase has sufficient ionic strength. Add 10-20 mM Ammonium Formate . If using UV, you can use ion-pairing agents like SOS (Sodium Octyl Sulfate), but do not use SOS with LC-MS as it will permanently contaminate your source.
Q3: Can I use Solid Phase Extraction (SPE) to concentrate Impurity F? A: Yes, and this is the best way to lower your Limit of Detection (LOD).
-
Protocol: Use a Phenylboronic Acid (PBA) SPE cartridge. PBA forms a reversible covalent bond with the cis-diol (catechol) group at alkaline pH.
-
Load: Sample at pH 8.5 (Adrenalone binds).
-
Wash: Organic solvent (removes non-catechol impurities).
-
Elute: Acidic solution (pH < 3) breaks the bond, releasing concentrated Adrenalone.
-
Q4: Is Adrenalone stable in solution? A: No. Like Adrenaline, it oxidizes rapidly at neutral/basic pH or when exposed to light (turning pink/brown).
-
Fix: Always prepare standards in 0.1% Sodium Metabisulfite or 0.1 N HCl . Keep samples in amber vials and autosamplers cooled to 4°C.
References
-
European Directorate for the Quality of Medicines (EDQM). Adrenaline Tartrate Monograph 04/2014:0489. European Pharmacopoeia. Link
-
Sigma-Aldrich. Adrenaline Impurity F (Adrenalone) Reference Standard Data Sheet. Merck KGaA. Link
-
Gao, W., et al. (2016). Plasma Catecholamines by LC/MS/MS: High Sensitivity Quantification. Agilent Technologies Application Note 5991-6582EN. Link
-
Biotage. Catecholamine Analysis: Method Development for Increased Sensitivity. Biotage Application Notes. Link
-
Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.Link
Technical Support Center: Adrenaline Impurity F Method Transfer
A Senior Application Scientist's Guide to Successful Implementation
Welcome to the technical support center for the analytical method transfer of Adrenaline Impurity F. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of transferring and implementing this critical impurity method. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring a robust and successful transfer.
The transfer of an analytical procedure is a documented process that qualifies a receiving laboratory to use a method developed by a transferring laboratory.[1] The ultimate goal is to ensure the validated state of the method is maintained, yielding reliable and consistent results. This process is governed by guidelines such as the United States Pharmacopeia (USP) General Chapter <1224> and the European Pharmacopoeia (Ph. Eur.) Chapter 5.26.[1][2]
Adrenaline Impurity F, or (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a key related substance of Adrenaline (Epinephrine). Its sulfonic acid moiety makes it significantly more polar than the parent drug, presenting unique chromatographic challenges. This guide will address the common issues encountered during the method transfer for this specific impurity.
Understanding Adrenaline Impurity F
-
Chemical Structure: C₉H₁₃NO₅S
-
Molecular Weight: 247.27 g/mol
-
Key Feature: The presence of a sulfonic acid group, which imparts high polarity.
This high polarity is a primary factor in the chromatographic behavior of Adrenaline Impurity F and a common source of issues during method transfer.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address specific problems you may encounter during the method transfer process in a question-and-answer format.
Q1: We are observing significant peak tailing for Adrenaline Impurity F in the receiving lab, which was not present in the transferring lab. What is the likely cause and how can we fix it?
A1: Peak tailing for Adrenaline Impurity F is a common issue, often stemming from secondary interactions with the stationary phase or inappropriate mobile phase conditions. Given its chemical nature as a catecholamine with a sulfonic acid group, there are a few primary causes to investigate:
-
Silanol Interactions: Residual, un-endcapped silanol groups on the surface of C18 columns are acidic and can interact ionically with the basic amine group of Adrenaline Impurity F, leading to peak tailing.[3][4]
-
Mobile Phase pH: The pH of your mobile phase is critical.[5][6] If the pH is not adequately controlled or is in a range where the ionization state of the impurity or the silanol groups is fluctuating, peak shape can degrade. For basic compounds, a lower pH can often improve peak symmetry.
-
Insufficient Ion-Pairing: Methods for catecholamines often employ ion-pairing reagents to improve retention and peak shape.[7][8] If the concentration or strength of the ion-pairing reagent is insufficient, you may see tailing.
-
Verify Mobile Phase Preparation: Ensure the mobile phase, including any buffers and ion-pairing reagents, is prepared identically in both the transferring and receiving labs. Pay close attention to the final pH. A small deviation of even 0.1-0.2 pH units can significantly impact peak shape.[6]
-
Evaluate Mobile Phase pH: For catecholamines, a mobile phase pH in the range of 2.5-3.5 is often used to suppress the ionization of residual silanols and ensure consistent protonation of the amine groups.[9][10] If your method's pH is higher, consider carefully re-evaluating it.
-
Optimize Ion-Pairing Reagent Concentration: If using an ion-pairing reagent like sodium 1-octanesulfonate, ensure the concentration is optimal.[2][11] Inadequate concentration can lead to poor peak shape. You may need to slightly increase the concentration in the receiving lab, but this should be done systematically and documented.
-
Column Conditioning: Ensure the column is thoroughly conditioned with the mobile phase containing the ion-pairing reagent. This can take longer than with standard reversed-phase methods.
-
Consider a Different Column: If the issue persists, the column itself may be the problem. Columns from different vendors or even different lots of the same column can have varying levels of residual silanol activity. Consider a column with a more inert stationary phase or one specifically designed for polar analytes.
start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Level 1 Checks check_mp [label="Verify Mobile Phase\nPreparation & pH", fillcolor="#FBBC05"]; check_ip [label="Review Ion-Pair\nReagent Concentration", fillcolor="#FBBC05"]; check_col [label="Assess Column\nConditioning", fillcolor="#FBBC05"];
// Level 2 Actions adjust_ph [label="Adjust Mobile Phase pH\n(e.g., to 2.5-3.5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_ip [label="Optimize Ion-Pair\nConcentration", fillcolor="#34A853", fontcolor="#FFFFFF"]; recondition [label="Re-condition Column\n(Extended Time)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Level 3 Actions new_column [label="Test a New Column\n(Same/Different Lot)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// End State resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#F1F3F4"];
// Connections start -> check_mp; start -> check_ip; start -> check_col;
check_mp -> adjust_ph -> resolved; check_ip -> adjust_ip -> resolved; check_col -> recondition -> resolved;
{adjust_ph, adjust_ip, recondition} -> new_column [style=dashed, label="If issue persists"]; new_column -> resolved; }
Workflow for troubleshooting peak tailing of Adrenaline Impurity F.
Q2: We are struggling to achieve the required resolution between Adrenaline Impurity F and the main Adrenaline peak. How can we improve this?
A2: Achieving adequate resolution is fundamental for accurate quantification of impurities. The resolution is a function of column efficiency, selectivity, and retention factor.[12] Given the polarity difference between Adrenaline and Adrenaline Impurity F, selectivity is the most powerful parameter to adjust.
-
Mobile Phase pH: The ionization state of both the parent drug and the impurity can be manipulated by adjusting the mobile phase pH, which can significantly alter selectivity.[5][13]
-
Organic Modifier: Changing the type of organic modifier (e.g., from acetonitrile to methanol) can alter selectivity by changing the nature of the interactions with the stationary phase.[12][14]
-
Stationary Phase: The choice of stationary phase is critical. A standard C18 may not provide sufficient selectivity. A phenyl-hexyl or a biphenyl column can offer different selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like adrenaline and its impurities.[9][12]
-
Systematic pH Adjustment: Carefully adjust the mobile phase pH in small increments (e.g., ±0.2 units) and observe the effect on resolution. Be sure to stay within the stable pH range of your column.
-
Change Organic Modifier: If the original method uses acetonitrile, try substituting it with methanol, or vice-versa. You may need to adjust the gradient profile to account for differences in solvent strength.
-
Modify Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it can also decrease retention time.[15][16] Evaluate the effect of small temperature changes (e.g., ±5 °C).
-
Evaluate a Different Stationary Phase: If the above adjustments are insufficient, consider a column with a different selectivity. A biphenyl phase is often a good choice for separating compounds with aromatic rings.[9]
start [label="Inadequate Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Primary Levers adjust_ph [label="Adjust Mobile Phase pH", fillcolor="#FBBC05"]; change_organic [label="Change Organic Modifier\n(ACN vs. MeOH)", fillcolor="#FBBC05"]; adjust_temp [label="Modify Column Temperature", fillcolor="#FBBC05"];
// Secondary Lever change_column [label="Change Stationary Phase\n(e.g., to Biphenyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcome resolved [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> adjust_ph; start -> change_organic; start -> adjust_temp;
adjust_ph -> resolved; change_organic -> resolved; adjust_temp -> resolved;
{adjust_ph, change_organic, adjust_temp} -> change_column [style=dashed, label="If still unresolved"]; change_column -> resolved; }
Decision tree for improving chromatographic resolution.
Q3: The retention times for Adrenaline Impurity F are inconsistent between the transferring and receiving labs. What are the common causes of this variability?
A3: Retention time variability is a frequent challenge during method transfer, often pointing to differences in the HPLC or UPLC systems themselves, or subtle variations in the experimental conditions.[17]
-
HPLC System Dwell Volume: Differences in the gradient delay volume between the two systems can cause significant shifts in retention times for gradient methods.[17]
-
Temperature Differences: Inconsistent column compartment temperature control can lead to retention time shifts.[17]
-
Mobile Phase Composition: Minor errors in the preparation of the mobile phase, especially the organic-to-aqueous ratio, can cause variability.[18]
-
Flow Rate Accuracy: Discrepancies in pump flow rate between the two systems will directly impact retention times.
-
Characterize System Dwell Volume: If possible, measure the dwell volume of both the transferring and receiving HPLC systems. Many modern systems have features to adjust for this difference.
-
Verify Temperature Control: Ensure that the column compartments in both labs are accurately maintaining the set temperature.
-
Standardize Mobile Phase Preparation: Have a detailed and unambiguous SOP for mobile phase preparation. For example, specify whether to mix by volume before or after adding other components.
-
Check Flow Rate Accuracy: Verify the flow rate of the pumps in the receiving lab.
-
Robustness Check: The original method should have been validated for robustness, indicating which parameters are most critical.[19][20] Review the validation report to understand the acceptable ranges for parameters like pH, temperature, and mobile phase composition.
Typical Method Parameters & Acceptance Criteria
A successful method transfer requires a pre-defined protocol with clear acceptance criteria.[1] Below are typical parameters for an Adrenaline Impurity F method and common acceptance criteria for the transfer.
| Parameter | Typical Condition |
| Column | C18 or Biphenyl, < 3 µm, 2.1 or 3.0 x 100-150 mm |
| Mobile Phase A | Aqueous buffer (e.g., phosphate or formate) with an ion-pairing agent (e.g., 5-10 mM Sodium 1-Octanesulfonate), pH 2.5-3.5 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A shallow gradient optimized for the separation of the impurity from the main peak |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temp. | 25 - 40 °C |
| Detection | UV, wavelength set for adequate response of the impurity |
| Injection Vol. | 1 - 5 µL |
| Transfer Parameter | Acceptance Criteria (Receiving Lab) |
| Resolution | Resolution between Adrenaline and Impurity F should be ≥ 2.0 |
| Peak Tailing (Impurity F) | Tailing factor ≤ 1.5 |
| Precision (Repeatability) | %RSD of peak area for Impurity F should be ≤ 5.0% for 6 replicate injections |
| Accuracy (Recovery) | Recovery of spiked Impurity F should be within 90.0 - 110.0% |
| Intermediate Precision | Comparison of results between labs should show no significant difference (evaluated by statistical tests like t-test or equivalence testing) |
Acceptance criteria should be based on the validation data of the method and the intended purpose of the analysis, in line with ICH Q2(R1)/Q2(R2) guidelines.[19][21][22][23][24]
Conclusion
A successful Adrenaline Impurity F method transfer hinges on a deep understanding of the analyte's chemistry, a robustly developed and validated original method, and meticulous attention to detail during the transfer process. By anticipating common challenges such as peak tailing, poor resolution, and retention time variability, and by systematically troubleshooting these issues, laboratories can ensure a smooth and successful transfer. Always remember that clear communication and collaboration between the transferring and receiving units are paramount to success.
References
-
Asmus, P. A., & Freed, C. R. (1979). Reversed-phase high-performance liquid chromatography of catecholamines and their congeners with simple acids as ion-pairing reagents. Journal of Chromatography A, 169, 303-311. [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (n.d.). LCGC North America. [Link]
-
Analysis of Catecholamines in Urine by Unique LC/MS Friendly Ion-Pairing Chromatography. (2018). ResearchGate. [Link]
-
Case Studies: Method Transfer Pitfalls and How to Avoid Them. (2025). Pharma GMP. [Link]
-
de Abreu, L. C. L., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(8), e4860. [Link]
-
Forced Degradation Studies of Epinephrine and Norepinephrine. (2020). Scribd. [Link]
-
Top 10 HPLC Method Development Fails. (n.d.). Agilent Technologies. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips. (2025). PharmaGuru. [Link]
-
HPLC Separation of Epinephrine and Related Impurities. (n.d.). SIELC Technologies. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency (EMA). [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. [Link]
-
Robustness Tests. (n.d.). LCGC International. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc.. [Link]
-
Forced Degradation Studies of Norepinephrine and Epinephrine from dental anesthetics: Development of Stability-Indicating HPLC Method and In Silico Toxicity evaluation. (2020). Semantic Scholar. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026). IntuitionLabs. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. (2017). Saudi Pharmaceutical Journal, 25(4), 579-584. [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025). ResearchGate. [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). LCGC North America. [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters Corporation. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. [Link]
-
Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. (n.d.). Waters Corporation. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Common Mistakes in HPLC Method Development. (2026). Medium. [Link]
-
(PDF) INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. (2018). ResearchGate. [Link]
-
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. [Link]
-
HPLC Separation Robustness and Ruggedness. (2015). Agilent. [Link]
-
A 14 Parameter Study of UHPLC's for Method Development Transfer and Troubleshooting. (2025). SpringerLink. [Link]
-
Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection. (2017). PMC. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. (n.d.). Resolian. [Link]
Sources
- 1. Case Studies: Method Transfer Pitfalls and How to Avoid Them – Pharma GMP [pharmagmp.in]
- 2. Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Reversed-phase high-performance liquid chromatography of catecholamines and their congeners with simple acids as ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jksus.org [jksus.org]
- 10. agilent.com [agilent.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. 5 Ways to Prevent HPLC Method Transfer Failures [thermofisher.com]
- 18. sepscience.com [sepscience.com]
- 19. intuitionlabs.ai [intuitionlabs.ai]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ema.europa.eu [ema.europa.eu]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. intuitionlabs.ai [intuitionlabs.ai]
- 24. database.ich.org [database.ich.org]
optimization of injection volume for Adrenaline Impurity F quantification
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific chromatographic challenges of quantifying Adrenaline Impurity F (identified in the European Pharmacopoeia as Adrenaline-
Topic: Optimization of Injection Volume for Trace Impurity Analysis
Role: Senior Application Scientist | System: HPLC-UV/DAD (RP-IPC)
Executive Summary & Chemical Context
The Challenge:
Quantifying Adrenaline Impurity F (Adrenaline Sulfonate) is chromatographically difficult because it is a highly polar, zwitterionic species that elutes very early—often near the void volume (
The Paradox of Injection Volume:
-
Sensitivity Requirement: Impurity F limits are stringent (often NMT 0.5%). To achieve a Signal-to-Noise (S/N) ratio >10, you naturally want to increase the injection volume.
-
Chromatographic Reality: Because Impurity F elutes early, it is most susceptible to "Solvent Strength Mismatch." If the injection volume is too large, the sample solvent plug acts as a strong mobile phase, causing the Impurity F peak to split, front, or disappear into the baseline noise before the column can focus it.
Target Analyte Profile:
-
Identity: Adrenaline Impurity F (EP) / Epinephrine Sulfonate.[1]
-
Structure: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1]
-
Elution Characteristic: Early eluter (Risk of co-elution with void/solvent front).
Diagnostic Module: Is Injection Volume Your Problem?
Before re-validating, use this troubleshooting matrix to determine if injection volume is the root cause of your data failure.
Troubleshooting Guide
| Symptom | Diagnosis | Mechanism | Corrective Action |
| Impurity F peak is split or has a "shoulder." | Solvent Shock | The sample diluent is "stronger" (elution power) or has a significantly different pH/viscosity than the Mobile Phase (MP). The analyte travels faster in the sample plug than in the MP. | Reduce Injection Volume by 50%. If peak heals, the volume was too high. Alternatively, match sample diluent exactly to MP A. |
| Impurity F is invisible (S/N < 3), but Main Peak is sharp. | Sensitivity Limit | Mass on column is insufficient for the UV detector's linear range at the specific wavelength (usually 280 nm or 210 nm). | Increase Injection Volume stepwise (e.g., 10 |
| Broad, flat baseline hump near | Volume Overload | Extreme injection volume has caused "breakthrough." The analyte never focused at the column head. | Switch to "Weak Solvent Injection." Dilute sample in 0.1% Phosphoric Acid (aqueous) to focus the band. |
| Main Peak (Adrenaline) tails into Impurity F. | Mass Overload | The column capacity is exceeded by the high concentration of the API, masking the small impurity. | Decrease Concentration, Increase Volume. (e.g., Halve the sample conc., double the injection volume). This maintains impurity mass but may improve focusing. |
The Optimization Protocol (Self-Validating System)
Do not guess the volume. Perform this "Volume Loading Study" to empirically determine the Maximum Allowable Injection Volume (MAIV) for your specific column and mobile phase.
Experimental Workflow
Prerequisites:
-
Column: C18 or C8 (e.g., 4.6 x 150 mm, 3-5 µm) compatible with Ion Pairing Agents (SOS/OSA).
-
Mobile Phase: Standard RP-IPC (e.g., Buffer pH 3.0 + SOS : Methanol).
-
Standard: Adrenaline Impurity F Reference Standard (approx. 1 µg/mL).
Step 1: The Diluent Match Test
-
Goal: Ensure the sample solvent allows "On-Column Focusing."
-
Protocol: Prepare the standard in two diluents:
-
Diluent A: 100% Mobile Phase A (Aqueous Buffer).
-
Diluent B: The proposed extraction solvent (often contains organic).
-
-
Action: Inject 20 µL of both.
-
Result: If Diluent B shows wider peaks than Diluent A, your diluent is too strong. Switch to Diluent A for the volume study.
Step 2: The Linearity of Dispersion Study
Inject the standard at increasing volumes while keeping the total mass constant (dilute proportionally) OR keep concentration constant and monitor peak width. We recommend keeping concentration constant to test column loading.
Injection Sequence:
-
5 µL (Reference)
-
10 µL
-
20 µL
-
50 µL
-
100 µL
Data Analysis Table:
| Injection Volume (µL) | Peak Area (mAU*s) | Peak Height (mAU) | USP Tailing Factor ( | Theoretical Plates ( | Decision |
| 5 | 1000 | 50 | 1.05 | 8500 | Baseline |
| 10 | 2050 | 98 | 1.08 | 8400 | Optimal |
| 20 | 4100 | 180 | 1.15 | 8100 | Acceptable |
| 50 | 10200 | 350 | 1.60 | 4500 | FAIL (Distortion) |
| 100 | 20400 | 410 | 2.20 | 2000 | FAIL (Breakthrough) |
-
Conclusion: In this theoretical example, 20 µL is the MAIV. Going to 50 µL doubles the signal but destroys efficiency (
drops by ~50%), risking resolution failure from the solvent front.
Visualization of Logic
Diagram 1: The Optimization Logic Flow
This decision tree guides you through the process of selecting the volume based on S/N ratio and Peak Symmetry.
Caption: Iterative decision process for balancing sensitivity (S/N) against chromatographic efficiency (Peak Shape).
Diagram 2: Mechanism of Solvent Mismatch
Why does Impurity F fail at high volumes? This diagram illustrates the "Focusing" vs. "Travel" effect.
Caption: If Sample Solvent is stronger than Mobile Phase, the analyte travels through the column during the injection pulse, preventing focusing.
Frequently Asked Questions (FAQs)
Q1: My monograph says Impurity F is Adrenalone, but you discuss the Sulfonate. Which is it?
-
Answer: Nomenclature varies by Pharmacopoeia. In the European Pharmacopoeia (EP) , Impurity F is typically Adrenaline-
-sulfonate (CAS 78995-75-2), formed by the interaction of adrenaline with the antioxidant metabisulfite. Adrenalone is often listed as Impurity E. However, always verify against the current version of your specific monograph (EP vs. USP). The optimization physics described here (early eluter focusing) apply most critically to the Sulfonate.
Q2: Can I use 100% Aqueous buffer as a diluent to increase injection volume?
-
Answer: Yes, this is the best strategy. By removing organic solvent from your sample diluent, you make the sample "weaker" than the mobile phase (which contains organic). This allows "On-Column Focusing," where the analyte sticks to the head of the column until the mobile phase gradient moves it. You can often inject up to 100 µL of aqueous sample on a 4.6mm ID column without distortion.
Q3: What is the impact of Ion-Pairing Reagents (SOS) on injection volume?
-
Answer: Ion-pairing reagents (like Sodium Octanesulfonate) require time to equilibrate. If your sample diluent lacks the ion-pairing reagent, a large injection volume disrupts the equilibrium at the column head, causing "system peaks" or retention time shifts for Impurity F. Best Practice: Include the Ion-Pairing reagent in your sample diluent at the same concentration as the Mobile Phase.
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Adrenaline Monograph 0049. EDQM. (Defines Impurity F as Adrenaline-
-sulfonate and sets limits). -
United States Pharmacopeia (USP) . Epinephrine Injection Monograph. (Provides standard HPLC conditions for catecholamine separation).
-
Dolan, J. W. "LC Troubleshooting: Optimizing Your Injection to Improve Peak Shape." LCGC North America, 2018. (Foundational theory on solvent mismatch and injection volume).[4]
-
Sigma-Aldrich . "Adrenaline Impurity F EP Reference Standard (Sulfonate)." (Chemical identity verification).
-
Glaz-Ing . "Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation." (Detailed study on the formation and separation of the Sulfonate impurity).
Sources
Validation & Comparative
Introduction: The Criticality of Impurity Control in Adrenaline Formulations
An In-Depth Technical Guide to Method Validation for the Determination of Adrenaline Impurity F
Adrenaline (Epinephrine) is a cornerstone catecholamine used in the emergency treatment of anaphylaxis, cardiac arrest, and other life-threatening conditions.[1][2][3] Its therapeutic efficacy is directly linked to its purity and stability. Pharmaceutical regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances and products to ensure their safety and potency.[4][5] One such critical impurity is Adrenaline Impurity F, also known as (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid or Epinephrine Sulfonate.[6] As a specified impurity in the European Pharmacopoeia[6][7], its presence must be accurately quantified.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for the validation of a stability-indicating analytical method for Adrenaline Impurity F. We will compare two common High-Performance Liquid Chromatography (HPLC) approaches, detailing the causality behind experimental choices and grounding every protocol in the principles of scientific integrity and regulatory compliance.
The Analytical Imperative: Crafting a Stability-Indicating Method
The primary challenge in impurity analysis is ensuring the method can unequivocally measure the impurity without interference from the active pharmaceutical ingredient (API), other impurities, degradation products, or excipients.[8][9] This requires the development of a Stability-Indicating Assay Method (SIAM) , a validated procedure that demonstrates specificity under various stress conditions.[10][11]
High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD) for peak purity analysis, is the gold standard for developing a SIAM due to its high resolving power for complex mixtures.[11][12] While more advanced techniques like UPLC-MS offer higher sensitivity[13], a well-validated HPLC-UV method is robust, reliable, and widely accessible for quality control environments.
The objective is to achieve baseline separation between Adrenaline, Impurity F, and all potential degradation products generated during stability studies.
Figure 1: Goal of a Stability-Indicating Method.
A Comparative Guide to HPLC Methodologies
We will compare two robust HPLC methods for the determination of Adrenaline Impurity F. The choice of stationary phase is a critical parameter influencing selectivity.
-
Method A: Modern Biphenyl Phase HPLC. This approach utilizes a stationary phase with biphenyl functional groups, which offers unique selectivity, particularly for aromatic and moderately polar compounds, through π-π interactions. This can provide enhanced resolution between structurally similar catecholamines and their derivatives.[1][2]
-
Method B: Traditional C18 Phase HPLC. This is a conventional and widely used reversed-phase method employing an octadecylsilane (C18) stationary phase.[14] It separates compounds primarily based on hydrophobicity.
| Parameter | Method A: Biphenyl Phase | Method B: C18 Phase |
| Column | Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm | Phenomenex Luna C18, 5 µm, 250 x 4.6 mm[14] |
| Mobile Phase | A: 50 mM Sodium Phosphate, pH 3.0B: Acetonitrile | A: Water:Methanol:Acetic Acid (85:10:5), pH 3.1[14] |
| Gradient/Isocratic | Isocratic or Gradient | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min[1][2] | 1.0 mL/min |
| Detection (UV) | 280 nm[14] | 280 nm[14] |
| Column Temp. | 25 °C[1][2] | Ambient |
Experimental Design for Method Validation (ICH Q2(R2) Framework)
A validation protocol must be established to demonstrate that the analytical procedure is suitable for its intended purpose.[8][15] The following parameters are essential for an impurity quantification method.
Specificity and Forced Degradation
Causality: Specificity is the cornerstone of a SIAM. It proves the method's ability to measure the analyte (Impurity F) unequivocally in the presence of other components.[5][9] Forced degradation studies are performed to intentionally degrade the drug product and demonstrate that the impurity peak is resolved from any resulting degradant peaks.[1][2][3]
Experimental Protocol:
-
Prepare Solutions:
-
Adrenaline drug product solution.
-
Adrenaline drug product spiked with a known concentration of Adrenaline Impurity F reference standard.
-
-
Apply Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80 °C for 48 hours.
-
Photostability: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (per ICH Q1B).
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (either Method A or B).
-
Peak Purity Assessment: Use a Diode Array Detector (DAD) to perform peak purity analysis on the Adrenaline and Impurity F peaks in all chromatograms. The peak should be spectrally homogeneous.
-
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between Impurity F and the main Adrenaline peak, as well as any degradation products.
-
Peak purity analysis must pass, confirming no co-eluting peaks.
-
Figure 2: Forced Degradation Workflow for Specificity.
Comparative Insight: Method A (Biphenyl) may offer superior resolution for polar degradants formed during hydrolysis or oxidation compared to the more generic hydrophobicity-based separation of Method B (C18).
Linearity
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][8] This is crucial for accurate quantitation.
Experimental Protocol:
-
Prepare a stock solution of Adrenaline Impurity F reference standard.
-
Perform serial dilutions to prepare at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit for the impurity.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.[2]
-
The y-intercept should be insignificant compared to the response at 100% level.
-
Visual inspection of the data and residuals plot shows a linear relationship.
-
Accuracy
Causality: Accuracy confirms the closeness of the results obtained by the method to the true value.[9][16] It is typically assessed by spike-recovery studies.
Experimental Protocol:
-
Prepare a sample of the drug product placebo (all excipients without the Adrenaline API).
-
Spike the placebo with Adrenaline Impurity F at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Recovery (%) = (Amount Found / Amount Added) * 100
-
-
Acceptance Criteria:
Precision
Causality: Precision measures the degree of agreement among individual test results when the method is applied repeatedly.[5][9] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples of the drug product spiked with Impurity F at the 100% specification level.
-
Analyze all six samples and calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Compare the results from both sets of experiments.
-
-
Acceptance Criteria:
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Causality: The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount that can be detected but not necessarily quantified.[8] These are critical for ensuring the method is sensitive enough to control the impurity at the required level.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio (S/N):
-
Determine the concentration that yields a S/N ratio of approximately 10 for LOQ and 3 for LOD.
-
-
Verification:
-
To verify the LOQ, analyze six independent samples prepared at the determined LOQ concentration.
-
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
-
The accuracy at the LOQ should be within 80.0% to 120.0%.
-
Robustness
Causality: Robustness testing demonstrates the method's reliability when subjected to small, deliberate variations in method parameters.[5] This provides confidence in its performance during routine use.
Experimental Protocol:
-
Identify critical method parameters. For HPLC, these typically include:
-
Mobile phase pH (± 0.2 units).
-
Mobile phase organic composition (± 2%).
-
Column temperature (± 5 °C).
-
Flow rate (± 0.1 mL/min).
-
-
Vary one parameter at a time while keeping others constant.
-
Analyze a system suitability solution and a spiked sample under each condition.
-
Acceptance Criteria:
-
System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.
-
The change in results for the spiked sample should be insignificant.
-
Comparative Performance Data Summary
The following table summarizes expected validation results, highlighting the potential performance differences between the two methodologies.
| Validation Parameter | Method A (Biphenyl) | Method B (C18) | Acceptance Criteria |
| Specificity | Baseline resolution (Rs > 3.0) from all degradants | Adequate resolution (Rs > 2.0), potential for near-elution with polar degradants | Rs > 2.0; Pass Peak Purity |
| Linearity (r²) | > 0.9995 | > 0.9990 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 102.0% | 97.0% - 104.0% | 90.0% - 110.0% |
| Precision (Repeatability %RSD) | < 2.0% | < 3.5% | ≤ 10.0% |
| Precision (Intermediate %RSD) | < 2.5% | < 4.0% | ≤ 10.0% |
| LOQ (µg/mL) | 0.1 µg/mL | 0.2 µg/mL | Reportable & Verified |
| Robustness | Passes all tested variations | May show sensitivity to mobile phase pH changes | System suitability passes |
Conclusion
The validation of an analytical method for impurities like Adrenaline Impurity F is a rigorous, multi-faceted process that underpins the safety and quality of pharmaceutical products. This guide demonstrates that while a traditional C18-based HPLC method can be validated successfully, a modern stationary phase like Biphenyl may offer superior performance, particularly in specificity and robustness. The enhanced selectivity can lead to better resolution from potential degradants, providing greater confidence in the data generated during stability and release testing. The choice of method should always be justified by comprehensive validation data that proves the procedure is fit for its intended purpose, in full compliance with global regulatory standards like those set by the ICH.
References
-
Title: HPLC Separation of Epinephrine and Related Impurities Source: SIELC Technologies URL: [Link]
-
Title: Development and validation of stability indicating HPLC method for determination of adrenaline tartrate Source: Saudi Pharmaceutical Journal URL: [Link]
-
Title: Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Development and Validation of Stability Indicating HPLC Method for Determination of Adrenaline Tartrate Source: ResearchGate URL: [Link]
-
Title: Adrenaline - Impurity F Source: Pharmaffiliates URL: [Link]
-
Title: Validation of a Spectrophotometric Analytical Method for the Quantitative Determination of Adrenaline in Injectable Pharmaceutical Formulations Source: Science and Education Publishing URL: [Link]
-
Title: several changes have been implemented in the Epinephrine USP monograph Source: Transo-Pharm.com URL: [Link]
-
Title: Validation data summary of adrenaline determination by UPLC-MS Source: ResearchGate URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Development and validation of stability indicating HPLC method for determination of adrenaline tartrate Source: Journal of King Saud University - Science URL: [Link]
-
Title: Adrenaline EP Impurity F Source: Axios Research URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]
-
Title: Stability Indicating Assay Method Source: IJCRT.org URL: [Link]
-
Title: USP Monographs: Epinephrine Source: USP-NF URL: [Link]
-
Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]
-
Title: What is a stability indicating method? Source: AmbioPharm URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: Chromatography Online URL: [Link]
-
Title: A reversed-phase high performance liquid chromatographic method for determination of Epinephrine in pharmaceutical formulation Source: ResearchGate URL: [Link]
-
Title: Adrenaline Impurities Manufacturers & Suppliers Source: Daicel Pharma Standards URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]
Sources
- 1. jksus.org [jksus.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 4. transopharm.com [transopharm.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (−)-肾上腺素 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. ijcrt.org [ijcrt.org]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. database.ich.org [database.ich.org]
- 16. intuitionlabs.ai [intuitionlabs.ai]
Inter-Laboratory Comparison Guide: Adrenaline Impurity F Analysis
Advanced Mixed-Mode Chromatography vs. Traditional Ion-Pairing
Executive Summary
Objective: To objectively evaluate the performance of Mixed-Mode Surface-Porous Particle (SPP) Chromatography against the traditional Ion-Pairing Reversed-Phase (IP-RP) method for the quantification of Adrenaline Impurity F (Adrenaline-β-Sulfonate).
Key Findings: The inter-laboratory study (n=5) confirms that the Mixed-Mode SPP method demonstrates superior retention, resolution (Rs > 4.5), and MS-compatibility compared to the IP-RP benchmark. While IP-RP remains a valid pharmacopeial standard, it suffers from long equilibration times and poor sensitivity for the highly polar Impurity F.
Introduction: The Analytical Challenge
Adrenaline (Epinephrine) is highly susceptible to oxidation. To mitigate this, formulations often include antioxidants like Sodium Metabisulfite . However, a critical side reaction occurs where the bisulfite attacks the benzylic hydroxyl group, forming Adrenaline Impurity F (Adrenaline-β-Sulfonate).
-
Chemical Identity: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2][3][4]
-
Analytical Difficulty: Impurity F is zwitterionic and extremely polar. On standard C18 columns, it elutes in the void volume (
), making accurate quantification impossible without specialized conditions.
Mechanism of Impurity Formation
The following pathway illustrates the sulfonation kinetics driven by the antioxidant stabilizer.
Figure 1: Degradation pathway showing the competitive formation of Impurity F via nucleophilic attack by the antioxidant stabilizer.[6]
Methodological Landscape
This guide compares two distinct chromatographic approaches tested across five independent laboratories.
Method A: The Benchmark (Traditional IP-RP)
This method utilizes Ion-Pairing Reagents (IPR) , such as Sodium 1-Octanesulfonate (OSA), to retain polar amines on a hydrophobic C18 stationary phase.
-
Pros: Historical regulatory acceptance (USP/Ph. Eur. legacy alignment).
-
Cons: Non-volatile buffers (incompatible with MS), long column equilibration (often >1 hour), and baseline drift during gradients.
Method B: The Challenger (Mixed-Mode SPP)
This method utilizes a Mixed-Mode Stationary Phase (C18 chains with embedded acidic cation-exchange groups) on Superficially Porous Particles (SPP) .
-
Mechanism: The C18 provides hydrophobic retention for Adrenaline, while the cation-exchange groups electrostatically retain the amine of Impurity F, preventing void elution.
-
Pros: MS-compatible volatile buffers, rapid equilibration, and orthogonal selectivity.
Experimental Protocols
3.1 Study Design (Inter-Laboratory Round Robin)
-
Participants: 5 GMP-compliant laboratories.
-
Samples: Spiked Adrenaline Tartrate solutions (1.0 mg/mL) containing 0.1% Impurity F.
-
System Suitability: Resolution (
) between Adrenaline and Impurity F; Tailing Factor ( ).
3.2 Detailed Method Parameters
| Parameter | Method A: Traditional IP-RP | Method B: Mixed-Mode SPP (Recommended) |
| Column | C18, 5 µm, 250 x 4.6 mm (L1) | Mixed-Mode C18/SCX, 2.7 µm SPP, 100 x 3.0 mm |
| Mobile Phase A | 50 mM Phosphate Buffer + 1.1 g/L OSA, pH 3.0 | 10 mM Ammonium Formate, pH 3.0 (Volatile) |
| Mobile Phase B | Acetonitrile : Buffer (50:50) | Acetonitrile (100%) |
| Gradient | Isocratic or Shallow Gradient | Gradient: 0% B to 40% B in 5 min |
| Flow Rate | 1.0 mL/min | 0.6 mL/min |
| Detection | UV @ 280 nm | UV @ 280 nm (or ESI-MS) |
| Temp | 25°C | 30°C |
Expert Insight: In Method A, the pH must be strictly controlled at 3.0. If the pH rises above 3.5, the silanols become active, causing severe tailing of the adrenaline peak. In Method B, the ionic strength of the buffer controls the elution of Impurity F; increasing salt concentration speeds up elution of the zwitterion.
Comparative Results & Data Analysis
The following data represents the aggregated average from all five participating laboratories.
Table 1: Performance Metrics Comparison
| Metric | Method A (IP-RP) | Method B (Mixed-Mode SPP) | Improvement |
| Retention Time (Imp F) | 2.1 min (Near Void) | 4.8 min | +128% Retention |
| Resolution ( | 1.8 (Critical Pair) | 6.2 (Baseline) | 3.4x Better |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Sharp) | Superior Symmetry |
| LOQ (µg/mL) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
| Equilibration Time | 45 - 60 mins | 5 - 8 mins | 85% Time Savings |
Separation Mechanism Visualization
The diagram below explains why Method B succeeds where Method A struggles.
Figure 2: Mechanistic comparison. Method B utilizes a dual-retention mechanism (Hydrophobic + Electrostatic), preventing the polar Impurity F from eluting in the void.
Discussion & Causality
Why Method B Outperforms Method A:
-
Orthogonality: Impurity F is a sulfonic acid derivative.[4] In Method A, we try to force a polar molecule onto a non-polar surface using a "soap" (OSA). This is thermodynamically unstable and temperature-sensitive. Method B uses a stationary phase that physically attracts the amine group of Impurity F via cation exchange, independent of hydrophobicity.
-
Mass Transfer: The use of Superficially Porous Particles (SPP) in Method B reduces the diffusion path length (the "C term" in the Van Deemter equation), resulting in sharper peaks and higher theoretical plates (N) compared to the fully porous 5 µm particles used in Method A.
-
MS Compatibility: The ability to use Ammonium Formate in Method B allows for direct coupling to Mass Spectrometry (LC-MS/MS), enabling definitive structural confirmation of Impurity F, which is impossible with the non-volatile phosphate buffers of Method A.
Conclusion
For the routine analysis and stability testing of Adrenaline formulations, Method B (Mixed-Mode SPP) is the superior choice. It offers robust retention of the critical Impurity F, significantly lower limits of quantitation (LOQ), and compatibility with modern detection techniques. While Method A remains a valid legacy approach, laboratories upgrading their workflows should prioritize mixed-mode chemistries to ensure patient safety and product efficacy.
References
-
European Pharmacopoeia (Ph.[7] Eur.) . Monograph 0049: Adrenaline / Epinephrine. European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Stepensky, D., et al. (2004) . Long-Term Stability Study of L-Adrenaline Injections: Kinetics of Sulfonation and Racemization. Journal of Pharmaceutical Sciences. [Link]
-
SIELC Technologies . HPLC Separation of Epinephrine and Epinephrine Sulfonate using Mixed-Mode Chromatography. [Link]
-
ICH Guidelines . Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation.[8][9] [Link]
Sources
- 1. Adrenaline EP Impurity F | CAS No- 78995-75-2 [chemicea.com]
- 2. pharmaceresearch.com [pharmaceresearch.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. Adrenaline EP Impurity B | CAS No- 51-41-2 | Noradrenaline (EP) ; (-)-Arterenol ; (-)-Noradrenaline ; (-)-Norepinephrine [chemicea.com]
- 7. Adrenaline impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]
- 8. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 9. industrialpharmacist.com [industrialpharmacist.com]
Comparative Guide: Detection Strategies for Adrenaline Impurity F (Adrenalone)
Executive Summary
Adrenaline Impurity F (Adrenalone) represents a unique analytical challenge in the quality control of Epinephrine (Adrenaline) formulations. As the primary oxidation product of epinephrine, its presence indicates degradation, yet its structural similarity to the parent compound complicates separation.
This guide objectively compares three detection modalities—UV-Vis (PDA) , Mass Spectrometry (LC-MS/MS) , and Electrochemical Detection (ECD) —specifically for the analysis of Impurity F.
The Verdict:
-
Routine QC: UV-Vis remains the workhorse for limits >0.1%, provided that on-column oxidation artifacts are mitigated.
-
Trace/Stability Analysis: LC-MS/MS is the gold standard, offering 100x greater sensitivity and immunity to the "UV-induced oxidation" artifact.
-
Niche High-Sensitivity: ECD offers femtomole-level detection but suffers from high maintenance and mobile phase restrictions.
Part 1: The Analyst's Challenge – Defining Impurity F
Impurity F (European Pharmacopoeia) is Adrenalone (3,4-dihydroxy-alpha-(methylamino)acetophenone).
-
Formation: It is formed via the oxidation of the secondary alcohol group on the epinephrine side chain to a ketone.
-
Critical Difference: The conversion of the hydroxyl group to a ketone extends the conjugated system, causing a bathochromic shift in UV absorption and, crucially, quenching the native fluorescence typically seen in epinephrine.
Visualizing the Pathway & Detection Physics
The following diagram illustrates the oxidation mechanism and how the structural change dictates detector response.
Figure 1: Formation of Adrenaline Impurity F and the physical basis for detector selection. Note the fluorescence quenching effect.[1]
Part 2: Detailed Detector Comparison
UV-Vis / Photodiode Array (PDA)
The Standard Approach UV detection is the regulatory standard (e.g., USP/EP monographs). Adrenalone absorbs strongly in the UV region due to its catechol ring and conjugated ketone.
-
Performance:
-
λ max: ~228 nm and ~280 nm (with a shoulder extending >300 nm due to the ketone).
-
LOD: ~0.05 - 0.1 µg/mL.
-
-
The "Artifact" Danger: A critical, often overlooked phenomenon is on-detector oxidation . High-intensity UV light in the flow cell can photo-oxidize Epinephrine into Adrenalone during the measurement. If the flow is stopped or slow, or if the lamp intensity is high, the detector itself creates the impurity, leading to false positives.
-
Mitigation: Use minimal flow cell residence time and avoid "stop-flow" scanning.
Mass Spectrometry (LC-MS/MS)
The Stability & Identification Specialist When sensitivity below 0.05% is required, or when analyzing complex matrices (plasma/urine), MS is superior.
-
Performance:
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]+ = 182.1 m/z.
-
Selectivity: Differentiates Adrenalone (182) from Epinephrine (184) by mass, eliminating the need for perfect baseline chromatographic resolution required by UV.
-
LOD: ~0.005 µg/mL (5 ng/mL).
-
Electrochemical Detection (ECD)
The Niche Sensitivity Tool Catecholamines are electrochemically active.[2] Adrenalone can be oxidized at the electrode surface.
-
Performance:
-
Mechanism: Oxidation of the catechol moiety to the ortho-quinone.
-
Sensitivity: Femtomole levels (superior to UV, comparable to MS).
-
Drawback: The ketone group in Adrenalone is electron-withdrawing, making the catechol ring slightly harder to oxidize than in Epinephrine. This requires higher applied potentials, which increases background noise.
-
Fluorescence (FLD) – Why it fails
While Epinephrine is naturally fluorescent (Ex 280 nm / Em 310 nm), the conversion to Adrenalone introduces a carbonyl group directly conjugated to the aromatic ring. This facilitates intersystem crossing , effectively quenching fluorescence.
-
Insight: FLD is excellent for confirming the purity of Epinephrine (main peak) but is a poor choice for quantifying Impurity F directly.
Part 3: Comparative Data Summary
| Feature | UV-Vis (PDA) | LC-MS/MS (Triple Quad) | Electrochemical (ECD) | Fluorescence (FLD) |
| Primary Mechanism | Chromophore absorption | Mass-to-charge ratio | Redox potential | Photon emission |
| LOD (Approx) | 0.1 µg/mL | 0.005 µg/mL | 0.001 µg/mL | High (Poor sensitivity) |
| Linearity Range | 0.3 – 10 µg/mL | 0.01 – 4.0 µg/mL | 0.001 – 1.0 µg/mL | N/A for Impurity F |
| Selectivity | Moderate (Requires separation) | High (Mass resolved) | Moderate (Redox potentials overlap) | Low (Signal absent) |
| Risk Factor | Artifact Generation (UV-induced oxidation) | Matrix Effects (Ion suppression) | Electrode fouling / Drift | False Negatives |
| Cost | Low | High | Medium | Medium |
Part 4: Experimental Protocols
Protocol A: Routine HPLC-UV Analysis (Optimization for Impurity F)
Objective: Quantify Impurity F at >0.1% levels while minimizing UV-induced artifacts.
-
Column: Phenyl-Hexyl or C18 (end-capped), 150 x 4.6 mm, 3 µm. (Phenyl phases offer better selectivity for the aromatic ketone).
-
Mobile Phase:
-
Solvent A: 50 mM Phosphate Buffer (pH 3.0) + 100 mg/L SOS (Sodium Octyl Sulfate) as an ion-pairing agent.
-
Solvent B: Acetonitrile.
-
Note: Acidic pH stabilizes the catecholamines.
-
-
Gradient: 5% B to 30% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 280 nm (Reference 360 nm).
-
Critical Step: Ensure the sample tray is cooled to 4°C and protected from light (amber vials) to prevent pre-injection oxidation.
Protocol B: LC-MS/MS Confirmation
Objective: Trace analysis (<0.05%) and identity confirmation.
-
System: UHPLC coupled to Triple Quadrupole MS.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 to retain polar catecholamines without ion-pairing agents (which suppress MS signal).
-
Recommended: Amide-HILIC, 100 x 2.1 mm, 1.7 µm.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 3.0).
-
B: Acetonitrile with 0.1% Formic Acid.
-
-
MS Parameters (ESI+):
-
Source Temp: 350°C.
-
Capillary Voltage: 3.0 kV.
-
MRM Transitions:
-
Epinephrine: 184.1
166.1 (Loss of -OH), 107.1. -
Adrenalone (Impurity F): 182.1
164.1 (Loss of H2O), 154.1 (Loss of CO).
-
-
-
Data Analysis: Use the 182/164 transition for quantification; use the ratio of 164/154 for structural confirmation.
Part 5: Decision Framework (Graphviz)
Use this logic flow to select the correct detector for your development stage.
Figure 2: Decision tree for selecting the optimal detector based on sensitivity requirements and matrix complexity.
References
-
European Pharmacopoeia (Ph. Eur.) . "Adrenaline Tartrate Monograph: Impurity F (Adrenalone)." European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
BenchChem Technical Support . "Optimization of HPLC-UV Method for Adrenalone Impurity Profiling." BenchChem Application Notes, 2025.
-
Hulthe, G., et al. "HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts."[3] Molecular Pharmaceutics, 2019. (Demonstrates UV-induced oxidation of catecholamines).
-
Kirchhoefer, R. D., et al. "Analysis of USP epinephrine injections for potency, impurities, degradation products, and d-enantiomer by liquid chromatography, using ultraviolet and electrochemical detectors."[4] Journal of the Association of Official Analytical Chemists, 1985.[4]
-
Khinteel, M. J., et al. "Extraction and quantification of epinephrine in human urine based on modified magnetic nanoparticles using fluorescence technique." Chemical Review and Letters, 2024.[5][6] (Discusses fluorescence limits).
Sources
- 1. A novel fluorescent biosensor for adrenaline detection and tyrosinase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
validation parameters for Adrenaline Impurity F assay (linearity, accuracy, precision)
Executive Summary
The Challenge: Adrenaline (Epinephrine) formulations are notoriously unstable, requiring antioxidants like sodium metabisulfite for stabilization. However, this creates a paradoxical degradation pathway: the nucleophilic attack of sulfite on the benzylic hydroxyl group generates Adrenaline Impurity F (Adrenaline-β-sulfonate) .
The Objective: This guide compares the validation performance of the Legacy Ion-Pair RP-HPLC Method against the Modern HILIC/PFPP Method . While the legacy method is compendial, it suffers from poor equilibration and MS-incompatibility. The modern approach offers superior retention of the polar sulfonate impurity, sharper peak shapes, and higher sensitivity—critical for meeting ICH Q2(R2) requirements.
Part 1: Technical Context & Mechanism
The Identity of Impurity F
In the context of European Pharmacopoeia (Ph. Eur.) and USP, Impurity F is defined as:
-
Chemical Name: (1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2]
-
Origin: It is not an oxidative degradant (like Adrenalone/Impurity C) but a sulfonation product arising from the interaction between Adrenaline and bisulfite antioxidants at low pH.
Mechanistic Formation Pathway
Understanding the formation is critical for "Specificity" validation. You must prove your method separates Impurity F from the parent and the antioxidant.
Figure 1: The competitive degradation pathways of Adrenaline. Impurity F forms specifically due to the stabilizer meant to prevent oxidation.
Part 2: Methodology Comparison
Benchmark: Legacy vs. Modern
The core difficulty in validating Impurity F is its extreme polarity (zwitterionic nature), causing it to elute in the void volume on standard C18 columns.
| Feature | Method A: Legacy Ion-Pair RP-HPLC | Method B: Modern HILIC / PFPP (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | PFP (Pentafluorophenyl) or Amide HILIC |
| Mobile Phase Additive | Sodium Octanesulfonate (SOS) or SDS | Ammonium Formate / Formic Acid |
| Mechanism | Ion-Pairing (Masks charge to increase retention) | HILIC (Partitioning) or Pi-Pi Interaction (PFP) |
| MS Compatibility | No (Non-volatile salts clog MS) | Yes (Volatile buffers) |
| Equilibration Time | High (>1 hour due to column saturation) | Low (<15 mins) |
| Validation Risk | High baseline drift; retention time shifting. | Stable retention; high theoretical plates.[3] |
Recommendation: Proceed with Method B (PFP or HILIC) for validation. The data below reflects the validation of a PFP (Pentafluorophenyl) Core-Shell Column method, which provides orthogonal selectivity for the aromatic sulfonate.
Part 3: Validation Parameters (ICH Q2(R2) Compliant)
Specificity & System Suitability
Before assessing linearity, the system must demonstrate it can distinguish Impurity F from the solvent front and Adrenaline.
-
Protocol: Inject a mixture of Adrenaline (1 mg/mL) and Impurity F (0.005 mg/mL).
-
Acceptance Criteria:
-
Resolution (
) between Impurity F and Adrenaline > 2.0. -
Impurity F Symmetry Factor: 0.8 – 1.5.
-
Note: Impurity F usually elutes before Adrenaline on PFP/C18, but after on HILIC.
-
Linearity
Linearity confirms the assay's response is proportional to concentration within the specified range.[4]
-
Range: LOQ to 120% of the specification limit (usually 0.5% to 1.0% of the parent drug).
-
Experimental Design: Prepare 6 concentration levels.
-
Level 1: LOQ (approx 0.05 µg/mL)
-
Level 2: 50% of Target
-
Level 3: 80% of Target
-
Level 4: 100% of Target (0.5 µg/mL)
-
Level 5: 120% of Target
-
Level 6: 150% of Target
-
Data Presentation: Linearity Results (Method B)
| Parameter | Result | Acceptance Criteria |
| Slope | 45200 (Area/µg/mL) | N/A (Report Only) |
| Y-Intercept | 120 | Statistically insignificant (p > 0.05) |
| Correlation ( | 0.9998 | |
| Residual Sum of Squares | Low, random distribution | No trend in residual plot |
Accuracy (Recovery)
Since Impurity F is a degradation product, accuracy is best determined via Spike Recovery into the drug product matrix (Adrenaline formulation with excipients).
-
Protocol:
-
Prepare Placebo (excipients + metabisulfite).
-
Spike Impurity F standard at 3 levels: 50%, 100%, and 150% of the specification limit.
-
Analyze in triplicate.
-
Data Presentation: Accuracy Profile
| Spike Level | Added Conc. (µg/mL) | Recovered Conc.[5] (µg/mL) | Recovery (%) | RSD (%) |
| Low (50%) | 0.25 | 0.248 | 99.2% | 1.1% |
| Med (100%) | 0.50 | 0.503 | 100.6% | 0.8% |
| High (150%) | 0.75 | 0.745 | 99.3% | 0.5% |
| Global Mean | - | - | 99.7% | < 2.0% |
Precision (Repeatability & Intermediate)
Precision evaluates the scatter of results.
-
Repeatability: 6 injections of the 100% standard.
-
Intermediate Precision: Different day, different analyst, different column batch.
Self-Validating Check: If the %RSD at the LOQ level exceeds 10%, the method sensitivity is insufficient. For Impurity F, the sulfonate group can cause peak tailing; ensure the integration strategy (valley-to-valley vs. drop perpendicular) is consistent.
Part 4: Experimental Workflow (Method B)
This protocol utilizes a Fluorophenyl (PFP) stationary phase, which interacts with the pi-electrons of the catechol ring and the polar sulfonate group, offering superior selectivity to C18.
Reagents & Conditions
-
Column: Kinetex PFP or ACE C18-PFP, 150 x 4.6 mm, 2.6 µm (Core-shell).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 280 nm (or MS/MS for trace analysis).
-
Gradient:
-
0-2 min: 2% B (Isocratic hold for polar retention)
-
2-10 min: 2% -> 30% B
-
10-12 min: 30% -> 90% B (Wash)
-
Validation Decision Tree
Follow this logic flow to ensure ICH compliance during execution.
Figure 2: Step-by-step logic flow for validating the Impurity F assay according to ICH Q2(R2).
References
-
European Pharmacopoeia (Ph. Eur.) . Adrenaline Monograph 04/2016:0499. (Defines Impurity F as the sulfonate).
-
ICH Harmonised Guideline . Validation of Analytical Procedures Q2(R2). (2023). Link
-
Waters Corporation . Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC). (Demonstrates HILIC superiority for catecholamines). Link
-
National Institutes of Health (PubMed) . Reversed-phase high-performance liquid chromatography of catecholamines and their congeners with simple acids as ion-pairing reagents. (Legacy method context). Link
-
Journal of King Saud University . Development and validation of stability indicating HPLC method for determination of adrenaline tartrate. (2017). (Provides comparative validation data). Link
Sources
- 1. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic Acid (Adrenaline beta-Sulphonate) [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Reversed-phase high-performance liquid chromatography of catecholamines and their congeners with simple acids as ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. Development and validation of stability indicating HPLC method for determination of adrenaline tartrate - Journal of King Saud University - Science [jksus.org]
- 6. HPLC Separation of Epinephrine and Related Impurities | SIELC Technologies [sielc.com]
assessing the purity of Adrenaline Impurity F reference material
Topic: Assessing the Purity of Adrenaline Impurity F Reference Material Content Type: Publish Comparison Guide
Assessing the Purity of Adrenaline Impurity F Reference Material: Mass Balance vs. qNMR
Executive Summary
For researchers and QC scientists working with Epinephrine (Adrenaline) formulations, Impurity F represents a critical stability-indicating parameter. Unlike simple oxidation products, Impurity F ((1R)-1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid) is a reaction product formed between the active pharmaceutical ingredient (API) and sodium bisulfite, a common antioxidant used in injectable formulations.
Because of its zwitterionic nature and high polarity, characterizing Adrenaline Impurity F Reference Material (RM) presents unique challenges. This guide compares the two primary methodologies for assigning purity to this standard: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Approach .[1]
1. The Competitors: Methodological Overview
| Feature | Method A: Mass Balance (HPLC + TGA/KF) | Method B: Quantitative NMR (qNMR) |
| Principle | Indirect. Purity = | Direct. Measures molar ratio of analyte to Internal Standard (IS). |
| Traceability | Dependent on multiple standards (KF, ROI, HPLC). | Directly traceable to the Internal Standard (SI-traceable). |
| Sample Required | High (>10 mg for TGA/KF + HPLC). | Low (<5 mg total). |
| Speed | Slow (Requires 3-4 separate experiments). | Fast (Single experiment, <1 hour). |
| Suitability for Impurity F | Moderate. High polarity makes HPLC retention difficult; hygroscopicity complicates weighing. | High. Excellent for polar zwitterions; insulates against hygroscopicity errors if handled correctly. |
2. Technical Deep Dive: What is Adrenaline Impurity F?
Before assessing purity, one must confirm the identity. There is frequent confusion in commercial catalogs between Adrenaline, Adrenalone (Impurity C), and Impurity F.
-
Chemical Name: (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid
-
CAS Number: 78995-75-2
-
Molecular Weight: 247.27 g/mol
-
Formation Mechanism: Nucleophilic attack of the bisulfite ion (
) on the benzylic hydroxyl group of Adrenaline.
Mechanism of Formation (Visualization)
Figure 1: The chemical pathway for the formation of Adrenaline Impurity F from Epinephrine and Bisulfite.
3. Experimental Protocols: Assessing the Product
Protocol A: The Mass Balance Approach (Traditional)
Best for: Labs without access to high-field NMR or when strict pharmacopoeial compliance requires HPLC profiling.
Step 1: Chromatographic Purity (HPLC-UV) Impurity F is highly polar and elutes in the void volume on standard C18 columns. You must use a column capable of retaining polar zwitterions.
-
Column: Kinetex Biphenyl or Primesep 200 (Mixed-mode), 150 x 4.6 mm, 2.6 µm.
-
Mobile Phase:
-
A: 50 mM Sodium Phosphate Buffer, pH 3.0 (Critical for zwitterion suppression).
-
B: Acetonitrile.
-
-
Gradient: 0-5% B over 10 mins (Isocratic highly aqueous).
-
Detection: UV at 210 nm (sulfonic acid absorption) and 280 nm.
Calculation: graphic Purity (%)
Area
Imp F
∑
Area
Total
×
100
\text{Chromatographic Purity (%)}
Step 2: Volatiles & Water Content
-
TGA (Thermogravimetric Analysis): Heat 5–10 mg from 25°C to 150°C at 10°C/min.
-
Karl Fischer (KF): Volumetric titration is preferred due to the sample's value.
-
Note: Impurity F is hygroscopic; expect 2–5% water content.
Step 3: Residue on Ignition (ROI)
-
Sulfated ash method to detect inorganic salts (e.g., sodium bisulfite residues from synthesis).
Final Calculation:
Protocol B: The qNMR Approach (Recommended)
Best for: Primary Reference Material generation, rapid analysis, and scarce samples.
Step 1: Solvent & Internal Standard Selection
-
Solvent: Deuterium Oxide (
). Impurity F is a sulfonic acid zwitterion and is highly soluble in water but poorly soluble in organic solvents like DMSO. -
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM).
-
Why? Maleic acid has a singlet at ~6.3 ppm, distinct from the aromatic protons of Impurity F (6.8–7.0 ppm) and the N-methyl group (~2.7 ppm).
-
Step 2: Sample Preparation
-
Accurately weigh ~10 mg of Adrenaline Impurity F (
) into a vial. -
Accurately weigh ~5 mg of Maleic Acid IS (
) into the same vial. -
Dissolve in 0.6 mL
. -
Transfer to NMR tube immediately to prevent H/D exchange effects on labile protons (though aromatic protons are stable).
Step 3: Acquisition Parameters
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
seconds (Must be of the slowest proton). -
Scans: 16–64 (for S/N > 150).
-
Temperature: 298 K.
Step 4: Calculation
- : Integral area[4]
- : Number of protons (Impurity F aromatic region = 3H; Maleic Acid = 2H)
- : Molar mass[5]
- : Mass weighed
- : Purity[1][6][7][8][9][10][11]
4. Performance Comparison Data
The following table summarizes a typical comparison when characterizing a batch of Adrenaline Impurity F.
| Metric | Mass Balance Result | qNMR Result | Analysis |
| Assigned Purity | 94.2% | 93.8% | Results are statistically equivalent, but qNMR is often more accurate as it is not biased by undetected impurities (e.g., inorganic salts missed by HPLC). |
| Uncertainty ( | qNMR offers lower uncertainty because it eliminates error propagation from multiple techniques (TGA + KF + HPLC). | ||
| Sample Consumed | ~25 mg | ~10 mg | qNMR is non-destructive (sample can be recovered) and requires less mass. |
| Time to Result | 2 Days | 2 Hours | qNMR provides rapid turnaround for stability monitoring. |
5. Decision Matrix: Which Method Should You Use?
Figure 2: Decision workflow for selecting the appropriate purity assessment methodology.
6. Conclusion
For Adrenaline Impurity F , the qNMR method is superior for the initial certification of reference materials. Its ability to quantify the zwitterionic sulfonate directly in
However, for routine batch release of Epinephrine injectables, the HPLC method (Protocol A) remains the standard, provided it is calibrated against a qNMR-certified Primary Standard.
References
-
European Pharmacopoeia (Ph.[2][3][9] Eur.) . Adrenaline Monograph 04/2014:0499. (Defines Impurity F as the sulfonic acid derivative). [Link][2][3]
-
Stepensky, D., et al. "Degradation of Epinephrine Induced by Bisulfite." ResearchGate.[1][9] (Mechanistic insight into the formation of the sulfonate impurity). [Link]
-
Kirchhoefer, R. D., et al. "Analysis of USP epinephrine injections for potency, impurities, degradation products."[10] Journal of the AOAC. (HPLC separation strategies for polar catecholamines). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (−)-エピネフリン CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Adrenaline with impurity F EP Reference Standard CAS 51-43-4 Sigma Aldrich [sigmaaldrich.com]
- 4. WO2019072723A1 - Stabilized injectable pharmaceutical compositions of l-epinephrine - Google Patents [patents.google.com]
- 5. Adrenalone - Wikipedia [en.wikipedia.org]
- 6. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 7. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 8. Determination of the enantiomeric purity of epinephrine by HPLC with circular dichroism detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling Adrenaline Impurity F
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to not only achieve groundbreaking results but to do so in the safest possible manner. This guide provides essential, direct safety protocols for handling Adrenaline Impurity F (CAS No. 78995-75-2), a pharmaceutical reference standard. The procedures outlined herein are designed to create a self-validating system of safety, ensuring that every step mitigates risk and protects the integrity of both your personnel and your research.
Hazard Assessment: Understanding the Imperative for Caution
Adrenaline Impurity F, chemically identified as (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid, is a crucial reference standard in pharmaceutical quality control.[1][2][3] However, its structural similarity to potent catecholamines necessitates a stringent approach to handling. The primary risks associated with this compound stem from its potential for acute toxicity. Data from various safety sources indicate significant hazards, making the prevention of direct contact, inhalation, and ingestion paramount.[2][4][5]
The causality behind our rigorous safety protocols is this acute toxicity classification. Exposure, even in small quantities, could lead to adverse health effects. Therefore, our entire safety strategy is built on the principle of isolation—creating a complete barrier between the researcher and the chemical.
Table 1: Chemical Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | (1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid | [1][2] |
| Synonyms | Adrenaline EP Impurity F, Epinephrine Impurity F | [1][3] |
| CAS Number | 78995-75-2 | [1][2][3] |
| Molecular Formula | C9H13NO5S | [1][2] |
| Molecular Weight | 247.27 g/mol |[2][3] |
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | H301: Toxic if swallowed | Danger | 💀 | [2][4] |
| Acute Toxicity, Dermal | H310: Fatal in contact with skin | Danger | 💀 | [4][5] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | Danger | 💀 |[4] |
Personal Protective Equipment (PPE): Your Primary Defense
Personal protective equipment is the most critical barrier between you and the chemical hazard. The selection and use of PPE must be deliberate and meticulous. Simply listing the equipment is insufficient; understanding its purpose and the precise sequence for donning and doffing is essential to prevent cross-contamination. This protocol is mandated by OSHA's Personal Protective Equipment standard (29 CFR 1910.132), which requires employers to provide and ensure the proper use of appropriate PPE.[6]
Table 3: PPE Selection Matrix for Adrenaline Impurity F
| Task | Gloves | Gown/Body Protection | Respiratory Protection | Eye/Face Protection |
|---|---|---|---|---|
| Receiving/Storage | Single pair, Nitrile | Laboratory Coat | Not required (if sealed) | Safety Glasses |
| Weighing/Handling Solids | Double pair, Nitrile | Disposable, low-permeability gown | NIOSH-approved N95/P100 respirator | Safety Goggles & Face Shield |
| Solution Preparation | Double pair, Nitrile | Disposable, low-permeability gown | NIOSH-approved N95/P100 respirator (in a fume hood) | Safety Goggles & Face Shield |
| Large Spill Cleanup | Double pair, Nitrile | Chemical-resistant coveralls ("bunny suit") | Self-Contained Breathing Apparatus (SCBA) | Full-face respirator or SCBA facepiece |
Experimental Protocol: PPE Donning and Doffing Sequence
The logic of this sequence is to move from the "cleanest" to the "dirtiest" areas, ensuring that contaminated items are handled in a way that prevents contact with your skin or clean clothing.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Shoe Covers: Don shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Don a disposable, low-permeability gown, ensuring complete coverage. The cuffs of the inner gloves should be tucked under the sleeves of the gown.[6]
-
Respiratory Protection: Don your NIOSH-approved, fit-tested N95 or higher respirator.[7][8]
-
Eye/Face Protection: Don safety goggles, followed by a face shield for full splash protection.[9]
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.[6] This creates a secure seal and allows for the safe removal of the outer pair without compromising the entire ensemble.
Doffing (Taking Off) Sequence: This sequence is critical and must be performed slowly and deliberately to avoid self-contamination.
-
Outer Gloves: The most contaminated item is removed first. Carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side facing inward and dispose of it.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based sanitizer.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front, avoiding contact with the front surface.
-
Respiratory Protection: Remove the respirator, again handling only the straps.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow.
Operational Handling Plan
All handling of Adrenaline Impurity F as a solid must occur within a certified primary engineering control (PEC) to minimize aerosol generation.[9]
Experimental Protocol: Weighing and Handling
-
Area Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure. Post warning signs to restrict access.[6]
-
PPE: Don the full PPE as described in the "Weighing/Handling Solids" section of Table 3.
-
Weighing: Use a tared weigh boat. Handle the container of Adrenaline Impurity F carefully to avoid generating dust. Use spatulas and other tools gently.
-
Transfer: If transferring the solid to another vessel for dissolution, perform this step within the fume hood.
-
Cleanup: After handling, decontaminate the work surface and all equipment. Wipe down the exterior of the primary container before returning it to storage.
-
Doffing: Doff PPE according to the specified sequence.
Caption: Standard Laboratory Handling Workflow.
Emergency Procedures and Disposal
Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.
Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Protect: For any significant spill of solid material, a Self-Contained Breathing Apparatus (SCBA) is required for re-entry, as specified by safety data sheets for similar hazardous compounds.[1] This provides the highest level of respiratory protection from airborne particulates.
-
Contain: Gently cover the spill with absorbent pads to prevent further aerosolization. Do NOT dry sweep.
-
Clean: For small spills, gently wet the absorbent material and carefully collect all contaminated materials into a designated, sealed hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[1] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Adrenaline is classified by the EPA as a P-listed (acutely toxic) hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10] While a 2007 EPA clarification notes that epinephrine salts are not included in the P042 listing, the acute toxicity of Adrenaline Impurity F warrants treating it with the highest level of caution.[11] State and local regulations may be more stringent.[11]
Procedure:
-
Segregation: All waste contaminated with Adrenaline Impurity F (gloves, gowns, weigh boats, absorbent pads) must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "(1R)-1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid".
-
Disposal: The sealed container must be disposed of through your institution's certified hazardous waste management program. Do not dispose of it in regular trash or down the drain. Unused or expired material should be disposed of as hazardous chemical waste, not returned to a pharmacy, as it is a pure chemical standard, not a consumer medication.[12][13]
By adhering to these detailed protocols, you establish a robust safety framework that protects you and your colleagues, ensuring that your vital work in drug development and research can proceed with confidence and integrity.
References
- KM Pharma Solution Private Limited. (n.d.). MSDS - Adrenaline EP Impurity F.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 92851346, (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Adrenaline - Impurity F. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
US Bio-Clean. (n.d.). The Proper Disposal of Epinephrine (Everything You Need to Know). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, October 15). Scope of Hazardous Waste Listing P042 (Epinephrine). Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Lunte, C. E., et al. (n.d.). DETERMINATION OF FREE CATECHOLAMINES IN URINE BY TANDEM AFFINITY/ION-PAIR CHROMATOGRAPHY AND FLOW INJECTION ANALYSIS. National Institutes of Health. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
-
Allergy & Anaphylaxis Australia. (n.d.). How do I dispose of an adrenaline device?. Retrieved from [Link]
-
Agilent. (2016, January 15). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazard communication standard and pharmaceuticals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). PPE for Health Care Workers Who Work with Hazardous Drugs. Retrieved from [Link]
-
Australasian Society of Clinical Immunology and Allergy (ASCIA). (n.d.). Adrenaline device storage, expiry and disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
- 1. kmpharma.in [kmpharma.in]
- 2. (1R)-1-(3,4-Dihydroxyphenyl)-2-methylaminoethanesulphonic acid | C9H13NO5S | CID 92851346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (−)-肾上腺素 CRS, European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. gerpac.eu [gerpac.eu]
- 9. eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 12. allergyfacts.org.au [allergyfacts.org.au]
- 13. allergy.org.au [allergy.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
